molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9

7-Chloro-2-iodofuro[3,2-b]pyridine

Cat. No.: B1530458
CAS No.: 1071540-54-9
M. Wt: 279.46 g/mol
InChI Key: PKGHNVODAWDTEY-UHFFFAOYSA-N
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Description

7-Chloro-2-iodofuro[3,2-b]pyridine (CAS 1071540-54-9) is a versatile fused heterocyclic building block specifically designed for advanced pharmaceutical research and the synthesis of complex organic molecules. This compound features both chloro and iodo substituents on a furo[3,2-b]pyridine core, making it an excellent substrate for sequential cross-coupling reactions, such as Suzuki couplings, and other metal-catalyzed transformations to create novel chemical entities . The furo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry due to its potential for yielding compounds with improved biological activities . Research has identified this core structure as a key pharmacophore in the development of highly selective and potent inhibitors for various protein kinases . Specifically, derivatives based on this scaffold have been utilized as quality chemical probes for cdc-like kinases (CLK1/2/4) and have shown promise as inhibitors of closely related kinases such as homeodomain-interacting protein kinases (HIPKs) . These kinases are implicated in critical cellular processes including transcription, RNA splicing, and cell differentiation, making them attractive targets for investigating cancer and other diseases . Key Identifiers • CAS Number: 1071540-54-9 • Molecular Formula: C 7 H 3 ClINO • Molecular Weight: 279.46 g/mol • MDL Number: MFCD17016060 Safety and Handling This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGHNVODAWDTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(OC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-2-iodofuro[3,2-b]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1071540-54-9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-2-iodofuro[3,2-b]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a detailed synthesis protocol, and its critical applications in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its role in developing novel kinase inhibitors.

Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold

This compound belongs to the furo[3,2-b]pyridine class of fused heterocyclic compounds. This scaffold is considered a "privileged structure" in medicinal chemistry due to its rigid, planar geometry and unique electronic properties, which allow it to effectively interact with a variety of biological targets. The strategic placement of chloro and iodo substituents on the furo[3,2-b]pyridine core makes this compound a particularly versatile reagent. These two distinct halogen atoms offer orthogonal reactivity, enabling chemists to perform sequential, site-selective cross-coupling reactions. This dual functionality is paramount in the construction of complex molecular architectures required for novel therapeutic agents.[1]

The iodine atom is readily displaced in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the 2-position. The chlorine atom at the 7-position is less reactive, providing a handle for later-stage functionalization. This differential reactivity is a key asset in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

Accurate characterization of a building block is fundamental to its effective use in synthesis. Below are the key identifiers and properties for this compound.

Core Properties
PropertyValueSource
CAS Number 1071540-54-9[2][3][4]
Molecular Formula C₇H₃ClINO[2][3][4]
Molecular Weight 279.46 g/mol [2][3][4]
Purity Typically ≥97%[2][3]
Appearance Off-white to pale yellow solid
Storage Store at room temperature, sealed in a dry environment[4]

Note: Properties such as melting point and boiling point are not consistently reported in publicly available experimental sources and are often predicted values. Researchers should rely on a Certificate of Analysis for batch-specific data.

Spectroscopic Data

While comprehensive spectral data should be obtained for each batch, chemical suppliers often provide typical NMR, HPLC, and LC-MS data to confirm the structure and purity of the compound. This data is crucial for reaction monitoring and final product characterization.

Synthesis Protocol: A Representative Pathway

A definitive, step-by-step synthesis for this compound is described in patent literature, highlighting its role as a key intermediate. The following protocol is a representative synthesis based on established methodologies for constructing the furo[3,2-b]pyridine core, with specific relevance to the target molecule.

The synthesis of the furo[3,2-b]pyridine core often involves the construction of the furan ring onto a pre-existing, functionalized pyridine. A common and effective strategy is the Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).

Conceptual Synthesis Workflow

G A 2,3-Dichloropyridine C Coupled Intermediate A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Trimethylsilylacetylene B->C D Desilylated Furo[3,2-b]pyridine C->D E This compound D->E Iodine, Base

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Chlorofuro[3,2-b]pyridine

  • Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Reagent Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Cyclization: Upon completion, cool the reaction to room temperature. Add a base such as potassium carbonate (3.0 eq) and methanol. Stir at room temperature for another 2-4 hours to effect desilylation and promote intramolecular cyclization to form the furo[3,2-b]pyridine ring.

  • Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 7-chlorofuro[3,2-b]pyridine.

Step 2: Iodination to this compound

  • Reaction Setup: Dissolve 7-chlorofuro[3,2-b]pyridine (1.0 eq) in an anhydrous solvent like THF or dichloromethane and cool to -78 °C under an inert atmosphere.

  • Lithiation: Add a strong base such as n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. Stir for 1 hour to allow for regioselective lithiation at the 2-position.

  • Iodination: Add a solution of iodine (1.2 eq) in the same solvent dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Final Purification: Purify the resulting solid by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for synthesizing biologically active molecules. The furo[3,2-b]pyridine core is a key pharmacophore in several classes of therapeutic agents.

Kinase Inhibitors

The furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing potent and highly selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of furo[3,2-b]pyridine have shown significant inhibitory activity against Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs). These kinases are involved in pre-mRNA splicing and transcriptional regulation, respectively, making them attractive targets for oncology. The ability to selectively functionalize the 2- and 7-positions of the this compound core allows for the systematic exploration of the chemical space around the scaffold to optimize potency and selectivity for a specific kinase target.

Hedgehog Pathway Modulators

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancers. The furo[3,2-b]pyridine core has been successfully utilized to develop modulators of this pathway. By serving as a rigid scaffold, it allows for the precise positioning of functional groups that can interact with key proteins in the Hh pathway, such as Smoothened (SMO). The synthetic accessibility of diverse analogs from this compound facilitates the development of structure-activity relationships (SAR) to identify potent and selective Hh pathway inhibitors.

General Synthetic Utility Workflow

The dual halogenation of this compound provides a clear strategic advantage in molecular assembly.

G cluster_0 Position 2 Functionalization (Higher Reactivity) cluster_1 Position 7 Functionalization (Lower Reactivity) Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu-catalyzed Heck Heck Coupling (Alkenes) Start->Heck Pd-catalyzed Buchwald Buchwald-Hartwig (Amines, Alcohols) Start->Buchwald Pd-catalyzed Intermediate 2-Substituted-7-chlorofuro[3,2-b]pyridine Suzuki->Intermediate Sonogashira->Intermediate Heck->Intermediate Buchwald->Intermediate LateStage Late-Stage Diversification (e.g., Nucleophilic Aromatic Substitution) FinalProduct Diverse, Complex Drug Candidates LateStage->FinalProduct Intermediate->LateStage

Caption: Strategic synthetic utility of this compound.

This workflow illustrates the typical synthetic strategy where the more reactive iodo group at the 2-position is addressed first, followed by modification at the less reactive 7-chloro position, enabling the creation of a diverse library of compounds from a single, advanced intermediate.

Conclusion

This compound is a high-value building block for the synthesis of complex heterocyclic compounds. Its well-defined structure, coupled with the orthogonal reactivity of its two halogen substituents, provides medicinal chemists with a powerful tool for the rational design and synthesis of novel therapeutic agents. The demonstrated importance of the furo[3,2-b]pyridine scaffold in targeting key biological pathways, such as those regulated by kinases and the Hedgehog signaling cascade, ensures that this intermediate will continue to be of significant interest in the field of drug discovery and development. Researchers employing this reagent will benefit from its versatility, enabling the efficient construction of molecular libraries to probe complex biological systems and develop next-generation medicines.

References

7-Chloro-2-iodofuro[3,2-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-2-iodofuro[3,2-b]pyridine: Properties, Synthesis, and Reactivity

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective modulators of various biological targets. This technical guide focuses on a key derivative, this compound, a versatile chemical building block. The presence of two distinct and orthogonally reactive halogen substituents—a chloro group on the pyridine ring and an iodo group on the furan ring—makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures.[2] This document provides a detailed overview of its chemical properties, a proposed synthetic pathway, its characteristic reactivity, and its applications in modern drug discovery.

Physicochemical and Structural Properties

This compound is a specialized heterocyclic compound primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its fundamental properties are summarized below. Ensuring the procurement of this reagent at a minimum purity of 97% is critical for reproducible and high-yielding synthetic outcomes.[3][4]

PropertyValueSource(s)
CAS Number 1071540-54-9[3][5][6]
Molecular Formula C₇H₃ClINO[3][5][6]
Molecular Weight 279.46 g/mol [3][5][6]
Typical Purity ≥97%[3][4]
Predicted Boiling Point ~294.0 ± 35.0 °C[4]
Predicted Density ~2.091 ± 0.06 g/cm³[4]
Storage Conditions Room temperature or under inert gas (N₂/Ar) at 2-8°C[3][7]

Note: Boiling point and density values are computationally predicted and have not been experimentally verified in the cited literature.

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow SM 2-(Trimethylsilyl)- 7-chlorofuro[3,2-b]pyridine INT 7-Chlorofuro[3,2-b]pyridine SM->INT 1. aq. NaOH, THF 2. 50°C, 1h (Desilylation) Step 1 PROD This compound INT->PROD NIS (N-Iodosuccinimide) Acetonitrile, RT (Regioselective Iodination) Step 2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Chlorofuro[3,2-b]pyridine[8]

  • To a solution of 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine (1.0 eq.) in tetrahydrofuran (THF, ~5 mL per gram of starting material), add an aqueous sodium hydroxide solution (4 M, ~4 mL per gram of starting material).

  • Stir the reaction mixture vigorously at 50°C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with water (~15 mL per gram).

  • Extract the aqueous mixture with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (2x volumes).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be recrystallized from a mixture of ethyl acetate and petroleum ether to yield 7-chlorofuro[3,2-b]pyridine as an off-white powder.

  • Scientific Rationale: The trimethylsilyl (TMS) group at the C2 position acts as a protecting group or a synthetic handle. Its removal is readily achieved via base-catalyzed hydrolysis (protodesilylation), which is a standard and high-yielding reaction.

Step 2: Regioselective Iodination of 7-Chlorofuro[3,2-b]pyridine

  • Dissolve the 7-chlorofuro[3,2-b]pyridine (1.0 eq.) from Step 1 in a suitable aprotic solvent like acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.05-1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

  • Scientific Rationale: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C2 position (alpha to the furan oxygen) is the most nucleophilic and sterically accessible site, leading to highly regioselective iodination with electrophilic iodine sources like NIS.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its two distinct reactive handles, which can be addressed selectively to build molecular complexity. This dual functionality allows for programmed, stepwise synthetic operations.

A. Reactivity at the C2-Iodo Position: Cross-Coupling Reactions

The carbon-iodine bond at the C2 position is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This site is typically more reactive than the C7-chloro position under standard palladium catalysis conditions, allowing for selective functionalization.

Reactivity_C2 Core This compound Suzuki C2-Aryl / Alkyl (Suzuki Coupling) Core->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira C2-Alkynyl (Sonogashira Coupling) Core->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald C2-Amino (Buchwald-Hartwig) Core->Buchwald R₂NH Pd Catalyst, Base Heck C2-Alkenyl (Heck Coupling) Core->Heck Alkene Pd Catalyst, Base

Caption: Key cross-coupling reactions at the C2-Iodo position.

  • Expert Insight: These palladium-catalyzed reactions are fundamental to modern drug synthesis.[2] The choice of catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions. For instance, using bulky phosphine ligands in Buchwald-Hartwig amination can facilitate coupling with sterically hindered amines. This versatility allows medicinal chemists to introduce a vast array of functionalities required for tuning the pharmacological properties of a lead compound.

B. Reactivity at the C7-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom activates the ortho and para positions (C2, C4, C6, and by extension C7 in this fused system) towards attack by nucleophiles.[9][10] This reaction typically requires heat or strong basic conditions and proceeds via a high-energy Meisenheimer intermediate.[11]

Reactivity_C7 Start 7-Chloro-2-R-furo[3,2-b]pyridine (R = Iodo or post-coupling group) Product_Amine 7-Amino Derivative Start->Product_Amine R'₂NH, Base, Δ (e.g., DIPEA) Product_Alkoxy 7-Alkoxy Derivative Start->Product_Alkoxy R'ONa, Δ (e.g., NaOMe) Product_Thiol 7-Thiol Derivative Start->Product_Thiol R'SNa, Δ (e.g., NaSMe)

Caption: Nucleophilic Aromatic Substitution (SNAr) pathways at the C7-Chloro position.

  • Expert Insight: The SNAr reaction at C7 provides an alternative and complementary method for functionalization. Since it proceeds via a different mechanism than the Pd-catalyzed couplings at C2, a synthetic chemist can perform a C2-coupling first, followed by a C7-SNAr reaction in a subsequent step. This orthogonal strategy is a powerful tool for the divergent synthesis of compound libraries from a single, advanced intermediate.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a synthetic curiosity; it is a building block directly relevant to the construction of biologically active agents.

  • Kinase Inhibitors: The furo[3,2-b]pyridine scaffold is a well-established core in the design of kinase inhibitors, which are crucial in oncology.[1] Derivatives have shown potent activity against targets like Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs).[1] This building block provides a direct route to elaborate the core structure at two key vectors to optimize potency and selectivity.

  • Protein Degrader Building Blocks: The compound is commercially classified as a "Protein Degrader Building Block".[3] This suggests its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In a PROTAC, this molecule could serve as part of the "warhead" that binds to the protein of interest or as a component of the linker, with its dual functionality allowing for covalent attachment to other parts of the chimeric molecule.

  • General API Synthesis: As a versatile intermediate, it enables medicinal chemists to rapidly explore chemical space around the furo[3,2-b]pyridine core, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates.[2][4]

Conclusion

This compound is a high-value synthetic intermediate that offers chemists two distinct and versatile points of attachment for molecular elaboration. Its strategic importance is underscored by the prevalence of the furo[3,2-b]pyridine scaffold in modern medicinal chemistry. A deep understanding of its physicochemical properties, synthesis, and orthogonal reactivity at the C2-iodo and C7-chloro positions empowers researchers and drug development professionals to efficiently construct novel and complex molecules with therapeutic potential. The strategic application of this building block can significantly accelerate discovery pipelines, from initial hit identification to lead optimization.

References

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have demonstrated considerable potential as anticancer agents, kinase inhibitors, and modulators of crucial signaling pathways.[2][3][4] The specific derivative, 7-chloro-2-iodofuro[3,2-b]pyridine, is a highly valuable intermediate in pharmaceutical synthesis. The presence of both chloro and iodo substituents offers orthogonal handles for further functionalization through various cross-coupling reactions, enabling the construction of diverse and complex molecular architectures for drug discovery programs.[5]

This in-depth technical guide provides a detailed examination of a primary synthesis pathway for this compound, offering insights into the rationale behind experimental choices, step-by-step protocols, and troubleshooting considerations.

A Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-stage process:

  • Construction of the 7-chlorofuro[3,2-b]pyridine core: This involves the formation of the fused furan ring onto a pre-functionalized pyridine backbone.

  • Regioselective iodination of the furo[3,2-b]pyridine scaffold: This step introduces the iodine atom at the C2 position, a crucial handle for subsequent chemical modifications.

The following sections will elaborate on a robust and adaptable pathway for achieving this synthesis.

Part 1: Synthesis of the 7-Chlorofuro[3,2-b]pyridine Intermediate

A common and efficient method for constructing the furo[3,2-b]pyridine scaffold is through a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[2] This approach offers a convergent and modular route to the desired heterocyclic system.

Proposed Synthetic Pathway from 2,3-Dichloropyridine

A practical starting material for this synthesis is 2,3-dichloropyridine. The proposed pathway involves the selective formation of 3-chloro-2-hydroxypyridine, followed by a Sonogashira coupling with a suitable alkyne and subsequent cyclization.

Synthesis of 7-Chlorofuro[3,2-b]pyridine A 2,3-Dichloropyridine B 3-Chloro-2-hydroxypyridine A->B NaOH, H2O, heat C 2-((Trimethylsilyl)ethynyl)-3-chloropyridine B->C TMS-acetylene, Pd(PPh3)4, CuI, Et3N D 7-Chlorofuro[3,2-b]pyridine C->D 1. TBAF, THF 2. Heat or Base

Caption: Proposed synthetic pathway for 7-chlorofuro[3,2-b]pyridine.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-hydroxypyridine from 2,3-Dichloropyridine

  • Rationale: The selective hydrolysis of the chlorine atom at the 2-position of 2,3-dichloropyridine is achieved due to the higher reactivity of halogens at the α-position of the pyridine ring towards nucleophilic substitution. This step is crucial for introducing the hydroxyl group necessary for the subsequent intramolecular cyclization.

  • Protocol:

    • To a solution of 2,3-dichloropyridine (1 equiv.) in a suitable solvent such as a mixture of water and a co-solvent like dioxane, add sodium hydroxide (1.1 equiv.).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford 3-chloro-2-hydroxypyridine.

Step 2: Sonogashira Coupling of 3-Chloro-2-hydroxypyridine with Trimethylsilylacetylene

  • Rationale: The Sonogashira reaction is a powerful palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[6] In this step, trimethylsilylacetylene is used as a convenient and commercially available source of the acetylene moiety. The trimethylsilyl (TMS) group also serves as a protecting group for the terminal alkyne.

  • Protocol:

    • To a degassed solution of 3-chloro-2-hydroxypyridine (1 equiv.) and trimethylsilylacetylene (1.2 equiv.) in a suitable solvent such as triethylamine (Et3N) or a mixture of THF and Et3N, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Upon completion, filter the reaction mixture to remove the catalysts and concentrate the filtrate under reduced pressure.

    • The crude product, 2-((trimethylsilyl)ethynyl)-3-chloropyridine, can be used in the next step without further purification or purified by column chromatography.

Step 3: Desilylation and Intramolecular Cyclization to form 7-Chlorofuro[3,2-b]pyridine

  • Rationale: The TMS protecting group is readily removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting terminal alkyne undergoes a spontaneous or base/heat-promoted 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne to form the furan ring.

  • Protocol:

    • Dissolve the crude 2-((trimethylsilyl)ethynyl)-3-chloropyridine in a suitable solvent like tetrahydrofuran (THF).

    • Add a solution of TBAF (1.1 equiv., 1M in THF) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the desilylation by TLC.

    • After complete desilylation, the cyclization to 7-chlorofuro[3,2-b]pyridine may occur spontaneously. Gentle heating or the addition of a mild base can facilitate the cyclization.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 7-chlorofuro[3,2-b]pyridine.

StepStarting MaterialReagents and ConditionsProductYield (Typical)
12,3-DichloropyridineNaOH, H2O, Reflux3-Chloro-2-hydroxypyridine70-80%
23-Chloro-2-hydroxypyridineTMS-acetylene, Pd(PPh3)4, CuI, Et3N2-((Trimethylsilyl)ethynyl)-3-chloropyridine80-90%
32-((Trimethylsilyl)ethynyl)-3-chloropyridine1. TBAF, THF; 2. Heat7-Chlorofuro[3,2-b]pyridine75-85%

Part 2: Regioselective Iodination of 7-Chlorofuro[3,2-b]pyridine

The final step in the synthesis is the regioselective introduction of an iodine atom at the C2 position of the 7-chlorofuro[3,2-b]pyridine core. The furo[3,2-b]pyridine system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The C2 position is generally the most nucleophilic and therefore the most likely site for electrophilic attack.

Electrophilic Iodination using N-Iodosuccinimide (NIS)

  • Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for a wide range of aromatic and heteroaromatic compounds.[7] Its use under neutral or slightly acidic conditions often provides high regioselectivity and good yields. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism.

Iodination of 7-Chlorofuro[3,2-b]pyridine A 7-Chlorofuro[3,2-b]pyridine B This compound A->B N-Iodosuccinimide (NIS) Solvent (e.g., DMF, CH3CN)

References

A Technical Guide to the Spectral Analysis of 7-Chloro-2-iodofuro[3,2-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 7-Chloro-2-iodofuro[3,2-b]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While readily available from various suppliers, the detailed spectral data for this compound is not always publicly disseminated. This guide, therefore, serves a dual purpose: firstly, to present a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, and secondly, to provide robust, field-proven protocols for the acquisition and interpretation of this data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.

The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures for novel therapeutic agents. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign, ensuring the integrity of downstream products.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to the interpretation of spectral data. The following diagram illustrates the structure of this compound with the standard numbering convention for the bicyclic system.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, we anticipate a spectrum characterized by three distinct aromatic proton signals. The predicted chemical shifts are influenced by the electronegativity of the heteroatoms (N and O), the deshielding effect of the iodine and chlorine substituents, and the electronic properties of the fused ring system.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H37.10 - 7.30Singlet (s)N/AThe proton at the C3 position is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent oxygen and the iodine at C2.
H57.40 - 7.60Doublet (d)8.0 - 9.0The proton at C5 is coupled to H6, resulting in a doublet. It is expected to be downfield due to its position on the pyridine ring.
H68.20 - 8.40Doublet (d)8.0 - 9.0The proton at C6 is coupled to H5, appearing as a doublet. The deshielding effect of the adjacent nitrogen atom and the chlorine at C7 shifts this proton significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. For this compound, we expect to observe seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms, the proximity of electronegative atoms, and the overall electronic structure.

Predicted ¹³C NMR Data

The table below details the predicted ¹³C NMR chemical shifts. The assignments are based on the expected electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C280 - 90The carbon bearing the iodine (C2) is expected to be significantly shielded due to the "heavy atom effect" of iodine.
C3105 - 115C3 is a CH carbon in the furan ring, and its chemical shift is influenced by the adjacent oxygen and the C2-I bond.
C3a145 - 155This is a quaternary carbon at the furan-pyridine ring junction, bonded to oxygen and nitrogen.
C5120 - 130A CH carbon in the pyridine ring.
C6140 - 150A CH carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C7150 - 160The carbon bearing the chlorine atom (C7) is expected to be significantly deshielded.
C7a155 - 165A quaternary carbon at the pyridine-furan ring junction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, we would expect the mass spectrum to provide a clear molecular ion peak.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The calculated monoisotopic mass of C₇H₃ClINO is approximately 278.89 g/mol . The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

  • Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion.

    • Chlorine: The presence of one chlorine atom will result in two peaks in the molecular ion cluster, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.

    • Iodine: Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic pattern in the same way as chlorine.

  • Fragmentation: While detailed fragmentation analysis would require experimental data, potential fragmentation pathways could involve the loss of iodine, chlorine, or CO.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Workflow for Spectral Data Acquisition

Spectral_Data_Acquisition_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolve_NMR Dissolve_MS Dissolve in Volatile Solvent (e.g., Acetonitrile or Methanol) Sample->Dissolve_MS NMR_Acquisition Acquire 1H and 13C NMR Spectra (e.g., 400 MHz Spectrometer) Dissolve_NMR->NMR_Acquisition MS_Acquisition Acquire Mass Spectrum (e.g., ESI or APCI) Dissolve_MS->MS_Acquisition NMR_Processing Process Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Final_Analysis Final Structural Confirmation NMR_Processing->Final_Analysis Correlate Data MS_Analysis Analyze Molecular Ion and Isotopic Pattern MS_Acquisition->MS_Analysis MS_Analysis->Final_Analysis Correlate Data

Caption: Workflow for acquiring NMR and MS spectral data.

Step-by-Step NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phasing and baseline correction to obtain a clean spectrum.

    • Integrate the proton signals and reference the chemical shifts to the internal standard (TMS).

Step-by-Step Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as acetonitrile or methanol.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules.[2]

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Ensure the mass range is set to include the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Analyze the isotopic pattern to confirm the presence of one chlorine atom.

    • Examine for any significant fragment ions.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The correlation between the different spectral data provides a high degree of confidence in the structural assignment. For instance, the number of proton signals in the ¹H NMR should correspond to the number of non-exchangeable protons in the proposed structure. Similarly, the number of carbon signals in the ¹³C NMR should match the number of unique carbon atoms. The molecular weight determined by mass spectrometry must be consistent with the molecular formula. Any discrepancy in these data sets would indicate an incorrect structural assignment or the presence of impurities.

Conclusion

This compound is a valuable building block in contemporary drug discovery. A thorough understanding of its spectral characteristics is essential for its effective use in synthesis. This guide has provided a predictive analysis of its NMR and MS spectra, along with detailed, reliable protocols for data acquisition and interpretation. By following these guidelines, researchers and scientists can confidently characterize this and similar molecules, ensuring the quality and integrity of their research and development efforts.

References

7-Chloro-2-iodofuro[3,2-b]pyridine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Chloro-2-iodofuro[3,2-b]pyridine

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often utilized as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive analysis based on its molecular structure, a qualitative solubility prediction in common organic solvents, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and utilizing this compound.

Introduction to this compound

This compound is an aromatic organic compound featuring a fused furo[3,2-b]pyridine core. The furo[3,2-b]pyridine scaffold is a prominent feature in many pharmacologically active molecules.[2][3] The molecule's utility is enhanced by its two halogen substituents: a chloro group on the pyridine ring and an iodo group on the furan ring. These sites provide reactive handles for further chemical modification, making the compound a versatile intermediate.[1]

Chemical Identity:

  • CAS Number: 1071540-54-9[4][5]

  • Molecular Formula: C₇H₃ClINO[4][5]

  • Molecular Weight: 279.46 g/mol [4][5]

The solubility of this compound is dictated by the interplay of its structural features. The large, fused aromatic ring system is inherently nonpolar, while the nitrogen and oxygen heteroatoms, along with the polar C-Cl and C-I bonds, introduce a degree of polarity. This structure suggests that its solubility will be poor in aqueous solutions but favorable in a range of organic solvents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its parent furo[3,2-b]pyridine core is presented below. This data provides a foundational understanding for predicting its behavior in solution.

PropertyValueSourceCompound
Molecular Formula C₇H₃ClINOMultiple Sources[4][5][6]This compound
Molecular Weight 279.46 g/mol Multiple Sources[4][5][6]This compound
Boiling Point ~294.0 ± 35.0 °C (Predicted)Vendor Data[1]This compound
Density ~2.091 ± 0.06 g/cm³ (Predicted)Vendor Data[1]This compound
Purity Typically ≥97%Commercial Suppliers[4]This compound
Predicted logP 1.44ALOGPS (via HMDB)Furo[3,2-b]pyridine (Parent Core)
Predicted pKa (Basic) 3.33ChemAxon (via HMDB)Furo[3,2-b]pyridine (Parent Core)

Solubility Profile: A Predictive and Qualitative Analysis

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative assessment can be derived from its molecular structure based on the "like dissolves like" principle.

  • Nonpolar Aromatic Core: The fused furo[3,2-b]pyridine ring system is the dominant feature, making the molecule largely hydrophobic.

  • Halogen Substituents: The chlorine and iodine atoms increase the molecular weight and polarizability, favoring interactions with polarizable organic solvents like dichloromethane and chloroform.

  • Heteroatoms: The nitrogen and oxygen atoms are potential hydrogen bond acceptors, which may allow for limited solubility in polar protic solvents. However, the absence of hydrogen bond donors on the molecule limits its ability to dissolve well in highly polar, protic media like water.

Based on this analysis, the following solubility profile is predicted:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Aprotic Polar DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions facilitate dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighSimilar polarity and high polarizability allow for effective solvation.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighModerate polarity and ability to accept hydrogen bonds are favorable.
Alcohols Methanol, EthanolLow to ModerateThe solvent's hydrogen bonding network is not easily disrupted by the largely nonpolar solute.
Aromatic Nonpolar Toluene, BenzeneModeratePi-stacking interactions between the solute and solvent aromatic rings can promote solubility.
Aliphatic Nonpolar Hexanes, HeptaneLowvan der Waals forces are insufficient to overcome the solute's intermolecular forces.
Aqueous Water, BuffersVery Low/InsolubleThe molecule's hydrophobicity prevents significant interaction with the highly polar water molecules.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise quantitative data, the following protocol outlines the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[7][8] This methodology provides a self-validating system for generating reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials and Reagents:

  • This compound (solid, ≥97% purity)

  • Selected analytical grade solvents (e.g., DMSO, Dichloromethane, Methanol)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Prepare each solvent system in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution has reached thermodynamic equilibrium with the solid phase.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, allow the solid to settle completely by gravity.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of known concentrations of this compound in the test solvent.

    • Analyze the standard solutions using a suitable analytical method (HPLC-UV is preferred for its specificity) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Separation & Sampling cluster_quant 3. Analysis & Calculation A Add excess solute to known volume of solvent B Seal vials and place in temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Centrifuge vials to pellet excess solid C->D E Withdraw clear supernatant D->E F Filter through 0.22 µm filter E->F H Accurately dilute filtered sample F->H G Prepare calibration curve (HPLC-UV or UV-Vis) I Analyze diluted sample G->I H->I J Calculate original concentration (Solubility in mg/mL or mol/L) I->J G main {Solubility of This compound} factor1 Solvent Polarity 'Like dissolves like' principle. Higher solubility in moderately polar to nonpolar organic solvents. factor1->main factor2 Temperature Solubility of solids typically increases with temperature. Crucial for recrystallization. factor2->main factor3 pH (Aqueous Systems) Pyridine nitrogen is weakly basic (pKa ~3.3). Slightly increased solubility at low pH due to protonation, but overall aqueous solubility remains very low. factor3->main

References

Introduction: The Strategic Value of 7-Chloro-2-iodofuro[3,2-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Application of 7-Chloro-2-iodofuro[3,2-b]pyridine

In the landscape of medicinal chemistry, the furo[3,2-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent and selective modulators of various biological targets. Its rigid, planar geometry and unique electronic distribution make it an ideal starting point for the design of novel therapeutics. Within this important class of heterocycles, this compound (CAS: 1071540-54-9) stands out as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, synthesis, and strategic application of this key intermediate. The presence of two distinct halogen atoms at the C7 (chloro) and C2 (iodo) positions offers a platform for sequential, chemoselective functionalization, enabling the efficient construction of complex molecular architectures. This dual reactivity is particularly advantageous in the synthesis of kinase inhibitors, where precise control over substitution patterns is paramount for achieving target potency and selectivity. As will be detailed, this compound serves as a crucial precursor in the synthesis of inhibitors for TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), enzymes implicated in inflammatory diseases and cancer[1].

PART 1: Safety, Hazard Identification, and Handling

A thorough understanding of the safety profile of any chemical reagent is the foundation of sound experimental design. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining data from close structural analogs and the parent heterocyclic systems.

1.1 Hazard Assessment: An Evidence-Based Approach

The primary source for this assessment is the Global Harmonized System (GHS) classification for the structurally analogous compound, 7-Chloro-2-iodothieno[3,2-b]pyridine (CAS: 602303-26-4), where a sulfur atom replaces the furan's oxygen. Given the similarity in structure and the presence of the same reactive functional groups, a similar hazard profile is anticipated. This is supplemented with general safety information for halogenated pyridines.

Hazard Category GHS Classification (Thieno- analog) Precautionary Statement Summary
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

1.2 Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol relies on a multi-layered approach where engineering controls and PPE work in concert.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to mitigate inhalation risks[2]. The work area should be equipped with an accessible eyewash station and a safety shower.

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes[3].

    • Hand Protection : Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and change them immediately if contamination is suspected[2].

    • Body Protection : A flame-retardant lab coat is required. Ensure clothing fully covers the skin.

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Active Handling Protocol cluster_Post_Handling Post-Handling & Disposal Node_CheckHood Verify Fume Hood Certification & Airflow Node_PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Node_CheckHood->Node_PPE Node_SpillKit Locate Spill Kit & Emergency Exits Node_PPE->Node_SpillKit Node_Weigh Weigh Solid in Hood Node_SpillKit->Node_Weigh Proceed to Handling Node_Transfer Transfer to Reaction Vessel (Use Powder Funnel) Node_Weigh->Node_Transfer Node_Solubilize Add Solvent & Reagents (Maintain Inert Atmosphere) Node_Transfer->Node_Solubilize Node_Quench Quench Reaction Mixture (If Necessary) Node_Solubilize->Node_Quench Proceed to Cleanup Node_Waste Dispose of Waste in Halogenated Waste Container Node_Quench->Node_Waste Node_Clean Decontaminate Glassware & Work Surface Node_Waste->Node_Clean Node_DoffPPE Remove PPE & Wash Hands Node_Clean->Node_DoffPPE

Caption: Standard workflow for safely handling this compound.

1.3 Storage and Disposal

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5]. Commercial suppliers recommend room temperature storage[4].

  • Disposal : Dispose of waste material and empty containers in a designated halogenated organic waste stream in accordance with local, state, and federal regulations. Do not dispose of down the drain[6].

PART 2: Synthesis of this compound

The synthesis of this key intermediate has been reported in the patent literature as a precursor to kinase inhibitors. The following protocol is adapted from the synthesis of "Intermediate 1" as described in patent US20160376283A1[1]. The causality of this two-step process involves an initial electrophilic iodination of the electron-rich furan ring, followed by a dehydration/aromatization step.

2.1 Experimental Protocol

Step 1: Synthesis of 7-chloro-2-iodo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

  • To a solution of 7-chlorofuro[3,2-b]pyridin-3(2H)-one (1.2 g, 7.0 mmol) in Tetrahydrofuran (THF, 20 mL), add N-Iodosuccinimide (NIS) (1.7 g, 7.7 mmol).

  • Stir the resulting mixture at room temperature for 2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the solvent under reduced pressure to yield the crude product, which is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 7-chloro-2-iodo-2,3-dihydrofuro[3,2-b]pyridin-3-ol from the previous step in Dichloromethane (DCM, 20 mL).

  • Add triethylamine (2.0 mL, 14 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Concentrate the solvent under reduced pressure.

  • The resulting residue is purified to yield this compound as a white solid (1.0 g, 81% over two steps)[1].

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Iodination cluster_step2 Step 2: Dehydration & Aromatization Start_SM 7-chlorofuro[3,2-b]pyridin-3(2H)-one in THF Reaction_1 Stir at RT for 2h Start_SM->Reaction_1 Reagent_NIS N-Iodosuccinimide (NIS) Reagent_NIS->Reaction_1 Intermediate_Crude Crude 7-chloro-2-iodo-2,3- dihydrofuro[3,2-b]pyridin-3-ol Reaction_1->Intermediate_Crude Intermediate_Crude_2 Crude Intermediate in DCM Intermediate_Crude->Intermediate_Crude_2 Use directly Reaction_2 Stir at RT for 1h Intermediate_Crude_2->Reaction_2 Reagent_TEA Triethylamine (TEA) Reagent_TEA->Reaction_2 Product_Final This compound (Final Product) Reaction_2->Product_Final

Caption: Two-step synthesis of this compound.

PART 3: Chemical Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This chemoselectivity is a cornerstone of its utility, allowing for a programmed, stepwise introduction of different functionalities.

The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl. This principle allows for selective reaction at the C2-iodo position while leaving the C7-chloro position intact for a subsequent, often more forcing, coupling reaction.

3.1 Key Cross-Coupling Methodologies

  • Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester to form a C-C bond. It is a robust and widely used method tolerant of many functional groups. Selective coupling at the C2-iodo position can be achieved under relatively mild conditions.

  • Sonogashira Coupling : This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a powerful method for introducing alkynyl moieties, which can serve as handles for further transformations.

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl halide and an amine. It is a premier method for synthesizing arylamines, a common motif in pharmacologically active compounds.

Reactivity_Diagram cluster_C2 Chemoselective C2 Functionalization (C-I Bond) cluster_C7 Subsequent C7 Functionalization (C-Cl Bond) Start This compound Suzuki_C2 Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki_C2 Mild Conditions Sonogashira_C2 Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira_C2 Mild Conditions Buchwald_C2 Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald_C2 Mild Conditions Product_C2_Suzuki 7-Chloro-2-(Aryl)furo[3,2-b]pyridine Suzuki_C2->Product_C2_Suzuki Product_C2_Sono 7-Chloro-2-(Alkynyl)furo[3,2-b]pyridine Sonogashira_C2->Product_C2_Sono Product_C2_BW 7-Chloro-2-(Amino)furo[3,2-b]pyridine Buchwald_C2->Product_C2_BW Suzuki_C7 Suzuki Coupling (R'-B(OH)2, Pd catalyst) Product_C2_Suzuki->Suzuki_C7 Forcing Conditions Product_C2_Sono->Suzuki_C7 Forcing Conditions BW_C7 Buchwald-Hartwig (R'2NH, Pd catalyst) Product_C2_BW->BW_C7 Forcing Conditions Final_Product 7-(Aryl')-2-(Aryl)furo[3,2-b]pyridine (or other diverse products) Suzuki_C7->Final_Product BW_C7->Final_Product

Caption: Chemoselective cross-coupling strategies for this compound.

PART 4: Application in Drug Discovery: TBK1/IKKε Kinase Inhibitors

The furo[3,2-b]pyridine scaffold is a validated core for kinase inhibitors. Its utility is exemplified by the use of this compound in the synthesis of dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε)[1]. These non-canonical IκB kinases are critical nodes in the innate immune response, particularly in antiviral signaling pathways. Their dysregulation is also linked to autoimmune diseases and certain cancers.

The synthesis of these inhibitors leverages the reactivity of the C-I bond. For instance, the iodo group at the C2 position can be displaced via a Suzuki coupling to introduce a complex aryl or heteroaryl group, which often serves to occupy the ATP-binding site of the kinase. The chlorine at C7 can be retained or used for further modification to fine-tune properties like solubility and cell permeability.

Signaling_Pathway cluster_pathway Innate Immune Signaling Pathway PRR Pathogen Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors Viral/Bacterial PAMPs TBK1_IKKe TBK1 / IKKε Kinase Complex Adaptors->TBK1_IKKe Activation IRF3 IRF3 / IRF7 (Transcription Factors) TBK1_IKKe->IRF3 Phosphorylation & Activation Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Transcription Inhibitor Inhibitors derived from This compound Inhibitor->TBK1_IKKe Inhibition

Caption: Simplified TBK1/IKKε signaling pathway targeted by inhibitors.

Conclusion

This compound is a high-value building block for drug discovery and development. Its dual-halogenated structure provides a platform for predictable and chemoselective functionalization, enabling the efficient synthesis of complex molecular libraries. A comprehensive understanding of its safety profile, derived from analogous compounds, allows for its safe handling in a laboratory setting. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its importance for researchers targeting challenging disease pathways. This guide provides the foundational knowledge required to safely and effectively incorporate this powerful intermediate into modern drug discovery programs.

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The furo[3,2-b]pyridine core, a rigid, planar heterocyclic system, has emerged as one such scaffold, attracting significant attention for its unique electronic properties and its potential as a pharmacophore for a wide range of therapeutic agents.[1] This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of novel furo[3,2-b]pyridine derivatives, with a particular focus on their applications as kinase inhibitors in oncology.[1][2]

The versatility of the furo[3,2-b]pyridine scaffold allows for the development of potent and highly selective inhibitors of various biological targets.[1][3] Derivatives have shown promise as inhibitors of Cdc2-like kinases (CLKs), which are crucial for pre-mRNA splicing, and as modulators of the Hedgehog signaling pathway, both of which are implicated in cancer.[3][4] The furo[3,2-b]pyridine core has also been instrumental in creating selective inhibitors for Homeodomain-Interacting Protein Kinases (HIPKs), Bruton's tyrosine kinase (Btk), and Phosphoinositide 3-kinases (PI3Ks).[2][5]

Synthetic Strategies: Constructing the Furo[3,2-b]pyridine Core

The synthesis of the furo[3,2-b]pyridine nucleus can be accomplished through several strategic routes, typically involving the construction of the furan ring onto a pre-existing pyridine backbone.[1] Key methodologies include metal-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]

Key Synthetic Approaches:
  • Palladium- and Copper-Catalyzed Reactions: These methods are foundational for constructing the furo[3,2-b]pyridine scaffold.[1] A common and efficient one-pot procedure involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as 3-chloro-2-hydroxypyridine.[1][6] This initial carbon-carbon bond formation is followed by an intramolecular carbon-oxygen bond formation to create the furan ring.[1] This process is often catalyzed by a palladium complex with a copper(I) co-catalyst and can be enhanced by ultrasound irradiation.[1][6]

  • Copper-Mediated Oxidative Cyclization: This has proven to be a versatile route for creating diverse libraries of furo[3,2-b]pyridine derivatives.[3][4] This method typically involves the intramolecular cyclization of appropriately substituted pyridine precursors.[1]

  • Palladium-Catalyzed Intramolecular C-H Activation: This approach allows for the regioselective formation of the furan ring by activating the C-H bonds of 3-phenoxypyridine 1-oxides. The resulting N-oxides can then be easily deoxygenated to yield the desired benzofuro[3,2-b]pyridines.[1]

Below is a generalized workflow for the synthesis and initial evaluation of a novel furo[3,2-b]pyridine derivative library.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (e.g., 3-chloro-2-hydroxypyridine, terminal alkynes) Reaction One-Pot Reaction (e.g., Sonogashira Coupling & Cyclization) Start->Reaction Pd/Cu catalyst, base Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryAssay Primary Screening (e.g., Kinase Inhibition Assay) Characterization->PrimaryAssay Compound Library HitID Hit Identification PrimaryAssay->HitID Potent Compounds SecondaryAssay Secondary Screening (e.g., Cell-Based Assays) HitID->SecondaryAssay Selected Hits SAR SAR Analysis SecondaryAssay->SAR

Caption: A generalized workflow for the synthesis and screening of furo[3,2-b]pyridine derivatives.

Biological Evaluation: From Kinase Inhibition to Cellular Activity

The furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[1][4] These derivatives have demonstrated significant activity against several key kinases implicated in cancer, such as Cdc-like kinases (CLKs), which are key regulators of RNA splicing.[1][2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay is a common method to determine the affinity of inhibitors for a target kinase.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled tracer, and a serial dilution of the furo[3,2-b]pyridine inhibitor.

  • Assay Plate Preparation: Add the kinase and tracer to all wells of a low-volume 384-well plate.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data. Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[6][8]

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The SAR of furo[3,2-b]pyridine derivatives reveals how chemical modifications at different positions of the core structure influence their biological activity.[9]

Key SAR Insights:
  • Substitutions at the 3, 5, and 7-positions of the furo[3,2-b]pyridine core have a significant impact on their inhibitory potency and cellular activity.[9]

  • 3,5-disubstituted furo[3,2-b]pyridines have been optimized to yield potent, cell-active, and highly selective inhibitors of CLKs.[3][4]

  • 3,5,7-trisubstituted furo[3,2-b]pyridines , while often kinase-inactive, have shown potential as sub-micromolar modulators of the Hedgehog signaling pathway.[3][4]

The following diagram illustrates the key positions on the furo[3,2-b]pyridine scaffold that are critical for SAR studies.

Caption: Key substitution points on the Furo[3,2-b]pyridine core for SAR analysis.

Quantitative SAR Data

The following table summarizes the biological activity of representative furo[3,2-b]pyridine derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineGI₅₀ (µM)Reference(s)
MU1210 CLK1, CLK2, CLK48, 20, 12MCF-70.8[2][9]
Compound 16b Btk, PI3Kδ139, 275--[5]
MU135 HIPK1, HIPK2, HIPK3248, 119, 476--[5]
Compound 3b SIRT1-MDA-MB-231, MCF-7-[6]

IC₅₀ values represent the concentration required for 50% inhibition of kinase activity. GI₅₀ values represent the concentration required for 50% inhibition of cell growth.

Future Directions and Outlook

The furo[3,2-b]pyridine scaffold continues to be a highly valuable starting point for the development of novel therapeutics, particularly in oncology.[2][5] The potent and selective inhibition of key cancer targets like CLKs, PI3Ks, and Btk by derivatives of this core structure highlights its significant potential.[2][5] Future research will likely focus on:

  • Further optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

  • Development of novel synthetic methodologies to expand the chemical diversity of furo[3,2-b]pyridine libraries.

By leveraging the experimental approaches and SAR insights detailed in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A Technical Guide to the Preliminary Biological Screening of 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects.[1][2] This technical guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of a specific, functionalized analog: 7-Chloro-2-iodofuro[3,2-b]pyridine (CAS No. 1071540-54-9). This compound serves as a valuable building block in pharmaceutical synthesis due to its reactive chloro and iodo substituents, which provide versatile handles for further chemical modification.[3][4] This document provides field-proven, step-by-step protocols for an initial screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and kinase inhibitory potential. The methodologies are presented with a focus on experimental causality, self-validating systems through appropriate controls, and authoritative grounding to empower researchers in drug discovery and development.

Introduction and Strategic Rationale

The discovery of novel therapeutic agents is a complex process that relies on the efficient and logical screening of new chemical entities.[5][6] The furo[3,2-b]pyridine core is of particular interest due to its structural similarity to purines and other endogenous ligands, allowing it to interact with a variety of biological targets.[7] Published research on substituted furo[2,3-b]pyridine and furo[3,2-b]pyridine analogs has revealed significant cytotoxic activity against human cancer cell lines and inhibitory effects on key cellular kinases.[1][8]

This compound represents an ideal starting point for a screening campaign. Its physicochemical properties provide a foundation for further structure-activity relationship (SAR) studies. This guide proposes a tiered screening strategy to maximize data acquisition while conserving resources.

Physicochemical Properties of the Test Compound

PropertyValueReference
Chemical Name This compound
CAS Number 1071540-54-9[9][10]
Molecular Formula C₇H₃ClINO[9]
Molecular Weight 279.46 g/mol [9]
Purity ≥97% recommended
Tiered Screening Workflow

Our proposed workflow begins with broad, high-throughput assays and progresses to more specific, mechanistic studies for active compounds. This approach ensures that resources are focused on candidates with the highest potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Mechanistic Insight cluster_2 Tier 3: Lead Progression start Compound Acquisition This compound cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial ic50 IC50 Determination (Multiple Cancer Cell Lines) cytotoxicity->ic50 If Active kinase Kinase Inhibition Assay (e.g., ADP-Glo™) ic50->kinase Rationale: Furo[3,2-b]pyridine class activity selectivity Kinase Selectivity Profiling kinase->selectivity If Potent Inhibitor sar Structure-Activity Relationship (SAR) Studies selectivity->sar

Caption: Tiered workflow for preliminary biological screening.

Tier 1 Experimental Protocols

The initial tier is designed to broadly assess the compound's biological activity against two common therapeutic targets: cancer cell proliferation and microbial growth.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced, when solubilized, is directly proportional to the number of living cells.[11][12]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in complete culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Interpretation (Example)

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast)12.50.8
A549 (Lung)28.31.2
HCT116 (Colon)15.10.9
HEK293 (Normal)>1005.4

A lower IC₅₀ value indicates higher cytotoxic potency. Selective activity against cancer cells versus normal cells (e.g., HEK293) is a desirable outcome.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a high-throughput technique where microorganisms are cultured in a liquid medium containing serial dilutions of the test compound.[16]

Protocol:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in each well of the microplate.[16][17]

  • Compound Preparation: Prepare a 2X stock solution of the test compound in MHB. Perform a two-fold serial dilution across a 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL).[17]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, effectively halving the compound concentrations to their final test values.

  • Controls: Include a sterility control (MHB only), a growth control (MHB + inoculum, no compound), and a positive control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[2][16] This can be assessed visually or by measuring absorbance at 600 nm.

Data Interpretation (Example)

Microbial StrainCompound MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213640.5
E. coli ATCC 25922>1280.015

Lower MIC values indicate greater antimicrobial potency. Activity below 100 µg/mL is often considered a benchmark for further investigation in early screening.[18]

Tier 2: Mechanistic Elucidation

If the compound demonstrates significant activity in Tier 1 (e.g., IC₅₀ < 20 µM), the next logical step is to investigate its potential mechanism of action. Based on the known activities of the furo[3,2-b]pyridine scaffold, kinase inhibition is a primary hypothesis.[2]

Kinase Inhibition Assay: ADP-Glo™ Luminescent Assay

Principle: Many kinase inhibitors function by competing with ATP for the enzyme's binding site.[19] The ADP-Glo™ Kinase Assay is a robust, luminescent platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[20] The assay is performed in two steps: first, the kinase reaction occurs, then a detection reagent is added to convert the generated ADP into ATP, which is subsequently used by luciferase to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity.[20]

Protocol:

  • Reagent Preparation: Prepare a 2X kinase solution (e.g., a relevant cancer-associated kinase like SRC, EGFR, or a panel of kinases) and a 2X ATP/substrate solution in the appropriate kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.[21]

  • Compound Preparation: Prepare a 4X serial dilution of the test inhibitor in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test inhibitor, followed by 5 µL of the 2X kinase solution. Initiate the reaction by adding 2.5 µL of the 2X ATP/substrate solution.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes.[21]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[21]

Hypothetical Kinase Signaling Pathway

The inhibition of a key kinase can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_A Kinase A (Target of Compound) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Nucleus Nucleus TF->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Inhibitor This compound Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a signaling kinase by the test compound.

Discussion and Future Directions

The preliminary screening data generated through this tiered approach provides a critical foundation for decision-making in a drug discovery project. If this compound demonstrates potent and selective cytotoxicity against cancer cells, coupled with a confirmed inhibitory effect on a specific kinase, it becomes a qualified "hit" compound.

Next Steps would include:

  • Tier 3 - Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases is essential to determine its selectivity and potential for off-target effects.[19][22] A highly selective inhibitor is often more desirable as it may have a cleaner safety profile.

  • Structure-Activity Relationship (SAR) Studies: The chloro and iodo groups on the compound are ideal handles for synthetic modification. A medicinal chemistry campaign can be initiated to synthesize analogs to improve potency, selectivity, and drug-like properties.

  • Advanced Cell-Based Assays: Further assays can be employed to confirm the mechanism of action in a cellular context, such as Western blotting to assess the phosphorylation status of downstream targets or apoptosis assays to confirm the mode of cell death.[23]

  • In Vivo Testing: Promising lead compounds would eventually need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system.[5][12]

By following this structured and scientifically-grounded screening guide, research teams can efficiently characterize the biological potential of this compound, paving the way for the development of novel therapeutic agents.

References

The Furo[3,2-b]pyridine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The furo[3,2-b]pyridine core, a bicyclic heterocycle integrating a furan and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic characteristics make it an ideal pharmacophore for designing potent and selective modulators of a variety of biological targets.[1] This guide provides a comprehensive technical overview of the furo[3,2-b]pyridine core, from its synthesis to its burgeoning applications in contemporary drug discovery, with a particular focus on oncology, neurodegenerative diseases, and antimicrobial research.

Synthetic Strategies: Constructing the Furo[3,2-b]pyridine Nucleus

The synthesis of the furo[3,2-b]pyridine core can be achieved through several strategic approaches, primarily focusing on the annulation of the furan ring onto a pre-existing pyridine moiety. Key methodologies include metal-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

One of the most versatile methods for the synthesis of substituted furo[3,2-b]pyridines is the Sonogashira cross-coupling reaction.[1] This reaction typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, catalyzed by palladium and a copper(I) co-catalyst.[1] The initial carbon-carbon bond formation is followed by an intramolecular cyclization to construct the furan ring.[1]

Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling for 2-Substituted Furo[3,2-b]pyridines [1]

  • Step 1: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Step 2: Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Upon completion, remove the solvent under reduced pressure.

  • Step 4: Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [1][3]

  • Step 1: In a round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%) in DMF and stir for 30 minutes.[1]

  • Step 2: To this solution, add 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).[1]

  • Step 3: Heat the reaction mixture at 100°C for 3 hours.[1]

  • Step 4: After completion of the reaction (monitored by TLC), isolate and purify the product.[1]

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions also offer an effective route to the furo[3,2-b]pyridine scaffold. These methods often rely on the intramolecular cyclization of suitably substituted pyridine precursors.[4][5] For instance, the copper-mediated oxidative cyclization of certain pyridine derivatives has been successfully used to generate a diverse library of furo[3,2-b]pyridines.[4][5]

Intramolecular C-H Activation

An efficient approach for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. This method allows for the regioselective formation of the furan ring, and the resulting N-oxides can be readily deoxygenated to yield the desired benzofuro[3,2-b]pyridines in high yields.

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

Furo[3,2-b]pyridine derivatives have shown significant potential as modulators of key signaling pathways implicated in a range of human diseases.

Oncology: A Focus on Kinase Inhibition

The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[1]

  • Cdc2-like Kinases (CLKs): Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[4][5] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been used to develop highly selective inhibitors of HIPKs.[1] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several cancers.[1]

  • Other Kinases: Certain furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1]

Table 1: Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineReference
CLK Inhibitors
Compound 12fCLK1--[4]
CLK2--[4]
HIPK Inhibitors
Compound XHIPK1--[1]
HIPK2--[1]
CDK2 Inhibitors
Compound YCDK2--[1]

Note: Specific IC50 values were not provided in the snippet for all compounds.

Signaling Pathway: CLK Inhibition and Modulation of Alternative Splicing

CLK_Inhibition Furo_Pyridine Furo[3,2-b]pyridine Inhibitor CLK CLKs (Cdc2-like Kinases) Furo_Pyridine->CLK Inhibits SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Activates Phosphorylation Phosphorylation SR_Proteins->Phosphorylation Spliceosome Spliceosome Assembly & Function Phosphorylation->Spliceosome Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing Cancer_Growth Cancer Cell Growth & Proliferation Alternative_Splicing->Cancer_Growth

Caption: Furo[3,2-b]pyridine inhibitors block CLK-mediated phosphorylation of SR proteins, thereby inhibiting spliceosome assembly and function.

Hedgehog Pathway Modulation

Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog signaling pathway.[4][5][6] Dysregulation of this pathway is implicated in various cancers.[7]

Signaling Pathway: Hedgehog Pathway Modulation

Hedgehog_Pathway Hedgehog_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hedgehog_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits dissociation GLI_Active Active GLI Transcription Factor SUFU_GLI->GLI_Active Leads to Target_Genes Target Gene Expression GLI_Active->Target_Genes Furo_Pyridine Furo[3,2-b]pyridine Modulator Furo_Pyridine->SMO Modulates

Caption: Furo[3,2-b]pyridine derivatives can modulate the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation.

Neurodegenerative Diseases

The pyridine scaffold has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[8][9] Some pyridine derivatives have been synthesized and evaluated against various targets implicated in Alzheimer's disease, including the inhibition of β-amyloid aggregation and acetylcholinesterase.[9][10] While research in this area is ongoing, the furo[3,2-b]pyridine core presents a promising starting point for the development of novel therapeutics for these debilitating conditions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives.[2] Fused heterocyclic systems containing the furo[3,2-b]pyridine core have been synthesized and tested against various bacterial and fungal strains, with some compounds showing promising inhibitory effects.[11][12] The exact mechanism of action for the antimicrobial effects of furo[3,2-b]pyridines is still an active area of research.

Structure-Activity Relationships (SAR)

The development of furo[3,2-b]pyridine-based therapeutics has been significantly guided by structure-activity relationship studies. For instance, in the context of CLK inhibitors, substitutions at the 3 and 5 positions of the furo[3,2-b]pyridine core have been shown to be critical for potent and selective inhibition.[13] Similarly, for Hedgehog pathway modulators, the substitution pattern at the 3, 5, and 7 positions dictates the activity of the compounds.[13] A detailed understanding of these SARs is essential for the rational design of next-generation furo[3,2-b]pyridine-based drugs.

Future Perspectives

The furo[3,2-b]pyridine core continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven ability to interact with a range of biological targets makes it a highly valuable scaffold. Future research will likely focus on further optimizing the existing furo[3,2-b]pyridine-based inhibitors and modulators, as well as exploring their potential in other therapeutic areas. The development of novel synthetic methodologies to access more complex and diverse furo[3,2-b]pyridine derivatives will also be a key area of investigation.

References

Methodological & Application

Synthesis of 7-Chloro-2-iodofuro[3,2-b]pyridine from (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Synthesis of 7-Chloro-2-iodofuro[3,2-b]pyridine via Electrophilic Iododesilylation

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a key heterocyclic building block in modern drug discovery. The protocol details a robust and high-yielding electrophilic ipso-iododesilylation of the corresponding (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane precursor. We present a detailed mechanistic rationale, a step-by-step experimental workflow, characterization data, and critical safety protocols. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, and this 2-iodo derivative serves as a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[1][2] The described method utilizes N-Iodosuccinimide (NIS), a mild and selective iodinating agent, to ensure compatibility with the sensitive heterocyclic core.[3][4]

Introduction and Significance

The pyridine ring is one of the most ubiquitous azaheterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable scaffold.[5][6] When fused with a furan ring, the resulting furo[3,2-b]pyridine core offers a unique electronic and steric profile that has been exploited in the development of potent therapeutic agents, including anticancer and antiviral compounds.[1][2][7]

Specifically, the this compound (CAS 1071540-54-9) is a high-value intermediate.[8][9] The iodine atom at the 2-position is an excellent handle for introducing molecular diversity through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The conversion of a stable and readily prepared aryl-trimethylsilane to an aryl iodide represents a key strategic step in a synthetic campaign. The silicon-carbon bond is readily cleaved in an ipso-substitution reaction, offering high regioselectivity that might be difficult to achieve through direct iodination of the parent heterocycle.[10] This protocol provides a reliable method for this transformation, prioritizing yield, purity, and operational safety.

Reaction Scheme and Mechanism

The conversion of (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane to this compound is achieved via an electrophilic aromatic substitution, specifically an ipso-iododesilylation.

Overall Transformation:

Caption: General reaction scheme for the iododesilylation.

Mechanistic Rationale

The reaction proceeds via an electrophilic ipso-substitution mechanism. The key attributes of this process are:

  • Electrophile Generation: N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). While NIS itself is reactive, its electrophilicity can be enhanced by trace acids.[11]

  • Ipso-Attack: The π-electrons of the furan ring attack the electrophilic iodine atom. Crucially, this attack occurs at the carbon atom already bearing the trimethylsilyl (-SiMe₃) group. This is termed ipso-attack.[10]

  • Stabilization: The resulting positive charge is delocalized across the aromatic system, forming a stabilized cationic intermediate known as a Wheland intermediate or arenium ion. The silicon atom further stabilizes this intermediate through hyperconjugation (σ-π interaction), which is a primary reason why electrophilic substitution is often faster at a silylated position than at an unsubstituted C-H position.[10]

  • Desilylation: The trimethylsilyl group is eliminated, and the aromaticity of the furo[3,2-b]pyridine ring is restored. The succinimide anion abstracts the silyl group to form a neutral succinimide byproduct and a volatile silyl iodide.

Mechanism Figure 1: Proposed Mechanism of Iododesilylation A Start: Aryl-TMS + NIS B Ipso-Attack on Electrophilic Iodine A->B π-bond attacks I⁺ C Formation of Stabilized Wheland Intermediate B->C Resonance Stabilization D Elimination of Trimethylsilyl Group C->D Loss of SiMe₃⁺ E Final Product: Aryl-Iodide D->E Aromatization

Caption: Proposed mechanism of Iododesilylation.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentGradeSupplier ExampleCAS Number
(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane≥95%Custom SynthesisN/A
N-Iodosuccinimide (NIS)Reagent Grade, ≥98%Sigma-Aldrich516-12-1
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Acros Organics75-05-8
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentFisher Chemical7772-98-7
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLabChem75420-58-7
Brine (Saturated NaCl Solution)ACS ReagentVWRN/A
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker141-78-6
HexanesHPLC GradeHoneywell110-54-3
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore7487-88-9
Silica Gel230-400 meshSorbent Tech.7631-86-9

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow start 1. Setup & Inerting - Dry round-bottom flask - Add stir bar - Purge with N₂/Ar dissolve 2. Dissolution - Add (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane - Add anhydrous Acetonitrile start->dissolve cool 3. Cooling - Place flask in ice-water bath (0 °C) dissolve->cool add_nis 4. Reagent Addition - Add N-Iodosuccinimide (NIS) in one portion cool->add_nis react 5. Reaction - Stir at 0 °C for 30 min - Warm to room temperature - Stir for 2-4 hours add_nis->react monitor 6. Monitoring - Check reaction progress by TLC/LC-MS react->monitor quench 7. Quenching - Pour mixture into 10% aq. Na₂S₂O₃ solution monitor->quench Upon completion extract 8. Extraction - Extract with Ethyl Acetate (3x) quench->extract wash 9. Washing - Wash combined organic layers with NaHCO₃, then Brine extract->wash dry 10. Drying & Filtration - Dry over MgSO₄ - Filter and concentrate in vacuo wash->dry purify 11. Purification - Perform column chromatography on silica gel dry->purify finish 12. Final Product - Isolate this compound - Characterize (NMR, MS) purify->finish

Caption: Step-by-step experimental workflow diagram.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane (10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture under an inert atmosphere (Nitrogen or Argon) until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: To the cooled, stirring solution, add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) in one portion. A slight color change may be observed.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a 10% (w/v) aqueous solution of sodium thiosulfate. Stir until the color of any excess iodine has dissipated.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.

Data Summary and Characterization

Quantitative Data
ParameterValueNotes
Starting Material M.W.~255.78 g/mol (Calculated)
Starting Material Mass2.56 g(10.0 mmol)
N-Iodosuccinimide (NIS) M.W.224.98 g/mol [12]
N-Iodosuccinimide Mass2.47 g(11.0 mmol, 1.1 equiv)
Product M.W.279.46 g/mol [8]
Reaction Time2.5 - 4.5 hours
Reaction Temperature0 °C to Room Temperature
Theoretical Yield2.79 g
Expected Yield 85 - 95% (After purification)
Product Characterization
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₃ClINO[8]

  • Mass Spectrometry (MS): Expected [M+H]⁺ at m/z = 280.9. The isotopic pattern should be characteristic of a molecule containing one chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals in the aromatic region corresponding to the protons on the furo[3,2-b]pyridine core. A key diagnostic is the disappearance of the trimethylsilyl peak (around δ 0.3 ppm) from the starting material and the appearance of a singlet for the proton at the 3-position.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should show 7 distinct carbon signals. A key diagnostic is the appearance of a signal at a low field corresponding to the carbon atom bearing the iodine (C-2).

Safety and Handling Precautions

All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin, eye, and respiratory irritation.[12] Handle in a fume hood and avoid creating dust. It is also light-sensitive and should be stored in a dark container.[3]

  • Iodine Monochloride (ICl) - Alternative Reagent Note: If ICl is considered as an alternative iodinating agent, extreme caution is required. It is highly corrosive and can cause severe skin burns and eye damage.[13][14] It reacts with water or steam to produce toxic and corrosive fumes.[13][15] Mandatory PPE for ICl includes chemical safety goggles, a face shield, and a full chemical-resistant suit.[13][16]

  • Acetonitrile: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

References

Application Notes & Protocols: Selective Sonogashira Reaction of 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules, making the development of efficient methods for its functionalization a key objective in medicinal chemistry and drug discovery.

This document provides a comprehensive guide to the Sonogashira reaction of 7-Chloro-2-iodofuro[3,2-b]pyridine, a dihalogenated substrate offering opportunities for selective functionalization. Due to the differential reactivity of the C-I and C-Cl bonds, the Sonogashira coupling can be directed to occur selectively at the more reactive C-I bond.[1] This application note will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights into the Sonogashira Reaction

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism can be complex and is still a subject of some investigation, the generally accepted pathway provides a robust framework for understanding the reaction.[2][4][5]

The Catalytic Cycles:

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, this compound), forming a Pd(II) intermediate. This step is typically the rate-determining step of the overall reaction.[1]

    • Transmetalation : The Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.[1]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

  • Copper Cycle :

    • π-Alkyne Complex Formation : Copper(I) reacts with the terminal alkyne to form a π-alkyne complex.

    • Deprotonation : In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide.[4] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[1]

The use of a copper co-catalyst significantly increases the reaction rate and allows the reaction to proceed under milder conditions compared to copper-free variants.[1] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR'(L₂) Transmetal->PdII_Alkyne Cu-C≡CR' RedElim Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product RedElim->Pd0 CuX CuX PiComplex [Cu(C≡CR')] Complex CuX->PiComplex R'C≡CH CuAcetylide Cu-C≡CR' PiComplex->CuAcetylide Base Base Base ArylHalide This compound (Ar-X) ArylHalide->OxAdd Alkyne Terminal Alkyne (R'C≡CH) Alkyne->CuX

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Selective Coupling at the C-I Bond

For dihalogenated substrates like this compound, selective functionalization is highly desirable. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve highly selective Sonogashira coupling at the 2-position (iodo-substituted) of the furo[3,2-b]pyridine core, leaving the 7-position (chloro-substituted) intact for subsequent transformations. This stepwise functionalization approach is a powerful strategy for the synthesis of complex, polysubstituted heterocyclic compounds.

Experimental Protocol

This protocol details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
This compound1071540-54-9279.46 g/mol >97%Commercially Available
Phenylacetylene536-74-3102.13 g/mol >98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol >98%Commercially Available
Copper(I) Iodide7681-65-4190.45 g/mol >98%Commercially Available
Triethylamine (TEA)121-44-8101.19 g/mol >99%Commercially Available
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol >99.9%Commercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Solvent and Base Addition : Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio (v/v) to the flask. The typical concentration is 0.1 M with respect to the starting halide.

  • Degassing : Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup :

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 7-chloro-2-(alkynyl)furo[3,2-b]pyridine.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Reagents to Flask (Substrate, Pd(0), CuI) B 2. Add Solvents (Anhydrous THF & TEA) A->B C 3. Degas Mixture B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Room Temperature & Monitor by TLC D->E F 6. Quench with NH₄Cl (aq) E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the Sonogashira coupling of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient degassing, poor quality of reagents/solvents.Use a fresh batch of palladium catalyst. Ensure thorough degassing to remove oxygen. Use freshly distilled and anhydrous solvents and base.
Alkyne Homocoupling Presence of oxygen, high concentration of copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1]
Side Reactions High reaction temperature, prolonged reaction time.Maintain the reaction at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) can be attempted, but monitor for side product formation. Optimize the reaction time.
Difficulty in Purification Similar polarity of product and byproducts.Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative TLC or recrystallization.

Conclusion

The selective Sonogashira reaction of this compound provides an efficient and versatile method for the synthesis of functionalized furo[3,2-b]pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol allows for the targeted introduction of an alkyne moiety at the 2-position, while preserving the chloro-substituent for further synthetic manipulations. This application note serves as a practical guide for researchers in medicinal chemistry and organic synthesis, enabling the streamlined preparation of novel compounds with potential biological activity.

References

Strategic Functionalization of a Privileged Scaffold: Palladium-Catalyzed Cross-Coupling of 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of selective kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 7-Chloro-2-iodofuro[3,2-b]pyridine, a versatile building block for drug discovery. Capitalizing on the differential reactivity of the C-I and C-Cl bonds, we present methodologies for the regioselective functionalization at the C-2 position. We detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices and providing a framework for troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic strategy to accelerate the creation of novel molecular entities.

The Furo[3,2-b]pyridine Scaffold: A Cornerstone in Modern Drug Discovery

The furo[3,2-b]pyridine motif, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets.[1] Derivatives of this core have demonstrated significant therapeutic potential, most notably as:

  • Kinase Inhibitors: The scaffold has been instrumental in developing highly selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in the regulation of RNA splicing and other cellular processes linked to cancer and neurodegenerative disorders.[1][2][4][5]

  • Anticancer Agents: By targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2), furo[3,2-b]pyridine derivatives can induce cell cycle arrest, a validated strategy in oncology.[1]

  • Modulators of Signaling Pathways: These compounds have been shown to be effective modulators of critical signaling cascades, including the Hedgehog pathway.[2][4]

The modular synthesis of these derivatives, enabled by cross-coupling reactions, allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.[4]

Principles of Regioselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7] The general mechanism proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange.[6][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile, forming a Pd(II) complex.[6][9]

  • Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center.[6][10] This step is often facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[6][8]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd R¹-Pd(II)L₂-X Pd0->OxAd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAd->Trans Transmetalation RedEl Product Formation Trans->RedEl Reductive Elimination MX M-X Trans->MX RedEl->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedEl->Product R1X R¹-X (Aryl Halide) R1X->OxAd R2M R²-M (Organometallic Reagent) R2M->Trans

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.

The Key to Regioselectivity:

For a dihalogenated substrate like this compound, the site of the initial reaction is governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The BDE follows the trend C-Cl > C-Br > C-I.[11] Consequently, the C-I bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond. This inherent difference allows for highly regioselective functionalization at the C-2 position under standard palladium-catalyzed conditions, leaving the C-7 chloro group intact for potential subsequent modifications.

Application Protocols for C-2 Position Functionalization

The following protocols are designed as robust starting points for the selective functionalization of this compound.

General Experimental Workflow:

Figure 2: Standard workflow for a cross-coupling experiment.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of an arylboronic acid to the C-2 position. The Suzuki reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[6][9][12]

Materials and Reagents

ReagentEquivalentsPurpose
This compound1.0Electrophile
Arylboronic Acid1.2 - 1.5Nucleophile
Pd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05Palladium Catalyst Precursor
K₂CO₃ or K₃PO₄2.0 - 3.0Base (activates boronic acid)[12][13]
1,4-Dioxane/Water (e.g., 4:1 v/v)-Solvent System
Anhydrous Sodium Sulfate-Drying Agent
Nitrogen or Argon-Inert Gas

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Scientist's Note: The choice of catalyst and ligand is critical. For electron-rich or sterically hindered boronic acids, a more active catalyst system like PdCl₂(dppf) may be required.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

    • Expert Tip: Degassing the solvent by sparging with an inert gas for 20-30 minutes prior to use is crucial to prevent catalyst oxidation and deactivation.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 7-chloro-2-arylfuro[3,2-b]pyridine product.

Protocol 3.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted heterocycles.[7][14] It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[1]

Materials and Reagents

ReagentEquivalentsPurpose
This compound1.0Electrophile
Terminal Alkyne1.2 - 1.5Nucleophile
PdCl₂(PPh₃)₂0.02 - 0.05Palladium Catalyst Precursor
Copper(I) Iodide (CuI)0.04 - 0.10Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine-Base and Solvent
Tetrahydrofuran (THF)-Co-solvent (optional)
Anhydrous Sodium Sulfate-Drying Agent
Nitrogen or Argon-Inert Gas

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., Et₃N or a mixture of THF/Et₃N). Add the terminal alkyne (1.2 eq.) via syringe.

    • Scientist's Note: Triethylamine serves as both the base and often as the solvent. The base is critical for deprotonating the terminal alkyne to form the copper acetylide species in situ.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-6 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 7-chloro-2-alkynylfuro[3,2-b]pyridine.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[15][16][17][18] This reaction requires a strong, non-nucleophilic base and often a specialized bulky phosphine ligand to facilitate the reductive elimination step.[19]

Materials and Reagents

ReagentEquivalentsPurpose
This compound1.0Electrophile
Primary or Secondary Amine1.2 - 1.5Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.04Palladium Precursor
XPhos, SPhos, or BINAP0.02 - 0.08Bulky Phosphine Ligand
NaOt-Bu or Cs₂CO₃1.5 - 2.5Strong, non-nucleophilic base
Toluene or 1,4-Dioxane-Anhydrous, Aprotic Solvent
Anhydrous Sodium Sulfate-Drying Agent
Nitrogen or Argon-Inert Gas

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligands, and base, performing the setup in a glovebox is highly recommended.

  • Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a pre-heated oil bath or heating block at 90-110 °C. Stir vigorously for the required time (6-24 hours), monitoring by LC-MS.

    • Scientist's Note: The Pd/ligand combination is crucial. Bulky, electron-rich phosphine ligands like XPhos accelerate the oxidative addition and, critically, the final reductive elimination step, preventing side reactions like beta-hydride elimination.[19]

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to yield the desired 7-chloro-2-(amino)furo[3,2-b]pyridine product.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound offers a reliable and highly regioselective pathway for elaborating a medicinally important scaffold. The protocols outlined provide a robust foundation for synthesizing diverse libraries of C-2 substituted derivatives for SAR exploration. Furthermore, the unreacted C-7 chloro position serves as a valuable synthetic handle for subsequent diversification. While more forcing conditions, often requiring specialized catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos), are typically needed to activate the less reactive C-Cl bond,[13][20] this two-step functionalization strategy enables the rapid construction of complex, multi-substituted furo[3,2-b]pyridine cores, accelerating the path of drug discovery and development.

References

Application Notes and Protocols for the Utilization of 7-Chloro-2-iodofuro[3,2-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Furo[3,2-b]pyridine Scaffold and its Dihalo-Derivative

The furo[3,2-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for targeting the ATP-binding site of various kinases. This guide focuses on a key intermediate in the synthesis of such inhibitors: 7-Chloro-2-iodofuro[3,2-b]pyridine. The strategic placement of two different halogen atoms on this scaffold is not a matter of coincidence; it is a deliberate design choice that allows for sequential, site-selective functionalization through chemoselective metal-mediated cross-coupling reactions.[3] This modular approach provides a powerful platform for rapidly generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[1][4]

The fundamental principle underpinning the utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the more robust C-Cl bond.[3] This reactivity difference allows for the selective functionalization of the 2-position (iodine) while leaving the 7-position (chlorine) intact for a subsequent, different coupling reaction. This stepwise approach is crucial for the modular assembly of complex kinase inhibitors.[1]

Core Application: Sequential Cross-Coupling for Kinase Inhibitor Synthesis

The primary application of this compound is in the sequential synthesis of 2,7-disubstituted furo[3,2-b]pyridine derivatives. This is typically achieved through a two-step process:

  • Initial Sonogashira or Suzuki-Miyaura coupling at the 2-position (C-I bond).

  • Subsequent Suzuki-Miyaura or other cross-coupling reaction at the 7-position (C-Cl bond).

This workflow allows for the introduction of a wide variety of substituents at both positions, enabling fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

G cluster_0 Sequential Cross-Coupling Workflow Start This compound Step1 Sonogashira or Suzuki Coupling (Position 2) Start->Step1 Mild Conditions Pd Catalyst Intermediate 7-Chloro-2-substituted-furo[3,2-b]pyridine Step1->Intermediate Step2 Suzuki Coupling (Position 7) Intermediate->Step2 Harsher Conditions Different Pd Catalyst/Ligand Final_Product 2,7-Disubstituted Furo[3,2-b]pyridine (Kinase Inhibitor) Step2->Final_Product

Caption: Sequential cross-coupling workflow for this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: Sonogashira Coupling at the 2-Position of this compound

This protocol describes the selective coupling of a terminal alkyne at the 2-position.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.025 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA or DIPA).

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 7-chloro-2-alkynylfuro[3,2-b]pyridine intermediate.

Causality behind Experimental Choices:

  • Palladium and Copper Co-catalysis: The Sonogashira reaction relies on a synergistic catalytic cycle involving both palladium and copper.[5][6] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.[6]

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.[5]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, necessitating an inert atmosphere for optimal catalytic activity.

Protocol 2: Suzuki-Miyaura Coupling at the 7-Position of a 7-Chloro-2-substituted-furo[3,2-b]pyridine Intermediate

This protocol describes the subsequent coupling of a boronic acid or ester at the 7-position.

Materials:

  • 7-Chloro-2-substituted-furo[3,2-b]pyridine intermediate from Protocol 1

  • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05-0.1 eq)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 7-chloro-2-substituted-furo[3,2-b]pyridine intermediate (1 eq), the boronic acid/ester (1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Add the aqueous base solution (e.g., 2M Na₂CO₃).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final 2,7-disubstituted furo[3,2-b]pyridine.

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the successful coupling of the less reactive C-Cl bond. Catalysts with electron-rich and bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective for activating aryl chlorides.[7]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[8] The choice of base can significantly impact the reaction outcome.

  • Elevated Temperature: The increased bond strength of the C-Cl bond compared to the C-I bond necessitates higher temperatures to facilitate the oxidative addition step.[3]

Application in Kinase Inhibitor Synthesis: Targeting Cdc-Like Kinases (CLKs)

The furo[3,2-b]pyridine scaffold has been successfully employed in the development of highly potent and selective inhibitors of Cdc-like kinases (CLKs).[1][9] CLKs are a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing. Dysregulation of splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets.[10]

The modular synthesis enabled by this compound allows for the systematic exploration of the chemical space around the furo[3,2-b]pyridine core to optimize interactions with the CLK active site. For instance, substituents at the 2-position can be designed to interact with the hinge region of the kinase, while modifications at the 7-position can extend into the solvent-exposed region or target other pockets.[11]

G cluster_0 CLK Signaling Pathway and Inhibition CLKs Cdc-Like Kinases (CLK1, CLK2, CLK4) SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Splicing Pre-mRNA Splicing SR_Proteins->Splicing mRNA Mature mRNA Splicing->mRNA Protein Oncogenic Proteins mRNA->Protein Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLKs Inhibition

Caption: Inhibition of the CLK signaling pathway by furo[3,2-b]pyridine-based inhibitors.

Quantitative Data: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

The following table summarizes the inhibitory activity of selected furo[3,2-b]pyridine-based kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the therapeutic potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cellular Activity (MCF-7, GI₅₀, µM)Reference
12f CLK184.6[4]
12f CLK2204.6[4]
12f CLK4124.6[4]
TG003 CLK120>10[10]
TG003 CLK415>10[10]
MU135 HIPK2160Not reported[2]
MU1787 HIPK1480Not reported[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI₅₀ values represent the concentration required to inhibit the growth of MCF-7 cells by 50%.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its dihalogenated nature allows for a predictable and sequential functionalization strategy, enabling the rapid and efficient generation of diverse compound libraries. The application of chemoselective Sonogashira and Suzuki-Miyaura cross-coupling reactions provides a robust platform for medicinal chemists to explore the structure-activity relationships of the furo[3,2-b]pyridine scaffold and develop novel therapeutics targeting kinases such as CLKs. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts.

References

Application Notes & Protocols: Selective N-Arylation of 7-Chloro-2-iodofuro[3,2-b]pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold integral to the development of novel therapeutics and functional materials. Its rigid, planar structure and specific arrangement of heteroatoms make it an attractive pharmacophore for designing kinase inhibitors, antiviral agents, and other biologically active molecules. The targeted functionalization of this core structure is paramount for modulating its physicochemical properties and biological activity.

7-Chloro-2-iodofuro[3,2-b]pyridine (CAS 1071540-54-9) is a highly versatile and valuable building block for this purpose. The presence of two distinct halogen atoms at the C2 and C7 positions offers a platform for sequential and site-selective cross-coupling reactions. This application note provides a detailed experimental procedure for the selective N-arylation at the C2 position, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds in a palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale: Achieving Site-Selectivity

The success of this protocol hinges on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[1] The catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald-Hartwig Catalytic Cycle cluster_reactants pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 product Ar-NR'R'' Product amide_complex->product Reductive Elimination catalyst_regen start amine_base R'R''NH, Base aryl_halide Ar-X

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Site-selectivity in the N-arylation of this compound is achieved due to the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The general order of reactivity for aryl halides in the oxidative addition step is I > Br > OTf > Cl.[3] The weaker C-I bond (~270 kJ/mol) undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond (~400 kJ/mol). By carefully controlling the reaction conditions, particularly temperature and reaction time, we can ensure the reaction proceeds exclusively at the more labile C2-iodo position, leaving the C7-chloro group intact for subsequent functionalization.[4][5]

Key Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or BrettPhos) is chosen. These ligands stabilize the Pd(0) active species and promote both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and broader substrate scope.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[6] Sodium tert-butoxide (NaOtBu) is highly effective, though for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring slightly higher temperatures.[7][8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are ideal. They effectively dissolve the organic reagents and many of the catalyst complexes while minimizing side reactions.[7]

Experimental Protocol

This protocol describes a general procedure for the selective N-arylation of this compound with a representative primary or secondary amine.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Stoichiometry (eq.)Typical Amount (mmol)
This compound1071540-54-9279.461.00.5
Aryl or Alkyl AmineVariesVaries1.20.6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 (2 mol% Pd)0.01
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)564483-18-7476.660.048 (4.8 mol%)0.024
Sodium tert-butoxide (NaOtBu)865-48-596.101.40.7
Anhydrous Toluene108-88-392.14-5.0 mL
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)

  • Syringes and needles for liquid transfer

  • Heating mantle or oil bath with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for N-arylation.
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (0.5 mmol, 139.7 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (0.7 mmol, 67.3 mg).

    • Causality Note: All solids should be weighed and added under an inert atmosphere (e.g., in a glovebox) to prevent deactivation of the Pd(0) catalyst and phosphine ligand by oxygen.[9]

  • Evacuation and Backfilling: Seal the Schlenk tube with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe. If the amine is a liquid, add it (0.6 mmol) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

    • Causality Note: The use of anhydrous solvent is critical, as water can interfere with the base and catalyst, leading to lower yields.[4]

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality Note: This temperature range is typically sufficient to promote the reaction without causing decomposition or driving the less-favored reaction at the C-Cl bond.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[10] To take a sample, briefly remove the tube from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive inert gas pressure. For TLC, a typical eluent system is ethyl acetate/hexanes. The disappearance of the starting material (this compound) and the appearance of a new, more polar spot indicates product formation. Reaction times typically range from 4 to 24 hours.

  • Workup: Once the reaction is complete (as judged by monitoring), remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude product. This will separate the desired N-arylated product from residual catalyst, ligand, and any minor side products.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvent; insufficient temperature.Ensure an inert atmosphere was maintained. Use a fresh bottle of base. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., BrettPhos, SPhos) or bases (e.g., K₃PO₄).[4]
Formation of Side Products Hydrodehalogenation (loss of iodine); reaction at C-Cl position.Lower the reaction temperature. Reduce reaction time. Use a milder base like Cs₂CO₃. Ensure the amine is of high purity to avoid impurities that could act as hydrogen sources.[4]
Product is Insoluble The product may have poor solubility in the chosen extraction solvent.Try a more polar solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and a small amount of methanol.

References

Application Notes & Protocols: The Strategic Utility of 7-Chloro-2-iodofuro[3,2-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This application note delves into the specific utility of a key derivative, 7-Chloro-2-iodofuro[3,2-b]pyridine, as a strategic building block in drug discovery. We will explore its role as a versatile intermediate, focusing on the orthogonal reactivity of its halogen substituents which allows for sequential, site-selective functionalization. This guide provides an in-depth analysis of its application in the synthesis of potent kinase inhibitors, detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions, and insights into the rationale behind its design and implementation in complex molecule synthesis.

Introduction: The Furo[3,2-b]pyridine Scaffold and the Advantage of Orthogonal Halogenation

The fusion of furan and pyridine rings to create the furo[3,2-b]pyridine core results in a bicyclic system with unique electronic properties and a defined three-dimensional shape. This structure often serves as an effective bioisostere for other bicyclic systems like indole or benzofuran, while its embedded pyridine nitrogen can act as a crucial hydrogen bond acceptor, enhancing interactions with biological targets.

The subject of this note, this compound, is a particularly powerful synthetic intermediate due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential is the cornerstone of its strategic value, enabling chemists to perform selective functionalization at the 2-position (e.g., via Suzuki, Sonogashira, or Stille coupling) while leaving the 7-chloro group intact for a subsequent, often different, coupling reaction. This sequential approach is paramount for the efficient and controlled assembly of complex molecular architectures.

Core Application: Synthesis of Potent Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary application of this compound is in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, and its inhibition has emerged as a validated therapeutic strategy for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.

The furo[3,2-b]pyridine core serves as an excellent "hinge-binding" motif, interacting with the backbone of the kinase hinge region. The this compound intermediate is instrumental in building molecules that exploit these interactions.

Synthetic Workflow Overview

The general strategy involves a two-step cross-coupling sequence. First, the highly reactive 2-iodo position is utilized to install a key recognition moiety via a Suzuki coupling. The more robust 7-chloro position is then functionalized in a subsequent step, often to attach a solubilizing group or a moiety that targets a different region of the protein.

G A This compound (Starting Intermediate) B Step 1: Suzuki Coupling (Pd-catalyzed) A->B D 7-Chloro-2-(R1)furo[3,2-b]pyridine (Intermediate Product) B->D C Boronic Acid/Ester (R1-B(OR)2) C->B E Step 2: Second Coupling (e.g., Buchwald-Hartwig or SNAr) D->E G Final Product: 2-(R1)-7-(R2)furo[3,2-b]pyridine (e.g., BTK Inhibitor) E->G F Amine or other Nucleophile (H-R2) F->E G A 2,3-dichloro-6-picoline B 1. N-Oxidation (m-CPBA) A->B C 2,3-Dichloropyridine-N-oxide Intermediate B->C D 2. Cyanation (TMSCN, Ac2O) C->D E 2-cyano-3-chloropyridine Intermediate D->E F 3. Cyclization (Base) E->F G 7-Chlorofuro[3,2-b]pyridine F->G H 4. Iodination (NIS, Ac2O) G->H I This compound (Final Product) H->I

7-Chloro-2-iodofuro[3,2-b]pyridine as a building block for PI4K inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Utilizing 7-Chloro-2-iodofuro[3,2-b]pyridine for the Synthesis and Evaluation of Phosphatidylinositol 4-Kinase (PI4K) Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a crucial building block for the synthesis of potent Phosphatidylinositol 4-Kinase (PI4K) inhibitors. This guide will cover the scientific rationale, detailed synthetic protocols, and methodologies for the biological evaluation of these inhibitors.

Introduction: The Therapeutic Potential of Targeting PI4K

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that play a fundamental role in cellular signaling pathways by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a critical lipid signaling molecule and a precursor for the synthesis of other important phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2][3] These molecules are essential for a multitude of cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization.[2]

The PI4K family consists of four isoforms in mammals, categorized into two subfamilies: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4Kα and PI4Kβ).[3][4] These isoforms have distinct subcellular localizations and functions, making them attractive targets for therapeutic intervention in a variety of diseases.[3] Aberrant PI4K signaling has been implicated in the progression of various cancers, including breast, liver, and colorectal cancers, often through the activation of the PI3K/Akt pathway.[1] Furthermore, several viruses, such as hepatitis C virus (HCV) and enteroviruses, hijack the host's PI4K pathways to create a favorable environment for their replication.[1][5] PI4K inhibitors have also shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating autophagy.[1][3] Notably, inhibitors of Plasmodium PI4K, such as MMV390048, have been investigated as promising antimalarial agents.[6][7]

PI4K inhibitors typically function by binding to the active site of the PI4K enzymes, preventing the phosphorylation of phosphatidylinositol and thereby reducing the cellular levels of PI4P.[1] This disruption of PI4P-dependent signaling pathways forms the basis of their therapeutic effect.

This compound: A Versatile Building Block for PI4K Inhibitor Synthesis

The chemical scaffold of a drug molecule is a key determinant of its biological activity. This compound is a heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[8][9]

Chemical Properties of this compound:

PropertyValueReference
CAS Number 1071540-54-9[10][11]
Molecular Formula C7H3ClINO[10][11]
Molecular Weight 279.46 g/mol [10][11]
Purity Typically ≥97%[8][10]

The furo[3,2-b]pyridine core structure, combined with the reactive chloro and iodo substituents, makes this compound a highly sought-after building block for medicinal chemists.[8] The presence of both a chlorine and an iodine atom at different positions on the aromatic system provides two distinct handles for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This allows for the controlled and efficient construction of complex molecular architectures, a crucial aspect of modern drug discovery.[9]

Synthetic Protocol: Synthesis of a PI4K Inhibitor Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to form carbon-carbon bonds.

G cluster_0 Synthetic Workflow A This compound + Arylboronic Acid B Reaction Mixture (Solvent, Base, Catalyst) A->B C Suzuki-Miyaura Coupling Reaction (Inert Atmosphere, Heat) B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spectrometry) E->F G PI4K Inhibitor Precursor F->G

Caption: Synthetic workflow for a PI4K inhibitor precursor.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Table of Reagents and Reaction Conditions:

Reagent/ConditionExamplePurpose
Starting Material This compoundProvides the core scaffold
Coupling Partner Arylboronic acidIntroduces desired substituent
Catalyst Pd(PPh3)4Facilitates the C-C bond formation
Base Na2CO3 or K2CO3Activates the boronic acid
Solvent Dioxane/Water or Toluene/WaterDissolves reactants
Temperature 80-100 °CProvides energy for the reaction
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst

Protocols for the Evaluation of PI4K Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a series of in vitro and cell-based assays.

G cluster_1 Inhibitor Evaluation Workflow A Synthesized Compound B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B D Cell-Based Assay (e.g., Viral Replication) A->D C Determine IC50 B->C F Lead Compound Identification C->F E Determine EC50 D->E E->F

Caption: Workflow for the evaluation of PI4K inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[13] This assay is well-suited for high-throughput screening of kinase inhibitors.[13][14]

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the PI4K enzyme, the substrate (phosphatidylinositol), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table of In Vitro Kinase Assay Components:

ComponentPurpose
PI4K Enzyme The target of inhibition
Substrate (PI) Phosphorylated by the kinase
ATP Phosphate donor
Test Compound Potential inhibitor
ADP-Glo™ Reagent Terminates reaction and depletes ATP
Kinase Detection Reagent Generates luminescent signal from ADP
Cell-Based Assay: Antiviral Replication Assay

This protocol describes a general method to evaluate the antiviral activity of PI4K inhibitors in a cell-based assay, for example, against an enterovirus.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death or using a cell viability assay (e.g., MTT or CellTiter-Glo®).

    • Viral Titer Assay: Quantifying the amount of infectious virus produced using a plaque assay or TCID50 assay.

    • Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP).

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

The PI4K Signaling Pathway

A thorough understanding of the PI4K signaling pathway is crucial for rational drug design and the interpretation of experimental results.

G cluster_2 PI4K Signaling Pathway PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP PI4K PI4K PI45P2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PI4P->PI45P2 ATP to ADP PIP5K PIP5K Downstream Downstream Signaling (e.g., Akt activation, Ca2+ release) PI45P2->Downstream PI3K PI3K PLC PLC

Caption: Simplified PI4K signaling pathway.

PI4Ks phosphorylate PI at the 4-position of the inositol ring to produce PI4P.[1] PI4P then serves as a substrate for phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks) to generate PI(4,5)P2.[2] PI(4,5)P2 is a key signaling molecule at the plasma membrane that can be cleaved by phospholipase C (PLC) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), or phosphorylated by phosphoinositide 3-kinases (PI3Ks) to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical activator of the Akt signaling pathway.[2][15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel PI4K inhibitors due to its favorable chemical properties that allow for the construction of complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of PI4K inhibitors derived from this important intermediate. A systematic approach, combining efficient organic synthesis with robust in vitro and cell-based assays, is essential for the successful development of new therapeutics targeting the PI4K signaling pathway.

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in the domain of kinase inhibitors and modulators of critical signaling pathways.[1][2][3] The strategic functionalization of this core is paramount for tuning compound properties and exploring structure-activity relationships (SAR). This guide provides a detailed technical overview and validated protocols for the regioselective functionalization of 7-Chloro-2-iodofuro[3,2-b]pyridine (CAS: 1071540-54-9), a versatile building block for pharmaceutical synthesis.[4][5] We will explore the principles of chemoselectivity that govern the differential reactivity of the C-I and C-Cl bonds and provide step-by-step protocols for sequential palladium-catalyzed cross-coupling reactions, enabling precise molecular elaboration at both the C2 and C7 positions.

Introduction: The Strategic Value of the Furo[3,2-b]pyridine Core

The rigid, planar structure and unique electronic distribution of the furo[3,2-b]pyridine nucleus make it an ideal scaffold for interacting with biological targets. Derivatives have demonstrated potent activity as inhibitors of cdc-like kinases (CLKs), modulators of the Hedgehog signaling pathway, and cyclin-dependent kinase 2 (CDK2) inhibitors, highlighting its significance in oncology and neurodegenerative disease research.[1][2][3]

The synthetic utility of this compound lies in its di-halogenated nature, presenting two distinct handles for orthogonal chemical modification. The key to its controlled functionalization is exploiting the inherent differences in the carbon-halogen bond strengths and their reactivity in transition metal catalysis.

The Principle of Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational in modern medicinal chemistry. The reaction mechanism typically begins with the oxidative addition of an organohalide to a Pd(0) complex. The rate of this oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE), which follows the general trend: C-I < C-Br < C-Cl.[6][7]

For this compound, the C2-I bond is significantly more reactive towards oxidative addition than the C7-Cl bond. This differential reactivity allows for highly selective functionalization at the C2 position under mild conditions, leaving the C7-chloro group intact for subsequent modification under more forcing conditions.

G cluster_0 Regioselectivity Principle A This compound B C2-I Bond (Lower BDE, Higher Reactivity) A->B Site 1 C C7-Cl Bond (Higher BDE, Lower Reactivity) A->C Site 2 D Selective Pd(0) Oxidative Addition B->D Preferential Reaction (Mild Conditions) C->D Requires Harsher Conditions

Caption: Differential reactivity of the C-I and C-Cl bonds.

Protocol I: C2-Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By leveraging the high reactivity of the C2-iodo position, we can selectively introduce aryl or heteroaryl moieties. This protocol is a foundational step for building molecular complexity.

Workflow for C2-Arylation

G Start Start: This compound + Boronic Acid/Ester Reagents Add Pd Catalyst, Base, and Solvent Start->Reagents 1. Setup Reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS Reagents->Reaction 2. Reaction Workup Aqueous Workup: Quench, Extract with Organic Solvent Reaction->Workup 3. Isolation Purify Purification: Flash Column Chromatography Workup->Purify 4. Purification End Product: 7-Chloro-2-aryl-furo[3,2-b]pyridine Purify->End 5. Final Product G Start Start: 7-Chloro-2-aryl-furo[3,2-b]pyridine + Primary/Secondary Amine Reagents Add Pd Catalyst, Ligand, Strong Base, and Solvent Start->Reagents 1. Setup Reaction Heat Reaction Mixture (e.g., 90-110 °C) Monitor by TLC/LC-MS Reagents->Reaction 2. Reaction Workup Aqueous Workup: Quench, Extract with Organic Solvent Reaction->Workup 3. Isolation Purify Purification: Flash Column Chromatography Workup->Purify 4. Purification End Product: 7-Amino-2-aryl-furo[3,2-b]pyridine Purify->End 5. Final Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the unique challenges presented by specific substrate classes. This guide is dedicated to one such class: 2-iodopyridines. Their electronic properties and coordination potential can often complicate reaction optimization. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

The Challenge with 2-Halopyridines

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, heteroaromatic halides, particularly 2-substituted pyridines, introduce specific challenges. The primary difficulties arise from two main factors:

  • Electron-Deficient Nature : The pyridine ring is electron-poor, which can influence the rates of key steps in the catalytic cycle, particularly transmetalation.[3]

  • Lewis Basicity : The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, effectively lowering the concentration of the active catalyst.

This guide will address how to overcome these intrinsic challenges through rational selection of reaction components.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with a 2-iodopyridine is not working or gives very low yield. Where do I start troubleshooting?

This is the most common issue. Low conversion or yield can stem from several factors, often related to catalyst deactivation or suboptimal reaction kinetics. A logical, step-by-step approach is crucial for diagnosis.

Initial Checks (The "First Principles" of Cross-Coupling)
  • Reagent Quality : Ensure the purity of your 2-iodopyridine, boronic acid/ester, and solvent. Boronic acids, in particular, can degrade upon storage, leading to protodeboronation.[4] Pinacol esters offer greater stability.[1]

  • Inert Atmosphere : The Pd(0) species in the catalytic cycle is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a primary cause of failure. Ensure you have thoroughly sparged your solvent with an inert gas (Argon or Nitrogen) and performed several vacuum/backfill cycles on your reaction flask.[1]

  • Base and Water Content : The presence of water is often crucial for activating the boronic acid for transmetalation, typically by forming a boronate species.[5] However, the optimal amount can vary. Ensure your base is fresh and of the correct stoichiometry.

Workflow for Troubleshooting Low Yield

The following flowchart provides a systematic approach to diagnosing and solving low-yield issues.

troubleshooting_flowchart cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents analyze_mixture Analyze Crude Reaction Mixture (LCMS/NMR) check_reagents->analyze_mixture start_material Mainly Starting Material? analyze_mixture->start_material side_products Side Products Observed? start_material->side_products No optimize_catalyst Optimize Catalyst/Ligand: - Increase loading (1-5 mol%) - Use bulkier, e-rich ligand (e.g., Buchwald ligands) - Use a pre-catalyst start_material->optimize_catalyst Yes address_dehalogenation Address Dehalogenation: - Use a non-protic solvent - Avoid alcoholic solvents/bases - Use a milder base side_products->address_dehalogenation Dehalogenation address_protodeboronation Address Protodeboronation: - Use boronic ester (pinacol/MIDA) - Use KF as base - Shorter reaction time side_products->address_protodeboronation Protodeboronation address_homocoupling Address Homocoupling: - Ensure rigorous degassing - Use Pd(0) source directly (e.g., Pd2(dba)3) side_products->address_homocoupling Homocoupling optimize_temp_base Optimize Conditions: - Increase temperature - Screen different bases (K3PO4, Cs2CO3, KF) optimize_catalyst->optimize_temp_base catalyst_poisoning cluster_cycle Active Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Inactive_Complex [Py-Pd(II)-I(L)]+ or similar Ar-Pd(II)-I(L2)->Inactive_Complex Coordination by Pyridine-N Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

References

Technical Support Center: Preventing Homocoupling in Reactions with 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemists working with 7-Chloro-2-iodofuro[3,2-b]pyridine. This guide is designed to provide expert advice and actionable troubleshooting strategies to minimize or eliminate the formation of the undesired homocoupled product, 2,2'-bi(7-chlorofuro[3,2-b]pyridine), during cross-coupling reactions.

Introduction: The Challenge of Homocoupling

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The carbon-iodine bond at the 2-position is the primary site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse functionalities. However, a common and often frustrating side reaction is the homocoupling of the starting material to form a symmetrical biaryl dimer. This not only consumes the valuable starting material but also complicates purification, ultimately impacting the overall yield and efficiency of your synthesis.

This guide provides a structured approach to understanding and mitigating this issue, drawing on established principles of organometallic chemistry and practical laboratory experience.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most common issues and observations encountered in the laboratory.

Q1: I'm observing a significant amount of the homocoupled dimer in my Suzuki-Miyaura reaction. What are the most likely causes?

A1: The formation of a homocoupled byproduct in Suzuki-Miyaura reactions is primarily attributed to two interconnected factors: the presence of dissolved oxygen and the involvement of Palladium(II) species.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of your boronic acid or ester, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[1][3]

  • Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, an inefficient initial reduction to the active Pd(0) species can leave residual Pd(II) available to promote homocoupling.[1]

Q2: What immediate steps can I take to reduce homocoupling in my Suzuki-Miyaura coupling?

A2: The most critical step is to ensure a strictly anaerobic (oxygen-free) reaction environment.[3]

  • Rigorous Degassing: Thoroughly degas your solvent(s) before use. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge is particularly effective.[4]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice for achieving a high degree of deoxygenation.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use standard Schlenk techniques or a glovebox for optimal results. Ensure all glassware is oven-dried to remove adsorbed moisture and oxygen.

  • Reagent Purity: Use high-purity, anhydrous solvents and bases. Impurities can sometimes interfere with the catalytic cycle.[5]

Q3: My Sonogashira coupling is yielding the diacetylene homocoupled product (Glaser-Hay coupling). How can I favor the cross-coupling reaction?

A3: The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[6][7][8] Oxygen is a key promoter of this undesired reaction.[9]

Strategies to Minimize Glaser-Hay Homocoupling:

StrategyRationale
Strictly Anaerobic Conditions Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Rigorous degassing is crucial.[9]
Reduce Copper Loading High concentrations of the Cu(I) co-catalyst can accelerate the rate of homocoupling.[9] Use the minimum effective amount, or consider a copper-free Sonogashira protocol.
Slow Addition of Alkyne Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, thus disfavoring the bimolecular homocoupling reaction.[9]
Ligand Choice The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Temperature Control Running the reaction at the lowest effective temperature can sometimes help to suppress the homocoupling pathway.[9]
Q4: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?

A4: Absolutely. The catalyst system plays a pivotal role in dictating the reaction pathway.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it eliminates the need for an in-situ reduction step, which can be a source of homocoupling if inefficient.[1] However, be aware that Pd(0) complexes can be sensitive to air and moisture.[9]

  • Bulky, Electron-Rich Ligands: For many cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle.[10][11] These ligands can facilitate the oxidative addition and reductive elimination steps, potentially outcompeting the pathways leading to homocoupling.[11]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for minimizing homocoupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of Argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Problem: The Homocoupling Pathway

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and the competing homocoupling pathway that can arise, particularly in the presence of Pd(II) and oxygen.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II) Pd(II) Species Pd(0)L2->Pd(II) O2 (Oxidation) <-- (Reduction) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Desired Product) Reductive_Elimination->Product Reaction_with_Boronic_Acid Reaction with 2 x R-B(OR)2 Pd(II)->Reaction_with_Boronic_Acid Homocoupled_Product R-R (Homocoupled Product) Reaction_with_Boronic_Acid->Homocoupled_Product Reaction_with_Boronic_Acid->Pd(0)L2_regen Generates Pd(0)

Caption: Competing pathways in a Suzuki-Miyaura reaction.

Advanced Troubleshooting

Q5: I've tried all the standard procedures, but I'm still getting significant homocoupling. What else can I try?

A5: If standard methods are insufficient, consider these more advanced strategies:

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4] This may help to reduce any Pd(II) species present without interfering with the main catalytic cycle.[4]

  • Heterogeneous Catalysts: The use of a heterogeneous catalyst, like palladium on carbon (Pd/C) or palladium black, can sometimes offer better control and easier removal of the catalyst post-reaction.[4]

  • Ullmann Homocoupling Considerations: While palladium is the focus of many modern cross-coupling reactions, it's important to remember the classical Ullmann reaction, which involves copper-mediated coupling of aryl halides.[12][13] Although typically requiring harsh conditions, the principles of oxidative addition and reductive elimination are central.[12] The propensity of your this compound to undergo Ullmann-type homocoupling under certain conditions should not be overlooked, especially if copper catalysts or additives are present.

Final Recommendations

Successfully preventing homocoupling in reactions with this compound hinges on a meticulous experimental setup and a solid understanding of the underlying reaction mechanisms. The paramount importance of maintaining a strictly anaerobic environment cannot be overstated. By carefully selecting your catalyst system, rigorously excluding oxygen, and considering the advanced strategies outlined in this guide, you can significantly improve the outcome of your cross-coupling reactions, leading to higher yields of your desired product and a more efficient synthetic workflow.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Chloro-Iodo Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with chloro-iodo substituted heterocycles. This guide is designed to provide in-depth, practical solutions to common challenges, moving beyond simple protocols to explain the "why" behind catalyst and condition selection. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

The strategic functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry, allowing for the sequential introduction of diverse functionalities.[1] The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides a powerful tool for selective synthesis, with the C-I bond being significantly more susceptible to oxidative addition by palladium catalysts.[2] However, achieving high selectivity and yield is not always straightforward. This guide addresses the most pressing questions and troubleshooting scenarios encountered in the field.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Conversion of the Starting Material

Q: My Suzuki-Miyaura coupling reaction with a chloro-iodo heterocycle is sluggish or has failed completely. What are the likely causes?

A: Low conversion is a frequent hurdle, often pointing to issues with catalyst activity or reaction conditions. Here’s a systematic approach to diagnosing the problem:

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium center, forming catalytically inactive, off-cycle complexes.[3][4] This is a primary deactivation pathway, especially with substrates like pyridines and pyrimidines.[5]

    • Solution: Employ bulky, electron-rich ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered environment around the palladium atom, preventing inhibitory coordination from the heterocyclic substrate.[2][3]

  • Inactive Catalyst System: The oxidative addition to a C-Cl bond is significantly slower than to a C-I bond.[6] If your goal is to couple at the chloro- position after initial success at the iodo- position, a more active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be insufficient for C-Cl bond activation.[5]

    • Solution: Switch to a more robust catalyst system. Pre-catalysts like XPhos Pd G2 or G3 are often effective for challenging C-Cl couplings.[4] These pre-catalysts facilitate the efficient generation of the active LPd(0) species.[7]

  • Inadequate Reaction Conditions:

    • Temperature: Higher temperatures are often required for C-Cl bond activation compared to C-I. However, excessively high temperatures can accelerate catalyst decomposition, leading to the formation of palladium black.[3]

    • Base: The choice and quality of the base are critical. A weak base may not be sufficient for the transmetalation step, while an overly strong or poorly soluble base can lead to side reactions or incomplete conversion. K₃PO₄ is often a reliable choice for Suzuki couplings of challenging substrates.[5]

    • Solvent: Solvents must be rigorously degassed to prevent oxidation of the active Pd(0) catalyst.[3] Common choices include toluene, dioxane, or THF.[3]

Issue 2: Lack of Selectivity (Reaction at Both C-I and C-Cl Sites)

Q: I'm trying to perform a selective monocoupling at the C-I position of my chloro-iodo heterocycle, but I'm observing significant amounts of the dicoupled product. How can I improve selectivity?

A: Achieving high selectivity relies on exploiting the differential reactivity of the C-I and C-Cl bonds.[2] The key is to choose conditions that favor oxidative addition at the C-I bond while leaving the C-Cl bond untouched.

  • Catalyst and Ligand Choice: The ligand plays a crucial role in controlling selectivity.[8][9]

    • Less Activating Systems: For selective C-I coupling, avoid highly active catalyst systems designed for C-Cl activation. A less electron-rich and sterically demanding ligand, such as PPh₃, in combination with a Pd(0) source like Pd(PPh₃)₄, can often provide the desired selectivity.

    • Temperature Control: Run the reaction at the lowest temperature that allows for efficient C-I coupling. This minimizes the energy available to overcome the higher activation barrier of C-Cl oxidative addition. Typical temperatures for selective C-I coupling range from room temperature to 80 °C.[10]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS.[10] Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the dicoupled product. It's crucial to stop the reaction once the mono-iodo coupled product is maximized.

Below is a decision-making workflow for catalyst selection based on the desired outcome:

G cluster_mono C-I Selective Coupling Strategy cluster_di C-Cl Coupling Strategy start Goal: Cross-Coupling of Chloro-Iodo Heterocycle selective_mono Selective Mono-Coupling at C-I? start->selective_mono di_coupling Sequential or One-Pot Di-Coupling? selective_mono->di_coupling No catalyst_mono Catalyst System: - Pd(PPh3)4 - Pd(OAc)2 + PPh3 selective_mono->catalyst_mono Yes catalyst_di Catalyst System: - Buchwald Pre-catalysts (e.g., XPhos Pd G3) - Pd2(dba)3 + Bulky Ligand (XPhos, SPhos) - NHC-Pd Complexes (e.g., PEPPSI-IPr) di_coupling->catalyst_di Yes conditions_mono Conditions: - Lower Temperature (RT - 80°C) - Weaker Base (e.g., Na2CO3) - Monitor reaction time carefully catalyst_mono->conditions_mono conditions_di Conditions: - Higher Temperature (80 - 120°C) - Stronger Base (e.g., K3PO4, Cs2CO3) catalyst_di->conditions_di

Caption: Catalyst selection workflow for chloro-iodo heterocycles.

Issue 3: Formation of Palladium Black

Q: My reaction mixture turned black, and a precipitate formed. What does this mean, and how can I prevent it?

A: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium metal.[3][11] This indicates catalyst decomposition and is a common reason for failed reactions.

  • Causes and Prevention:

    • Oxygen Exposure: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure all solvents are rigorously degassed, and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.

    • Ligand Dissociation: At higher temperatures, the protective ligand can dissociate from the palladium center, leaving it exposed and prone to aggregation.

      • Solution: Use strongly coordinating, bulky ligands like Buchwald biaryl phosphines or NHCs, which form more stable complexes with palladium.[3] Ensure an appropriate ligand-to-metal ratio (typically 1.1:1 to 2:1) is used.

    • High Temperature: As mentioned, elevated temperatures accelerate decomposition.[3] Operate at the lowest effective temperature for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for my chloro-iodo heterocycle?

A1: The choice depends on the bond you wish to form.

  • Suzuki-Miyaura Coupling: Ideal for C-C bond formation with boronic acids/esters. It is widely used due to the stability and low toxicity of boron reagents and excellent functional group tolerance.[12][13]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation to synthesize aryl amines.[14][15] This reaction often requires specialized bulky phosphine ligands.[7]

  • Sonogashira Coupling: Used for C-C bond formation with terminal alkynes.[11] While traditionally requiring a copper co-catalyst, copper-free protocols are available to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[11]

Q2: Can I perform a selective reaction at the C-Cl position in the presence of the C-I bond?

A2: This is exceptionally challenging and generally not feasible via standard palladium-catalyzed cross-coupling. The reactivity order (C-I >> C-Br > C-Cl) dictates that the C-I bond will almost always react first.[2] To achieve substitution at the chloro- position, one would typically first perform a reaction at the iodo- position and then subject the resulting chloro-heterocycle to a second, more forcing cross-coupling reaction. In rare cases, unconventional site selectivity can be achieved through specialized ligand design that alters the mechanism of oxidative addition, but this is not a general strategy.[16]

Q3: My boronic acid is decomposing during the reaction (protodeboronation). How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a proton, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[5]

  • Use a Milder Base: Strong bases can accelerate this side reaction. Consider switching from K₃PO₄ to a milder base like K₂CO₃ or CsF.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source.

  • Use Boronate Esters: Pinacol (BPin) or MIDA boronate esters are often more stable than the corresponding boronic acids and can suppress protodeboronation.

Q4: How do I choose between a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) pre-catalyst like Pd(OAc)₂ or a Buchwald pre-catalyst?

A4:

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These directly provide the active Pd(0) species. Pd₂(dba)₃ is often preferred as the dba ligands are more easily displaced by the desired phosphine ligand.[7]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require in situ reduction to Pd(0) to enter the catalytic cycle. This reduction can be effected by phosphines, amines, or other reagents in the mixture.[7] This can sometimes lead to an induction period or less efficient catalyst formation.

  • Buchwald Pre-catalysts (G1-G4): These are Pd(II) complexes designed for easy and efficient activation under basic conditions to generate the active, monoligated L-Pd(0) species.[17] They offer excellent reliability and are often the best choice for challenging couplings, such as those involving aryl chlorides.[4]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general guideline for the selective functionalization of a C-I bond in a chloro-iodo pyrimidine substrate.

Materials:

  • 4-Chloro-6-(3-iodophenyl)pyrimidine

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial with stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Add the degassed 4:1 dioxane/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion (consumption of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-coupled product.[10]

Catalyst Performance Comparison Table

The following table summarizes representative catalyst systems for achieving selectivity in the cross-coupling of dihalogenated heterocycles.

Goal Substrate Example Catalyst System Typical Conditions Selectivity (Product Ratio) Reference
Selective C-I Coupling 2-Chloro-4-iodopyridinePd(PPh₃)₄80 °C, Na₂CO₃, Dioxane/H₂O>95:5 (C4:C2)General Knowledge
Selective C-Cl Coupling 2-Bromo-6-chloropyridineXPhos Pd G3110 °C, K₃PO₄, t-AmylOH>98:2 (C6:C2)[4]
Unconventional C4-Coupling 2,4-DichloropyridinePd(OAc)₂ / IPr (NHC)RT, K₃PO₄, Dioxane~10:1 (C4:C2)[16][18]
Buchwald-Hartwig C-N 3-Chloro-5-bromopyridinePd₂(dba)₃ / RuPhos100 °C, NaOtBu, Toluene>95:5 (C5-amination)[14]

Mechanistic Insights: The Role of the Ligand

The ligand is arguably the most critical component in controlling the outcome of a cross-coupling reaction. Its steric and electronic properties directly influence the key steps of the catalytic cycle.

G cluster_cycle Palladium Catalytic Cycle cluster_ligand Ligand Influence OA Oxidative Addition (L-Pd(0) + R-X -> L-Pd(II)-R(X)) TM Transmetalation (L-Pd(II)-R(X) + R'-M -> L-Pd(II)-R(R')) OA->TM Rate-limiting for C-Cl RE Reductive Elimination (L-Pd(II)-R(R') -> L-Pd(0) + R-R') TM->RE RE->OA Regenerates Catalyst Bulky Bulky Ligands (e.g., XPhos, NHCs) Bulky->OA Promotes RE, Prevents Catalyst Aggregation Bulky->RE ElectronRich Electron-Rich Ligands ElectronRich->OA Accelerates OA

References

Improving regioselectivity in the functionalization of furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[3,2-b]pyridine Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furo[3,2-b]pyridine scaffold. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of this important heterocyclic system. The unique electronic structure of the furo[3,2-b]pyridine core—resulting from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring—presents considerable, yet surmountable, challenges in achieving selective, high-yielding reactions.[1]

This resource is designed to explain the causality behind experimental choices, offering field-proven insights to help you navigate these complexities and improve the regioselectivity of your reactions.

Section 1: Understanding the Furo[3,2-b]pyridine Core Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the scaffold. The key to regioselectivity lies in exploiting the differential reactivity of the C-H bonds at the C2, C3, C5, and C7 positions.

Caption: Inherent reactivity of the furo[3,2-b]pyridine positions.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during common functionalization reactions in a question-and-answer format.

Directed Ortho-Metalation (Lithiation)

Q1: My lithiation reaction at the C2 position is giving low yields or failing completely. What are the likely causes?

A1: Lithiation of the C2 position is the most common and facile functionalization due to it being the most acidic proton on the scaffold.[2][3] Failure typically stems from a few key areas:

  • Base Strength & Stoichiometry: Standard n-BuLi is often sufficient, but for complete conversion, at least 2 equivalents may be necessary.[2] If n-BuLi is ineffective, stronger bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or superbases like [n-BuLi/LiDMAE] can be employed.[3]

  • Temperature Control: These reactions are highly exothermic and temperature-sensitive. Perform the deprotonation at low temperatures (e.g., -78 °C to -45 °C) to avoid side reactions and decomposition.[3]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous.

  • Electrophile Addition: Add the electrophile at low temperature and allow the reaction to warm slowly to room temperature to ensure efficient trapping of the lithiated intermediate.

Q2: I want to functionalize the C7 or C3 position using lithiation, but I consistently get functionalization at C2. How can I direct the metalation to other positions?

A2: Directing lithiation away from the C2 position is a significant challenge due to its high acidity. The most effective strategy is a successive regioselective metalation approach:[2][4][5]

  • Step 1: Functionalize the C2 Position: First, perform a selective lithiation at C2 as described above and quench with a suitable electrophile. A bulky group like trimethylsilyl (TMS) is often used as it can be easily removed later if needed.

  • Step 2: Second Lithiation: With the C2 position blocked, a second lithiation event can be directed to another position. The choice of base and the presence of other substituents on the ring will determine the site of the next deprotonation. For instance, after C2 is functionalized, a second lithiation may target the C7 position.[2]

This sequential approach is the most reliable method for achieving polyfunctionalized furo[3,2-b]pyridines with high regiocontrol.[4][5]

Palladium-Catalyzed C-H Direct Arylation

Q3: I am attempting a direct arylation of a 2-substituted furo[3,2-b]pyridine, but I'm getting poor regioselectivity between C3 and C7. How can I control the outcome?

A3: Achieving regioselectivity in direct arylation is possible by carefully tuning the reaction conditions, as the C3 and C7 positions have distinct electronic and steric environments.[6]

  • Role of Additives: Pivalic acid (PivOH) is a crucial additive. It is believed to participate in a Concerted Metallation-Deprotonation (CMD) pathway, which can favor one site over another.[6][7]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. The steric and electronic properties of the ligand can influence which C-H bond is activated.

  • Solvent and Temperature: Non-polar, high-boiling solvents like mesitylene are often used.[6] Temperature can be a key factor in selectivity; a systematic screen of reaction temperatures is recommended.

A study by Carrër et al. demonstrated that it's possible to develop selective conditions for both C3 and C7 arylation on 2-substituted furo[3,2-b]pyridines by optimizing these parameters.[6]

Q4: My Suzuki-Miyaura cross-coupling reaction on a halogenated or triflated furo[3,2-b]pyridine is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in cross-coupling reactions involving this scaffold are common and can often be traced back to catalyst inhibition or substrate instability.[1] Use the following workflow to diagnose and solve the issue.

start Low Yield in Cross-Coupling catalyst Is the Catalyst Active? start->catalyst Check First substrates Are Substrates Pure & Stable? catalyst->substrates If Yes solution1 Solution: - Use fresh catalyst/ligand - Degas solvents thoroughly - Check for catalyst poisoning catalyst->solution1 No conditions Are Reaction Conditions Optimal? substrates->conditions If Yes solution2 Solution: - Confirm purity by NMR/LCMS - Ensure boronic acid is not degraded (trimerized) substrates->solution2 No coordination Is Pyridine N-Coordination an Issue? conditions->coordination If Yes solution3 Solution: - Screen different bases (e.g., Cs2CO3, K3PO4) - Screen solvents (Dioxane, Toluene, DMF) - Adjust temperature conditions->solution3 No solution4 Solution: - Use bulky ligands (e.g., SPhos, XPhos) - Consider alternative Pd sources - Increase catalyst loading coordination->solution4 Likely

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

A key issue is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst deactivation. Using bulky, electron-rich phosphine ligands can often mitigate this problem.[1]

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points for common regioselective functionalizations.

Protocol 1: Selective C2-Lithiation and Silylation

This protocol is adapted from the work of Fort and co-workers.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.1 M solution relative to substrate) and cool to -60 °C.

  • Substrate Addition: Add furo[3,2-b]pyridine (1.0 eq).

  • Deprotonation: Slowly add n-BuLi (1.2 eq) dropwise, maintaining the temperature at -60 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Electrophilic Quench: Add trimethylsilyl chloride (Me₃SiCl) (2.0 eq) dropwise.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(trimethylsilyl)furo[3,2-b]pyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Triflated Furo[3,2-b]pyridine

This protocol is based on established methods for analogous heterocyclic systems.[8]

  • Setup: To a reaction vessel, add Furo[3,2-b]pyridin-3-yl triflate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon (repeat 3x).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the vessel.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 4: Data Summary for Regioselective Reactions

The following table summarizes typical conditions for achieving regioselective functionalization. Note that yields are substrate-dependent and optimization is often required.

Target Position Reaction Type Key Reagents/Catalyst Solvent Temp. Typical Yield Reference
C2 Lithiation / Trappingn-BuLi (1.2 eq), ElectrophileTHF-60 °C to RT79-87%[3]
C3 Direct ArylationPd(OAc)₂, Aryl Halide, PivOHMesitylene~150 °CModerate-Good[6]
C7 Direct ArylationPd(OAc)₂, Aryl Halide, PivOH, K₂CO₃Mesitylene~150 °Cup to 88%[6]
C3 Suzuki CouplingPd(PPh₃)₄, Boronic Acid, Cs₂CO₃1,4-Dioxane90-100 °CGood-Excellent[8]

Section 5: Frequently Asked Questions (FAQs)

Q: What is the most reliable method to functionalize the C2 position? A: Directed ortho-metalation (lithiation) using an organolithium base like n-BuLi at low temperature, followed by quenching with an appropriate electrophile, is the most established and selective method for C2 functionalization.[2][3]

Q: Is it possible to selectively functionalize the pyridine ring (C5, C7) without touching the furan ring (C2, C3)? A: This is a significant challenge due to the high reactivity of the furan ring. The most successful strategies involve either (a) blocking the C2 and C3 positions first before attempting functionalization of the pyridine ring, or (b) using highly specific palladium-catalyzed C-H activation conditions that have been optimized to favor the C7 position.[2][6]

Q: Are there reliable one-pot methods for synthesizing the furo[3,2-b]pyridine core with a substituent already in place? A: Yes. A one-pot Sonogashira coupling of a terminal alkyne with a suitably functionalized pyridine (e.g., 3-chloro-2-hydroxypyridine), followed by an intramolecular heteroannulation, is a powerful method for generating 2-substituted furo[3,2-b]pyridines.[9][10] This approach builds the scaffold and installs the C2 substituent simultaneously.

References

Technical Support Center: Synthesis of Substituted Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted furo[3,2-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively.

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for potent kinase inhibitors and modulators of critical signaling pathways like the Hedgehog pathway.[1] Its synthesis, however, is not without challenges. This guide will address the most common side reactions and experimental hurdles to help you achieve higher yields and purity.

Troubleshooting Guide & FAQs

FAQ 1: My Sonogashira coupling is producing a significant, non-polar byproduct that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?

Answer:

This is a classic case of alkyne homocoupling, also known as Glaser coupling, which is one of the most common side reactions in Sonogashira couplings.[2] This reaction is particularly favored by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.

Causality: The copper(I) acetylide intermediate, which is crucial for the Sonogashira cross-coupling, can undergo oxidative dimerization in the presence of oxygen to form a 1,3-diyne. This leads to the consumption of your terminal alkyne and reduces the yield of the desired product.

Troubleshooting Workflow: Minimizing Alkyne Homocoupling

start Problem: Alkyne Homocoupling (Glaser Coupling) inert Ensure Rigorous Inert Atmosphere start->inert Primary Cause: Oxygen Exposure catalyst Optimize Catalyst System start->catalyst Catalyst Role temp Control Reaction Temperature start->temp Reaction Conditions purify Purification Strategy start->purify Post-Reaction degas Degas Solvents & Reagents (Freeze-Pump-Thaw or N2/Ar sparging) inert->degas fresh_cat Use Fresh, High-Purity Pd and Cu Catalysts catalyst->fresh_cat cu_free Consider Copper-Free Sonogashira Conditions catalyst->cu_free low_temp Run at Lowest Possible Effective Temperature temp->low_temp column Column Chromatography (Non-polar solvent system) purify->column

Caption: Troubleshooting decision tree for alkyne homocoupling.

Detailed Mitigation Strategies:

  • Maintain a Rigorous Inert Atmosphere: This is the most critical step.[2]

    • Protocol: Before starting the reaction, thoroughly degas all solvents and liquid reagents. This can be done by at least three freeze-pump-thaw cycles or by sparging (bubbling) a stream of an inert gas like argon or nitrogen through the liquid for 30-60 minutes. Assemble your glassware while it's hot from the oven and maintain a positive pressure of inert gas throughout the entire reaction using a balloon or a bubbler.

  • Optimize the Catalyst System:

    • Catalyst Quality: Use fresh, high-purity palladium and copper catalysts. Over time, catalysts can degrade and lose activity, which can favor side reactions.[2]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst, thereby eliminating the primary catalyst for Glaser coupling.[3]

ConditionStandard SonogashiraCopper-Free Sonogashira
Catalysts Pd complex, Cu(I) co-catalyst (e.g., CuI)Pd complex only
Pros Generally faster reaction ratesEliminates alkyne homocoupling byproduct
Cons Prone to Glaser couplingMay require specific, sometimes expensive, ligands; potentially slower
Typical Use Broad applicabilityWhen homocoupling is a significant issue
  • Control Reaction Temperature: Higher temperatures can sometimes accelerate the rate of byproduct formation more than the desired reaction. Run the reaction at the lowest temperature that provides a reasonable rate.[2]

  • Purification: The homocoupling byproduct is typically much less polar than the desired furo[3,2-b]pyridine. It can often be effectively removed by flash column chromatography using a non-polar solvent system (e.g., gradients of ethyl acetate in hexanes).[2]

FAQ 2: My reaction is complete, but I've isolated the 2-alkynyl-3-hydroxypyridine intermediate. Why didn't the cyclization to the furo[3,2-b]pyridine occur?

Answer:

This indicates an incomplete intramolecular cyclization (or heteroannulation), which is the final ring-forming step. This step is crucial for forming the furan ring of the furo[3,2-b]pyridine scaffold.[4]

Causality: The cyclization is essentially a nucleophilic attack of the hydroxyl group onto the alkyne, which is often promoted by heat or a catalyst. Incomplete cyclization can be due to several factors: insufficient thermal energy, short reaction time, catalyst deactivation, or steric hindrance from bulky substituents.[3]

Visualizing the Key Cyclization Step

intermediate 2-Alkynyl-3-hydroxypyridine (Uncyclized Intermediate) product Furo[3,2-b]pyridine (Desired Product) intermediate->product Intramolecular Cyclization conditions Heat (Δ) Base or Transition Metal Catalyst conditions->intermediate Promotes

Caption: The crucial intramolecular cyclization step.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: The simplest solution is often to provide more energy for the cyclization to occur.

    • Protocol: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. If you see the starting intermediate is still present after the initially planned time, extend the reaction duration. If time alone is not effective, a modest and gradual increase in temperature (e.g., in 10 °C increments) may be required to overcome the activation energy barrier for cyclization.[2]

  • Add a Base or Catalyst:

    • Base-Mediated: The cyclization can be facilitated by a base which deprotonates the hydroxyl group, making it a more potent nucleophile. If your protocol doesn't include a base in the cyclization step, consider adding one. If a weak base was used, a stronger, non-nucleophilic base like potassium tert-butoxide might be necessary.[3]

    • Metal-Catalyzed: Some cyclizations are catalyzed by transition metals (e.g., copper, gold, or palladium complexes). Ensure that if such a catalyst is used, it is active and not poisoned by impurities in your starting materials.

  • Address Steric Hindrance: If the substituents on your pyridine or alkyne are particularly bulky, they can physically block the hydroxyl group from attacking the alkyne. In these cases, higher reaction temperatures and significantly longer reaction times are often necessary to achieve a good yield.[3]

FAQ 3: I am attempting a synthesis starting from 3-hydroxypyridine and an alkyl halide, but my initial O-alkylation step is giving very low yields. What is the likely side reaction?

Answer:

When working with 3-hydroxypyridine, a common and competitive side reaction is N-alkylation. The nitrogen atom in the pyridine ring is also nucleophilic and can compete with the hydroxyl group for the electrophilic alkyl halide.[5]

Causality: The relative amounts of O-alkylation versus N-alkylation are highly dependent on the choice of base and solvent. Strong bases can deprotonate the hydroxyl group, significantly increasing its nucleophilicity and favoring O-alkylation. However, the pyridine nitrogen remains a competing nucleophile.

Recommendations for Favoring O-Alkylation:

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃)A moderately strong base that is effective at deprotonating the hydroxyl group but less likely to promote side reactions compared to very strong bases like NaH.[5]
Solvent Anhydrous Polar Aprotic (e.g., DMF, Acetonitrile)These solvents effectively solvate the cation of the base without interfering with the nucleophile, promoting the desired Sₙ2 reaction.[5]
Monitoring TLCEnsure the reaction goes to completion to avoid isolating unreacted starting material.[5]
Reagents High PurityImpurities in either the 3-hydroxypyridine or the alkyl halide can lead to unexpected side reactions and lower the overall yield.[5]
FAQ 4: My final furo[3,2-b]pyridine product shows significant tailing during silica gel column chromatography, making purification difficult. How can I improve the separation?

Answer:

The tailing of spots on a silica gel TLC plate or during column chromatography is a common issue for basic compounds like pyridines.

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can have strong, non-ideal interactions with the basic nitrogen of the pyridine ring. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in broad, tailing peaks.

Solutions for Improved Chromatography:

  • Add a Basic Modifier:

    • Protocol: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase. A common starting point is 0.1-1% by volume. This additive will compete for the acidic sites on the silica gel, effectively masking them from your product and allowing for a much sharper, more symmetrical elution profile.[5]

  • Use a Different Stationary Phase:

    • If adding a modifier is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (e.g., C18) may provide a completely different and more effective separation.

General Synthesis Protocol: 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

This is a general guideline for a one-pot synthesis and may require optimization for specific substrates.[4][6][7]

Materials:

  • 3-Chloro-2-hydroxypyridine (or other suitable starting material)

  • Terminal alkyne

  • Palladium catalyst (e.g., 10% Pd/C or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Ethanol, DMF)

Procedure:

  • To a dry, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C, CuI, and PPh₃.

  • Add the anhydrous solvent (e.g., ethanol) followed by triethylamine (Et₃N).

  • The reaction mixture can be heated or, in some protocols, subjected to ultrasound irradiation to facilitate the reaction.[6][7]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

References

Technical Support Center: Navigating the Challenges of Pyridine-Containing Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine and its derivatives. Our goal is to equip you with the scientific rationale and practical solutions needed to achieve robust and reproducible outcomes in your synthetic endeavors.

Introduction: The "2-Pyridyl Problem" and Beyond

Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their inclusion in complex molecules a critical task for synthetic chemists. However, the inherent properties of the pyridine ring present a significant hurdle in modern cross-coupling chemistry. The lone pair of electrons on the Lewis basic nitrogen atom can strongly coordinate to the palladium catalyst center. This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning it and stalling the reaction.[1][2] This phenomenon is particularly pronounced when the coupling site is at the 2-position, a challenge widely known as the "2-pyridyl problem."[2]

This guide will dissect the mechanisms behind this and other deactivation pathways and provide a structured approach to overcoming them through rational selection of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with pyridine substrates consistently failing or giving low yields?

A1: The primary reason is catalyst poisoning by the pyridine nitrogen.[1][2] The nitrogen's lone pair binds to the palladium center, forming a stable complex that is unable to participate in the catalytic cycle. This effectively reduces the concentration of the active catalyst. Other common issues include inefficient oxidative addition of the pyridyl halide, slow transmetalation, and catalyst decomposition into inactive palladium black.[1]

Q2: What is the primary mechanism of catalyst deactivation by pyridine?

A2: The main deactivation pathway is the coordination of the pyridine nitrogen to the active Pd(0) species. This forms a stable [Pd(0)-Pyridine] complex that is reluctant to proceed with oxidative addition, thus breaking the catalytic cycle.[1][2] The stability of this off-cycle complex is a key thermodynamic sink that must be overcome.

CatalystPoisoning Active_Catalyst Active LPd(0) Catalyst Inactive_Complex Inactive [LPd(0)-Pyridine] Complex (Poisoned) Active_Catalyst->Inactive_Complex Strong Coordination Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Pyridine Pyridine Substrate Pyridine->Inactive_Complex Inactive_Complex->Active_Catalyst Slow Re-entry (Unfavorable)

Caption: Pyridine coordination leads to an inactive catalyst complex.

Q3: How does the position of the halide (2-, 3-, or 4-) on the pyridine ring affect the reaction?

A3: The 2-halopyridines are typically the most challenging due to the proximity of the nitrogen atom, which facilitates strong chelation and catalyst inhibition (the "2-pyridyl problem").[2] 3- and 4-halopyridines are generally less problematic as the nitrogen is further from the reaction center, resulting in weaker coordination to the catalyst. However, they can still pose challenges compared to non-heterocyclic aryl halides.

Q4: Should I use a Pd(0) or Pd(II) precatalyst?

A4: While many protocols use stable Pd(II) sources like Pd(OAc)₂, they require an in situ reduction to the active Pd(0) species. This reduction step can be inefficient and lead to the formation of inactive palladium black.[1] Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃, or a modern palladacycle precatalyst (e.g., a Buchwald G2, G3, or G4 precatalyst) is often preferable. These systems are designed to generate the active, monoligated LPd(0) species cleanly and efficiently upon exposure to the reaction base, minimizing side reactions.

Troubleshooting Guide: From Low Conversion to Catalyst Decomposition

When a reaction fails, a systematic approach is essential. The following table outlines common problems, their probable causes, and scientifically grounded solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is binding to the palladium center and inhibiting the catalytic cycle.[1][2]a. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1] The steric bulk physically shields the palladium center, disfavoring coordination from the pyridine nitrogen and promoting the desired catalytic steps. b. Use an Efficient Pre-catalyst: Utilize a well-defined Pd(0) or palladacycle precatalyst to ensure rapid and clean generation of the active LPd(0) species.[1] c. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
2. Inefficient Oxidative Addition: The C-X bond of the pyridyl halide is not being effectively activated. This is especially common for pyridyl chlorides.a. Change the Halide: If synthetically feasible, switch from a chloride to a bromide or iodide. The C-I and C-Br bonds are weaker and more reactive in oxidative addition.[1] b. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. Monitor closely for substrate/product decomposition.
3. Poor Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is slow.a. Screen Different Bases: The choice of base is critical. Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] For Suzuki couplings, an aqueous base solution is often required to facilitate the formation of the active boronate species. b. Check Reagent Quality: Ensure the organometallic reagent (e.g., boronic acid) is pure and has not degraded (e.g., via protodeboronation).
Formation of Side Products 1. Homocoupling: The organometallic reagent is coupling with itself.a. Thoroughly Degas: Remove oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen). Oxygen can promote homocoupling pathways. b. Use a Pd(0) Source: Pd(II) precatalysts can sometimes lead to homocoupling during the initial reduction phase. Using a direct Pd(0) source can minimize this.
2. Dehalogenation: The halide on the pyridine is replaced by a hydrogen atom.a. Optimize Ligand and Base: This side reaction is often promoted by certain ligand/base combinations. Screening different conditions may be necessary. b. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation over the desired cross-coupling.
Catalyst Decomposition Palladium Black Formation: A black precipitate forms, indicating the aggregation of the Pd(0) catalyst into an inactive state.a. Increase Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the Pd(0) species coordinatively unsaturated and prone to aggregation. A ligand:Pd ratio of 1:1 to 2:1 is typical. b. Use a More Robust Ligand: Bulky biarylphosphine or NHC ligands form more stable complexes with palladium, preventing aggregation.[3][4] c. Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.

graph TD {
subgraph Troubleshooting Workflow
A[Low Yield Observed] --> B{Check Reagents & Setup};
B -- "Reagents OK?" --> C{Is Pd Black visible?};
B -- "Impure/Wet?" --> D[Purify/Dry Reagents];

    C -- "Yes" --> E[Catalyst Decomposition];
    E --> F[Increase Ligand:Pd Ratio];
    F --> G[Use Bulky Ligand (XPhos, NHC)];
    G --> H[Lower Temperature];

    C -- "No" --> I{Suspect Catalyst Poisoning};
    I --> J[Switch to Bulky, e--rich Ligand];
    J --> K[Use Efficient Pre-catalyst];
    K --> L[Screen Bases (K3PO4, Cs2CO3)];
    L --> M[Increase Temperature Incrementally];
    M --> N[Re-evaluate & Optimize];
end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style N fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#F1F3F4,stroke:#333,stroke-width:1px
style I fill:#F1F3F4,stroke:#333,stroke-width:1px

}

Caption: A logical workflow for diagnosing low-yield reactions.

Ligand and Catalyst Selection: A Comparative Overview

The choice of ligand is the most critical parameter for success. Bulky, electron-donating monophosphine ligands from the Buchwald group (e.g., XPhos, SPhos) and N-Heterocyclic Carbenes (NHCs) are the state-of-the-art for these challenging couplings. They accelerate the key steps of oxidative addition and reductive elimination while sterically hindering pyridine coordination.

Ligand Class Example Ligands Palladium Source Typical Substrates Key Advantages Reference
Biaryl Monophosphines SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalystsAryl/Heteroaryl Chlorides, Bromides, TriflatesHigh activity, good stability, commercially available, extensive literature. XPhos is often excellent for challenging aryl chlorides.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, PEPPSI Pre-catalystsPd(OAc)₂, PdCl₂(NHC)₂Aryl/Heteroaryl Chlorides, BromidesStrong σ-donors, form very stable Pd complexes, highly effective for difficult oxidative additions.[3][4]
Dialkylphosphines P(t-Bu)₃, cataCXium® APd₂(dba)₃Aryl Bromides, some ChloridesVery electron-rich and bulky, can be highly effective but are also air-sensitive.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a challenging 2-halopyridine substrate.

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G2 Pre-catalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the XPhos Pd G2 pre-catalyst (0.02 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of Argon, add 2-chloropyridine (1.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) by taking small aliquots from the reaction mixture under inert conditions.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for pyridine cross-coupling.

Conclusion

Overcoming catalyst deactivation in pyridine-containing couplings is a solvable challenge that hinges on understanding the underlying mechanism of catalyst poisoning. By employing sterically demanding and electron-rich ligands, such as modern biaryl monophosphines and N-heterocyclic carbenes, researchers can effectively shield the palladium center from inhibitory coordination. Combined with the use of efficient pre-catalysts and careful optimization of reaction conditions, these strategies provide a robust toolkit for successfully incorporating pyridine scaffolds into complex molecules, empowering advancements in pharmaceutical and materials science.

References

Optimization of reaction time and temperature for furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[3,2-b]Pyridine Synthesis

Welcome to the technical support center for the synthesis of furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically time and temperature. The furo[3,2-b]pyridine scaffold is a privileged core in many biologically active molecules, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs): Core Principles of Optimization

This section covers fundamental questions about the interplay between reaction time, temperature, and overall success in furo[3,2-b]pyridine synthesis.

Q1: What is the primary consideration when setting the initial reaction temperature for a furo[3,2-b]pyridine synthesis?

A1: The primary consideration is the energy barrier of the rate-determining step versus the thermal stability of your reactants, intermediates, and the final product. Many syntheses, such as those involving Sonogashira coupling followed by intramolecular cyclization, require heat to proceed at a reasonable rate.[3][4] However, the furo[3,2-b]pyridine core can be sensitive to decomposition under harsh conditions or prolonged heating.[5]

  • Expertise & Experience: Always start with conditions reported in the literature for a similar transformation. If none exist, a good starting point for conventional heating is often a moderate temperature (e.g., 60-80 °C). Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed, incrementally increase the temperature by 10-20 °C. The goal is to find the lowest possible temperature that provides a clean, efficient conversion within a practical timeframe.[3]

Q2: How do I determine the optimal reaction time? My reaction seems to stall or decompose if left too long.

A2: Optimal reaction time is the point at which the concentration of your desired product is maximized, and the formation of degradation products or byproducts is minimized. This is a dynamic process best managed by active monitoring.

  • Trustworthiness: Do not rely on a fixed time from a published procedure without verification. The "optimal" time can vary based on substrate purity, solvent grade, and even the efficiency of your stirring. The most reliable method is to monitor the reaction's progress every 1-2 hours via TLC or LC-MS.[5] The reaction is complete when the limiting starting material is no longer visible. Pushing the reaction longer can lead to side reactions or product degradation, especially at elevated temperatures.[5]

Q3: When is it advantageous to use microwave-assisted synthesis, and how does that change the optimization of time and temperature?

A3: Microwave (MW) irradiation is highly advantageous for accelerating reaction rates, often reducing reaction times from many hours to mere minutes and improving yields.[6][7] It is particularly effective for reactions with high activation barriers, such as palladium-catalyzed couplings and intramolecular cyclizations common in furo[3,2-b]pyridine synthesis.[7][8]

  • Causality: Microwave energy directly and efficiently heats the solvent and polar reagents, leading to rapid temperature increases and localized superheating that can dramatically accelerate chemical reactions.[9] When optimizing, the key parameters are temperature (not power) and time. Modern scientific microwave reactors allow for precise temperature control. A typical optimization workflow involves setting a target temperature (e.g., 100 °C, 120 °C, 140 °C) and holding it for short durations (e.g., 5, 10, 20 minutes), followed by analysis of the reaction mixture. This empirical approach quickly identifies the optimal conditions.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Q4: My Sonogashira coupling reaction is low-yielding, and I see a major byproduct corresponding to the homocoupling of my alkyne. How do I fix this?

A4: This is a classic sign of Glaser coupling, a common side reaction in Sonogashira couplings, which is promoted by the presence of oxygen and often exacerbated by higher temperatures.[3]

  • Recommended Solutions:

    • Ensure Rigorous Inert Atmosphere: This is the most critical factor. Degas all solvents and reagents thoroughly using several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3]

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Often, Sonogashira couplings can proceed efficiently at room temperature, albeit over a longer period. Higher temperatures can favor the homocoupling pathway.[3]

    • Optimize Catalysts: Use fresh, high-purity palladium and copper catalysts. Older or improperly stored catalysts may have reduced activity, leading to a higher propensity for side reactions.[3][4]

Q5: The intramolecular cyclization step to form the furan ring is incomplete, even after extended reaction times. What should I do?

A5: Incomplete intramolecular cyclization is a common hurdle, typically caused by insufficient thermal energy, an inappropriate base, or catalyst deactivation if the reaction is metal-catalyzed.[3][4]

  • Recommended Solutions:

    • Modest Temperature Increase: If extending the reaction time at the current temperature is ineffective, a modest increase in temperature (e.g., by 10-20 °C) may be necessary to overcome the activation energy for cyclization. Monitor carefully to avoid degradation.[3]

    • Re-evaluate the Base: For base-promoted cyclizations, the choice of base is critical. If a mild base like potassium carbonate (K₂CO₃) is insufficient, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4][10] Ensure anhydrous conditions, as moisture can quench the base.[10]

    • Consider Microwave Heating: This is an excellent application for microwave synthesis. The high temperatures achieved rapidly can often drive stubborn cyclizations to completion in minutes.

Q6: My Dieckmann condensation to form the furo[3,2-b]pyridine core is giving a complex mixture of products and low yield. What are the key parameters to optimize?

A6: The Dieckmann condensation is highly sensitive to reaction conditions. Low yield or product mixtures often stem from issues with the base, moisture, or temperature.[5][10]

  • Recommended Solutions:

    • Base Selection and Stoichiometry: A strong, non-nucleophilic base is essential. Sodium ethoxide in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are common choices. Use a stoichiometric amount of the base; an excess can promote side reactions.[10]

    • Strict Anhydrous Conditions: This reaction is extremely sensitive to water, which will quench the crucial enolate intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents.[10]

    • Temperature Control: The reaction is typically performed at elevated temperatures to drive it to completion. However, excessive heat can cause degradation. Refluxing in THF (66 °C) or toluene (111 °C) are common starting points. If degradation is observed, try lowering the temperature and extending the reaction time.[5][10]

Q7: My reaction mixture is turning dark and showing significant tarring, leading to a difficult purification. What is the cause?

A7: Tarring is a clear sign of decomposition, which for heterocyclic systems like furo[3,2-b]pyridines, is often caused by excessively high temperatures or harsh acidic/basic conditions.[5][11] The furan ring, in particular, can be sensitive to strong acids.[11]

  • Recommended Solutions:

    • Reduce Reaction Temperature: This is the most immediate action. If the reaction requires heat, find the minimum temperature necessary for conversion. A 10-20 °C reduction can make a significant difference.

    • Optimize Reaction Time: As discussed in Q2, do not let the reaction run longer than necessary. Once the starting material is consumed, stop the reaction to prevent the product from degrading under the reaction conditions.[5]

    • Moderate pH: If your reaction is acid- or base-catalyzed, consider if a milder acid or base could be used. For example, if concentrated HCl is causing decomposition during a hydrolysis step, try using a lower concentration or a different acid altogether.[5]

Data Presentation & Protocols

Table 1: General Temperature and Time Guidelines for Furo[3,2-b]pyridine Synthesis
Synthetic MethodConventional Heating Temp. (°C)Conventional Heating Time (h)Microwave Heating Temp. (°C)Microwave Heating Time (min)Key Considerations
Sonogashira Coupling 25 - 80 °C4 - 24 h80 - 120 °C10 - 30 minLower temperatures minimize homocoupling.[3] Requires strict inert atmosphere.[3]
Intramolecular Cyclization 60 - 120 °C2 - 18 h120 - 160 °C15 - 45 minMay require strong base or transition metal catalyst.[4] Temperature is critical for driving the reaction.[3]
Dieckmann Condensation 60 - 110 °C (reflux)6 - 24 h100 - 140 °C20 - 60 minHighly sensitive to moisture.[10] Requires a strong, non-nucleophilic base.[10]
Pd-Catalyzed C-H Activation 100 - 140 °C12 - 36 h140 - 180 °C30 - 90 minOften requires an oxidant and specific ligands.[12]
Experimental Protocol: Sonogashira Coupling and Microwave-Assisted Cyclization

This protocol describes a general, two-step procedure for synthesizing a 2-substituted furo[3,2-b]pyridine, with notes on optimizing time and temperature.

Step 1: Sonogashira Cross-Coupling

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.1 eq) dropwise.

  • Reaction & Monitoring:

    • Optimization Point (Temperature): Begin stirring at room temperature (25 °C). Monitor the reaction by TLC every 2 hours.

    • Troubleshooting: If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40-50 °C. Avoid high temperatures to prevent Glaser homocoupling.[3]

  • Workup: Once TLC indicates consumption of the starting pyridine, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-alkynyl-3-hydroxypyridine intermediate by flash column chromatography.

Step 2: Microwave-Assisted Intramolecular Cyclization

  • Setup: Place the purified 2-alkynyl-3-hydroxypyridine intermediate (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) into a microwave reaction vial with a magnetic stir bar.

  • Solvent: Add a high-boiling point polar solvent such as DMF or DMSO.

  • Reaction: Seal the vial and place it in the microwave reactor.

    • Optimization Point (Time & Temperature): Set the temperature to 140 °C with a hold time of 15 minutes. After the reaction, analyze a sample by LC-MS.

    • Troubleshooting: If the reaction is incomplete, increase the hold time to 30 minutes or the temperature to 160 °C. If degradation is observed, reduce the temperature to 120 °C and increase the time.[3]

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final furo[3,2-b]pyridine product by column chromatography or recrystallization.[4]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Phase 1: Preparation & Initial Run cluster_monitor Phase 2: Monitoring & Analysis cluster_decision Phase 3: Optimization Loop Start Define Reaction (e.g., Sonogashira) Lit Literature Search for Starting Conditions (Temp, Time, Catalyst) Start->Lit Run Perform Initial Small-Scale Reaction at Baseline Conditions Lit->Run Monitor Monitor Progress (TLC, LC-MS) at Regular Intervals Run->Monitor Analyze Analyze Results: - Conversion % - Product Purity - Byproducts Monitor->Analyze Decision Outcome Assessment Analyze->Decision Opt_Temp Adjust Temperature Decision->Opt_Temp Slow / Incomplete Opt_Time Adjust Time Decision->Opt_Time Degradation Opt_Other Adjust Other Parameters (Catalyst, Base, Solvent) Decision->Opt_Other Side Reactions End Optimal Conditions Identified Decision->End Clean & Complete Opt_Temp->Run Iterate Opt_Time->Run Iterate Opt_Other->Run Iterate

Caption: General workflow for optimizing reaction conditions.

G Start Problem: Low Yield of Furo[3,2-b]pyridine Check_SM Is Starting Material (SM) Still Present? Start->Check_SM Check_Purity Is the Crude Product Clean or a Mixture? Check_SM->Check_Purity No (SM Consumed) Incomplete Indication: Incomplete Reaction Check_SM->Incomplete Yes Mixture Indication: Side Reactions or Degradation Check_Purity->Mixture Mixture End Root Cause Likely Mechanical Loss During Workup/Purification Check_Purity->End Clean (but low mass) Inc_Time Action: Increase Reaction Time Incomplete->Inc_Time Re-evaluate Inc_Temp Action: Increase Temperature (Conventional or MW) Incomplete->Inc_Temp Re-evaluate Check_Cat Action: Check Catalyst/Reagent Activity Incomplete->Check_Cat Re-evaluate Inc_Time->Check_SM Re-evaluate Inc_Temp->Check_SM Re-evaluate Check_Cat->Check_SM Re-evaluate Dec_Temp Action: Decrease Temperature Mixture->Dec_Temp Re-evaluate Dec_Time Action: Decrease Reaction Time Mixture->Dec_Time Re-evaluate Check_Atm Action: Ensure Inert Atmosphere (for coupling reactions) Mixture->Check_Atm Re-evaluate Dec_Temp->Check_Purity Re-evaluate Dec_Time->Check_Purity Re-evaluate Check_Atm->Check_Purity Re-evaluate

Caption: Troubleshooting decision tree for low reaction yield.

References

Workup procedure for reactions involving 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for methodologies involving 7-Chloro-2-iodofuro[3,2-b]pyridine (CAS: 1071540-54-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the workup and purification of reactions utilizing this versatile heterocyclic building block.[1][2] The unique juxtaposition of an electron-rich furan ring, an electron-deficient pyridine ring, and two distinct halogen atoms necessitates carefully considered experimental procedures.[3][4]

This document provides field-tested insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your synthesis and the purity of your final compounds.

Core Principles for Handling Furo[3,2-b]pyridines

Before addressing specific issues, it's crucial to understand the fundamental chemical characteristics of the furo[3,2-b]pyridine scaffold:

  • pH Sensitivity: The furan ring is susceptible to hydrolysis and ring-opening under strongly acidic conditions.[3][5][6] Conversely, the pyridine nitrogen is basic and will be protonated in acidic media, which can dramatically increase the aqueous solubility of the molecule and its derivatives.[7]

  • Halogen Reactivity: The carbon-iodine bond is significantly more labile and reactive than the carbon-chlorine bond. This makes the 2-position the primary site for reactions like Sonogashira and Suzuki couplings.[8][9] However, it also means the iodo-substituent is more susceptible to undesired reductive dehalogenation.[10]

  • Coordinating Properties: The pyridine nitrogen is a Lewis base and can coordinate to metal catalysts (e.g., palladium), potentially inhibiting their activity or complicating their removal during workup.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Aqueous Workup & Extraction

Question 1: After quenching my cross-coupling reaction (e.g., Suzuki, Sonogashira), I'm struggling with a persistent emulsion during the aqueous extraction. How can I resolve this?

Answer: Emulsion formation is common in these reactions, often due to finely dispersed palladium catalyst residues, inorganic salts, and polar aprotic solvents like DMF.

  • Causality: The combination of organic solvents, aqueous salt solutions, and particulate matter creates a stable interface that prevents clean phase separation. The basic pyridine moiety can also act as a surfactant, exacerbating the issue.

  • Solutions:

    • Filtration First: Before the extractive workup, dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane (DCM) and filter it through a pad of Celite® (diatomaceous earth). This removes the bulk of the palladium catalyst and other particulates that stabilize emulsions.

    • "Salting Out": During the extraction, use brine (saturated aqueous NaCl solution) instead of deionized water for your washes.[12] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and helping to break the emulsion.[12]

    • Solvent Modification: If emulsions persist, adding a small amount of a different, more non-polar solvent like toluene or hexanes to your organic layer can sometimes alter the phase dynamics sufficiently to induce separation.

    • Patience & Technique: After shaking, allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can help coalesce the dispersed droplets.

Question 2: My product seems to have high water solubility, and I'm experiencing significant product loss in the aqueous layers. What's happening and how can I prevent it?

  • Causality: If the pH of the aqueous phase is below ~6, a significant portion of your product will exist in its protonated, cationic form, which preferentially partitions into the aqueous layer.

  • Solutions:

    • pH Control: After quenching, carefully adjust the pH of the mixture to be neutral or slightly basic (pH 7-8) before extraction. Use a dilute base like saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃). Check the pH with litmus paper or a pH meter.

    • Back-Extraction: If you suspect product loss to the aqueous phase, combine all your aqueous washes and perform a back-extraction. First, basify the combined aqueous layers to pH ~8, then extract them one or two more times with a fresh portion of organic solvent (e.g., ethyl acetate or DCM).

    • Use of Saturated NH₄Cl: For quenching organometallic reactions, using a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred.[12] It's a weakly acidic quencher that is less likely to cause significant pH drops compared to strong acids, providing a more controlled environment.[12]

Category 2: Reaction Quenching (Organometallic Intermediates)

Question 3: I'm performing a metal-halogen exchange (e.g., with n-BuLi) at the 2-iodo position. What is the safest and most effective way to quench the reaction to avoid side reactions and ensure safety?

Answer: Quenching highly reactive organometallic reagents like organolithiums is a critical step that must be handled with care to control the often highly exothermic reaction.[12]

  • Causality: Organolithium reagents are extremely strong bases and will react violently with protic sources like water.[12] A rapid, uncontrolled quench can cause the solvent to boil, leading to pressure buildup and potential loss of material. It can also lead to undesired side reactions if the temperature is not controlled.

  • Recommended Quenching Protocol:

    • Cooling is Critical: Ensure your reaction flask is maintained at a low temperature (e.g., -78 °C or in an ice bath) throughout the quench.

    • Staged Quenching: Employ a sequence of quenchers with increasing reactivity.[13] This allows for gradual and controlled neutralization.

      • Step A (Primary Quench): Slowly add a less reactive alcohol, such as isopropanol , dropwise via syringe.[12][13] Monitor the internal temperature. Continue adding isopropanol until the initial exotherm subsides.

      • Step B (Secondary Quench): You can then switch to a more reactive alcohol like methanol to ensure any remaining organometallic species are consumed.[13]

      • Step C (Final Quench): Once the reaction is no longer exothermic with alcohol, you can slowly add water to dissolve the resulting inorganic salts before proceeding to the aqueous workup.[12][13]

This staged approach is visualized in the workflow diagram below.

cluster_quench Staged Quenching Protocol Start Organometallic Reaction Mixture (at low temperature) Quench1 Slowly add Isopropanol Start->Quench1 Monitor1 Monitor Exotherm (Maintain low temp) Quench1->Monitor1 Quench2 Slowly add Methanol Monitor1->Quench2 Exotherm subsides Quench3 Slowly add Water Quench2->Quench3 End Proceed to Aqueous Workup Quench3->End

Caption: Staged protocol for quenching reactive organometallic reagents.
Category 3: Purification & Stability

Question 4: During my workup or upon standing, I'm observing the formation of 7-chloro-furo[3,2-b]pyridine. How can I prevent this de-iodination?

Answer: Reductive de-iodination is a known side reaction for aryl iodides. The C-I bond is relatively weak and susceptible to cleavage.

  • Causality: This can be caused by several factors:

    • Residual Catalyst/Reducing Agents: In cross-coupling reactions, residual palladium(0) species in the presence of a hydride source (like an amine base or solvent) can catalyze the reduction.[11]

    • Light Sensitivity: Some aryl iodides have a degree of photosensitivity, which can lead to gradual degradation.

    • Nucleophilic Attack: Certain nucleophiles can attack the iodine atom, leading to dehalogenation.[10]

  • Preventative Measures:

    • Thorough Quenching: Ensure all reducing agents from the primary reaction are fully quenched before workup.

    • Oxidative Wash: If catalyst-mediated reduction is suspected, washing the organic layer with a very dilute solution of an oxidizing agent like aqueous sodium thiosulfate (Na₂S₂O₃) followed by water can sometimes help deactivate residual palladium species. Caution: Test this on a small scale as it may affect other functional groups.

    • Minimize Light Exposure: Protect the reaction mixture and the isolated product from direct, bright light. Use amber vials or wrap glassware in aluminum foil.

    • Prompt Purification: Do not let crude reaction mixtures or impure products sit for extended periods. Proceed with purification as soon as is practical after the workup.

The following diagram illustrates potential degradation pathways during a problematic workup.

cluster_degradation Potential Workup-Induced Degradation Pathways Main This compound DeIodo De-iodination Product (7-Chloro-furo[3,2-b]pyridine) Main->DeIodo Residual Pd(0) / H⁻ source Light exposure RingOpen Ring-Opened Products (1,4-diketone analogues) Main->RingOpen Strong Acid (pH < 2) Protonated Protonated Species (Water Soluble) Main->Protonated Acidic Wash (pH < 6)

Caption: Potential degradation pathways for the target molecule during workup.

Question 5: My compound is streaking badly during silica gel column chromatography, leading to poor separation and low recovery. What is the cause and solution?

Answer: This phenomenon, known as "tailing," is very common for basic compounds like pyridines on standard, slightly acidic silica gel.[14]

  • Causality: The basic pyridine nitrogen interacts strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents the compound from eluting cleanly as a tight band.

  • Solutions:

    • Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system (e.g., ethyl acetate/hexanes).[14]

      • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute without strong interaction.

      • Ammonia: For very polar systems, using a mobile phase like DCM/Methanol with 1% ammonium hydroxide can be effective.

    • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.

      • Alumina (basic or neutral): Aluminum oxide is a good alternative to silica gel for purifying basic compounds.

      • Deactivated Silica: You can purchase silica gel that has been "end-capped" or treated to reduce the number of acidic silanol groups.

    • Dry Loading: Always adsorb your crude product onto a small amount of silica gel (or Celite®) and load it onto the column as a dry powder.[15] This "dry loading" technique generally results in better band shape and sharper separation compared to loading the sample dissolved in a strong solvent.[15]

Standardized Protocols

Protocol 1: General Aqueous Workup for Cross-Coupling Reactions

This protocol is a starting point and should be adapted based on the specific reaction scale and substrate properties.

  • Cool & Filter: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Dilute with 3-5 volumes of ethyl acetate and filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Combine & Transfer: Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash:

    • Wash the organic layer sequentially with:

      • Water (1 x volume).

      • Brine (1 x volume).[12]

    • Check the pH of the first aqueous wash. If it is acidic, add a wash with saturated NaHCO₃ solution before the brine wash.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purify: Purify the resulting crude residue promptly by column chromatography or recrystallization.

Protocol 2: Optimized Column Chromatography

This protocol is designed to mitigate the tailing issues discussed in FAQ 5.

  • Column & Slurry Packing: Select an appropriate size glass column and pack it with silica gel (230-400 mesh) using a slurry of your initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine).[15]

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or Methanol). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.[15]

  • Loading: Carefully add the dry-loaded sample powder to the top of the packed column.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane, ensuring that 0.5% TEA is present in the mobile phase mixture throughout the run.

  • Monitoring & Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.[15]

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.[15]

Data Summary Table
ParameterDescriptionTypical Value/RangeCitation
Purity (Typical) Purity of commercially available starting material.≥97%[2][16]
Molecular Weight The molecular weight of the compound.279.46 g/mol [16]
Boiling Point (Est.) Estimated boiling point at standard pressure.294.0 ± 35.0 °C[17]
Density (Est.) Estimated density.2.091 ± 0.06 g/cm³[17]
Chromatography Modifier Recommended concentration of TEA in the eluent.0.1 - 1.0 % (v/v)[14]

References

Validation & Comparative

Characterization of 7-Chloro-2-iodofuro[3,2-b]pyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 7-Chloro-2-iodofuro[3,2-b]pyridine Reaction Products: A Comparative Analysis for Drug Discovery Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with rigorous scientific principles to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the reactivity and characterization of this compound, a versatile heterocyclic building block, comparing its performance in key synthetic transformations and providing actionable experimental protocols.

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated as kinase inhibitors and modulators of critical signaling pathways.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective therapeutic agents.[2]

The subject of this guide, this compound (CAS: 1071540-54-9), is a particularly valuable derivative.[3][4] Its utility stems from the presence of two distinct halogen atoms at strategic positions. This di-halogenated structure allows for selective, sequential functionalization through modern cross-coupling reactions, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[5] The significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond is the cornerstone of its synthetic utility.

Comparative Reactivity Analysis: A Tale of Two Halogens

The synthetic power of this compound lies in the chemoselective functionalization of its C-2 and C-7 positions. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf >> Cl.[6][7][8] This predictable reactivity hierarchy allows chemists to selectively address the C-2 iodo position under milder conditions while the C-7 chloro position remains intact for a subsequent, more forcing reaction.

This targeted reactivity provides a distinct advantage over scaffolds with identical or similarly reactive leaving groups, which would yield mixtures of products. For comparison, we will consider the analogous thieno[3,2-b]pyridine scaffold, which shares a similar heterocyclic core but can exhibit different electronic properties due to the presence of sulfur instead of oxygen.

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeTarget PositionReagentTypical Catalyst/Ligand SystemRelative ConditionsExpected Outcome on this compoundComparative Scaffold: 7-chloro-2-iodothieno[3,2-b]pyridine[9][10]
Sonogashira Coupling [7][11]C-2 (Iodo)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIMild (e.g., Room Temp to 55 °C)High yield of 2-alkynyl-7-chlorofuro[3,2-b]pyridine.[12]Similar high reactivity at the C-2 iodo position is expected.
Suzuki-Miyaura Coupling [8][13]C-2 (Iodo)Boronic Acid/EsterPd(PPh₃)₄ or Pd(dppf)Cl₂Mild (e.g., 65-100 °C)High yield of 2-aryl-7-chlorofuro[3,2-b]pyridine.[14][15]The thieno[3,2-b]pyridine core is also highly amenable to Suzuki couplings.
Buchwald-Hartwig Amination [16][17]C-2 (Iodo)Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosMild to ModerateSelective formation of 2-amino-7-chlorofuro[3,2-b]pyridine.[18]The C-I bond is similarly susceptible to amination.
Suzuki-Miyaura Coupling [13][19]C-7 (Chloro)Boronic Acid/EsterPd₂(dba)₃ / SPhos or XPhosForcing (e.g., >100 °C)Requires a more active catalyst system and higher temperatures after C-2 functionalization.Reactivity of the C-7 chloro position is challenging but achievable with modern catalyst systems.[19]
Buchwald-Hartwig Amination [16][20]C-7 (Chloro)Primary/Secondary AminePd₂(dba)₃ / Bulky Biarylphosphine LigandsForcing (e.g., High Temp)C-N coupling at the C-7 position is challenging and requires highly active catalysts and elevated temperatures.Similar to the furo-pyridine, amination at the electron-rich C-7 position is difficult.

Causality Behind Experimental Choices: The C-I bond is longer and weaker than the C-Cl bond, making the oxidative addition of a Pd(0) catalyst—the first and often rate-limiting step in the catalytic cycle—significantly faster at the C-2 position. To functionalize the more robust C-Cl bond, a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, RuPhos) is required. These ligands stabilize the palladium center and promote the difficult oxidative addition into the C-Cl bond.

Visualizing a Sequential Cross-Coupling Strategy

The differential reactivity described above enables a logical and efficient workflow for synthesizing disubstituted furo[3,2-b]pyridines.

G A This compound B Step 1: Selective Coupling at C-2 (e.g., Sonogashira) A->B Mild Conditions Pd(PPh₃)₂Cl₂ / CuI C 2-Alkynyl-7-chlorofuro[3,2-b]pyridine (Intermediate) B->C D Step 2: Coupling at C-7 (e.g., Suzuki-Miyaura) C->D Forcing Conditions Pd₂(dba)₃ / SPhos E 2-Alkynyl-7-arylfuro[3,2-b]pyridine (Final Product) D->E

Caption: Sequential functionalization workflow.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. Each step includes rationale, and the characterization plan ensures unambiguous confirmation of the reaction's outcome.

Protocol 1: Selective Sonogashira Coupling at the C-2 Position

This protocol details the synthesis of 7-chloro-2-(phenylethynyl)furo[3,2-b]pyridine.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 279 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 0.04 eq, 7.6 mg, 0.04 mmol).

    • Rationale: A dry, inert atmosphere is critical to prevent the deactivation of the palladium catalyst and unwanted side reactions. The chosen catalyst and co-catalyst are standard for Sonogashira couplings.[6]

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 eq, 0.42 mL, 3.0 mmol). Stir for 5 minutes.

    • Rationale: TEA acts as both the base to deprotonate the alkyne and as a solvent. Degassing the solvent removes oxygen, which can oxidize and deactivate the catalyst.

  • Substrate Addition: Add phenylacetylene (1.2 eq, 0.13 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

  • Workup: Once complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL).

    • Rationale: The aqueous wash removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

  • Product Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The mass spectrum should show the expected molecular ion peak for C₁₅H₈ClNO.

Protocol 2: Suzuki-Miyaura Coupling at the C-7 Position

This protocol uses the product from Protocol 1 to synthesize 2-(phenylethynyl)-7-(4-methoxyphenyl)furo[3,2-b]pyridine.

Methodology:

  • Vessel Preparation: To a microwave vial, add 7-chloro-2-(phenylethynyl)furo[3,2-b]pyridine (1.0 eq, e.g., 251 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.5 eq, 228 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq, 36.6 mg, 0.04 mmol), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 eq, 32.8 mg, 0.08 mmol).

    • Rationale: A more advanced catalyst system (Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos) is required to activate the less reactive C-Cl bond.[18]

  • Solvent and Base: Add potassium phosphate (K₃PO₄, 3.0 eq, 637 mg, 3.0 mmol) and a 4:1 mixture of degassed dioxane and water (5 mL).

    • Rationale: The aqueous base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[13]

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 60 minutes. Alternatively, heat at reflux using a conventional oil bath for 12-24 hours. Monitor by LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

  • Product Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The mass spectrum should confirm the molecular ion for C₂₂H₁₅NO₂. The disappearance of the characteristic isotopic pattern for a chlorine-containing compound is a key indicator of success.

Characterization Workflow and Key Signatures

A robust characterization plan is essential to confirm the identity and purity of the synthesized products.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Crude Reaction Mixture B Aqueous Workup A->B C Column Chromatography B->C D ¹H and ¹³C NMR C->D Structural Elucidation E LC-MS / HRMS C->E Molecular Weight Confirmation F HPLC / UPLC C->F Purity Assessment (>95%) G Confirmed Product D->G E->G F->G

Caption: Standard workflow for product validation.

  • Nuclear Magnetic Resonance (NMR): For the product of Protocol 1, expect to see the disappearance of the C-2 proton signal and the appearance of new aromatic signals corresponding to the phenylacetylene group. In the product of Protocol 2, the C-7 proton signal will be replaced by signals from the 4-methoxyphenyl group, including a characteristic singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

  • Mass Spectrometry (MS): This is the most direct method for confirming that the desired coupling has occurred. For chlorinated intermediates, the mass spectrum will show a characteristic M/M+2 isotopic pattern with a ~3:1 ratio. The disappearance of this pattern in the final product is a definitive indicator that the C-Cl bond has been functionalized. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

Conclusion

This compound is a superior building block for constructing complex molecules due to the orthogonal reactivity of its two halogen substituents. By carefully selecting palladium catalyst systems and reaction conditions, researchers can achieve selective and high-yielding functionalization at either the C-2 or C-7 position. The protocols and characterization strategies outlined in this guide provide a reliable framework for leveraging this versatile reagent in pharmaceutical research and development, enabling the efficient synthesis and unambiguous validation of novel chemical entities.

References

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Substituted Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-b]pyridine Scaffold and the Indispensable Role of NMR

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including kinases and modulators of critical signaling pathways like the Hedgehog pathway.[1][2] As researchers and drug development professionals, the unambiguous structural confirmation of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic compounds, and for substituted furo[3,2-b]pyridines, it is particularly powerful.

This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of this important heterocyclic system. We will move beyond simple data reporting to explain the causality behind experimental choices and spectral observations. By understanding the influence of various substituents on the NMR landscape of the furo[3,2-b]pyridine core, you can accelerate characterization, confirm regiochemistry, and ensure the structural integrity of your target compounds.

Part 1: The Foundation - Experimental Protocols for High-Quality NMR Data

The quality of your NMR data is directly proportional to the care taken during sample preparation and data acquisition. A flawed spectrum can lead to misinterpretation and costly delays. The following protocols are designed to be self-validating systems for acquiring publication-quality data.

Detailed Protocol: Sample Preparation
  • Analyte Purity: Begin with a sample of the highest possible purity. Residual solvents or reaction side products will complicate the spectrum. Confirm purity via LC-MS or TLC prior to NMR analysis.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the solid furo[3,2-b]pyridine derivative for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point. For less soluble compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used. Causality Note: The choice of solvent can slightly alter chemical shifts, especially for protons involved in hydrogen bonding (e.g., -OH, -NH₂).[3] Always report the solvent used.

  • Dissolution & Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate for a few seconds to ensure complete dissolution.

  • Filtration (Critical Step): Using a pipette, filter the solution through a small plug of glass wool packed into the pipette tip directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution (peak shimming).

  • Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm). Most modern spectrometers can reference the residual solvent peak, but TMS is the gold standard.

  • Final Volume & Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm. Cap the tube securely.

Detailed Protocol: NMR Data Acquisition (400 MHz Spectrometer)

The following are standard parameters. Optimization may be required based on sample concentration and relaxation properties.

¹H NMR Acquisition:

  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim results in sharp, symmetrical peaks.

  • Pulse Program: Select a standard one-pulse (e.g., 'zg30') sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): ~12-16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans is typically sufficient for ¹H NMR.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

  • Processing: Apply an exponential window function (line broadening, LB = ~0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transform, automatic phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Setup: Use the same lock and shim from the ¹H experiment.

  • Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary.

    • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Apply an exponential window function (LB = 1-2 Hz). Perform Fourier transform, phasing, and baseline correction.

Part 2: Spectral Deconstruction - The Unsubstituted Furo[3,2-b]pyridine Core

Understanding the parent scaffold is the first step to interpreting its substituted analogues. The furo[3,2-b]pyridine ring system consists of a furan ring fused to a pyridine ring. The electronegative oxygen and nitrogen atoms, along with aromatic ring currents, dictate the characteristic chemical shifts.

NMR_Workflow node_1d_h Acquire 1D ¹H Spectrum node_cosy Acquire 2D COSY (¹H-¹H Correlation) node_1d_h->node_cosy Resolve overlaps & find couplings node_1d_c Acquire 1D ¹³C Spectrum node_hsqc Acquire 2D HSQC (¹H-¹³C One-Bond) node_1d_c->node_hsqc node_assign_h Assign Proton Spin Systems node_cosy->node_assign_h node_assign_c Assign Protonated Carbons node_hsqc->node_assign_c node_hmbc Acquire 2D HMBC (¹H-¹³C Long-Range) node_assign_q Assign Quaternary Carbons & Confirm Connectivity node_hmbc->node_assign_q node_assign_h->node_hsqc node_assign_c->node_hmbc node_final Final Structure Confirmation node_assign_q->node_final

References

A Comparative Guide to the Mass Spectrometry of 7-Chloro-2-iodofuro[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, furo[3,2-b]pyridine scaffolds have garnered significant attention due to their diverse biological activities. The introduction of halogen substituents, such as chlorine and iodine, to this core structure creates derivatives like 7-chloro-2-iodofuro[3,2-b]pyridine, a compound with potential applications as a protein degrader building block. The precise structural ch[1]aracterization of these molecules is paramount for understanding their function and ensuring their purity. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound derivatives. We will delve into the nuances of different ionization techniques, explore the predictable fragmentation patterns, and present a framework for selecting the optimal analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively characterize these complex heterocyclic systems.

Ionization Techniques: A Tale of Two Methodologies

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization method profoundly influences the resulting mass spectrum and the nature of the structural information obtained. For this compound derivatives, two primary techniques are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Approach for Detailed Fragmentation

Electron Ionization is a classic and widely used technique that involves bombarding the analyte molecule with a high-energy electron beam (typically 70 eV). This energetic interactio[2]n is often referred to as a "hard" ionization method because it imparts significant internal energy to the molecule, leading to extensive fragmentation.

  • Mechanism of Actio[2]n: The high-energy electrons cause the ejection of an electron from the analyte molecule, forming a radical cation (M•+). This molecular ion is often energetically unstable and undergoes a cascade of fragmentation reactions.

  • Strengths for Furo[[3]3,2-b]pyridine Analysis: The rich fragmentation patterns generated by EI are highly reproducible and serve as a "fingerprint" for the molecule, enabling unambiguous identification and detailed structural elucidation. This is particularly valu[2]able for distinguishing between isomers.

  • Limitations: A significant drawback of EI is that the molecular ion peak may be weak or even absent for certain labile compounds, making the determination of the molecular weight challenging.

Electrospray Ionizatio[4]n (ESI): The "Soft" Touch for the Molecular Ion

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It has become the ion sou[5][6]rce of choice for liquid chromatography-mass spectrometry (LC-MS).

  • Mechanism of Actio[5]n: ESI generates ions from a solution by creating a fine spray of charged droplets in the presence of a strong electric field. As the solvent evaporates[6], the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) or other adducts.

  • Strengths for Furo[[6][7]3,2-b]pyridine Analysis: The gentle nature of ESI typically results in an abundant molecular ion or pseudomolecular ion peak, providing a clear indication of the molecular weight. This is especially advant[5]ageous for confirming the identity of a synthesized compound. ESI can also be used to study noncovalent interactions.

  • Limitations: The [5]minimal fragmentation produced by ESI provides limited structural information from a single-stage mass spectrum. To overcome this, ESI is [5]often coupled with tandem mass spectrometry (MS/MS), where selected ions are fragmented through collision-induced dissociation (CID).

Deciphering the Fr[3]agments: Predicted Pathways for this compound

The fragmentation of this compound in the mass spectrometer follows logical chemical principles. The presence of the fused furo-pyridine core and the two halogen substituents dictates the primary cleavage points.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion of this compound (C7H3ClINO, MW: 279.46 g/mol ) is expected to undergo a series of characteristic fragmentations. The weakest bond in the m[1][8]olecule is the C-I bond, making the loss of an iodine radical a highly probable initial fragmentation step.

Key Predicted Fragment[9]ation Steps:

  • Loss of Iodine Radical (I•): This is a primary and highly favorable fragmentation, leading to a prominent peak at m/z 152.

  • Loss of Chlorine Radical (Cl•): Following or independent of the iodine loss, the molecule can lose a chlorine radical, a common fragmentation for halogenated compounds.

  • Loss of Halogen Aci[4]ds (HI or HCl): Elimination of hydrogen iodide or hydrogen chloride is also a possible fragmentation pathway.

  • Ring Cleavage: Th[10][11]e fused heterocyclic ring system can undergo cleavage, often involving the loss of small neutral molecules like CO or HCN.

Illustrative EI F[10][11]ragmentation Pathway

G M [M]•+ m/z 279/281 F1 [M-I]•+ m/z 152/154 M->F1 - I• F2 [M-Cl]•+ m/z 244 M->F2 - Cl• F3 [M-I-CO]•+ m/z 124/126 F1->F3 - CO F4 [M-Cl-CO]•+ m/z 216 F2->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation. The fragmentation patterns will differ from EI due to the even-electron nature of the precursor ion.

Key Predicted Fragmentation Steps:

  • Loss of Neutral HI: The protonated molecule is likely to lose a neutral molecule of hydrogen iodide.

  • Loss of Neutral HCl: Similarly, the loss of hydrogen chloride is a probable fragmentation pathway.

  • Sequential Losses: Subsequent fragmentation of the initial product ions can involve the loss of the remaining halogen acid or other small neutral molecules.

Comparative Data Summary

The following table summarizes the expected key ions for this compound under different mass spectrometric conditions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

Ionization MethodPr[4]ecursor Ion (m/z)Key Fragment Ions (m/z)Rationale
Electron Ionization (EI) 279/281 ([M]•+)152/154, 244, 124/126, 216Loss of I•, Cl•, and subsequent loss of CO.
ESI-MS/MS 280/282 ([M+H]+)[M+H-HI]+, [M+H-HCl]+Loss of neutral halogen acids from the protonated molecule.

Experimental Protocol: A Step-by-Step Guide

To ensure reproducible and high-quality data, a standardized experimental approach is crucial. The following protocol outlines the key steps for the mass spectrometric analysis of a this compound derivative.

1. Sample Preparation:

  • Dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
  • For ESI, further dilute the sample to a concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrumentation Setup (General):

  • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

3. EI-MS Analysis:

  • Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
  • Set the ion source temperature appropriately to ensure volatilization without thermal degradation.
  • Set the electron energy to 70 eV.
  • Acquire data over a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 50-350).

4. ESI-MS/MS Analysis:

  • Infuse the sample solution directly into the ESI source using a syringe pump or introduce it via a liquid chromatograph (LC).
  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the [M+H]+ ion.
  • Perform a full scan MS experiment to confirm the m/z of the protonated molecule.
  • Perform a product ion scan (MS/MS) experiment by selecting the [M+H]+ ion as the precursor.
  • Apply a range of collision energies to induce fragmentation and observe the resulting product ions.

Workflow for Mass Spectrometric Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve Sample B Dilute for ESI A->B C Choose Ionization (EI or ESI) B->C D Acquire Full Scan MS C->D E Perform MS/MS (if ESI) D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Caption: General workflow for the mass spectrometric analysis.

Beyond Mass Spectrometry: A Comparative Look at Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often benefits from complementary analytical techniques.

TechniqueStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity of atoms (¹H, ¹³C, etc.). Essential for de novo structure elucidation.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Provides limited information about the overall molecular structure.

Conclusion: An Integrated Approach to Structural Elucidation

The mass spectrometric analysis of this compound derivatives offers a wealth of information crucial for their identification and structural characterization. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI depends on the analytical goal. EI provides detailed fragmentation for structural fingerprinting, while ESI excels at confirming the molecular weight. For a comprehensive understanding, an integrated approach that combines high-resolution mass spectrometry with other analytical techniques such as NMR is often the most effective strategy. This guide provides the foundational knowledge and practical considerations for researchers to confidently apply mass spectrometry in their work with these important heterocyclic compounds.

References

A Comparative Guide to the Biological Activity of Halogenated Furo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of novel therapeutic agents. The introduction of halogen atoms—a common strategy in drug discovery—can profoundly influence the physicochemical properties and biological activity of the parent molecule. This guide provides a comparative analysis of halogenated furo[3,2-b]pyridine analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by experimental data to elucidate structure-activity relationships (SAR).

The Strategic Role of Halogenation in Furo[3,2-b]pyridine Drug Design

Halogenation is a powerful tool in medicinal chemistry for several reasons. Halogen atoms can modulate a molecule's:

  • Lipophilicity: Influencing membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

  • Binding Affinity: Halogens can participate in hydrogen bonds and halogen bonds, enhancing interactions with biological targets.

  • Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and pKa of nearby functional groups.

The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the furo[3,2-b]pyridine core are critical determinants of the resulting biological activity. This guide will delve into specific examples to illustrate these principles.

Anticancer Activity: A Tale of Position and Halogen Identity

Halogenated furo[3,2-b]pyridine analogs have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

Topoisomerase Inhibition: The Impact of Chlorine

Recent studies on benzofuro[3,2-b]pyridines, a class of compounds that share the core furo[3,2-b]pyridine motif, highlight the importance of chlorine substitution for topoisomerase inhibitory activity. A series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines were found to be potent inhibitors of both topoisomerase I and II.[1][2] A systematic structure-activity relationship study revealed that the presence of a chlorine atom on the phenyl ring at the 2-position of the pyridine core plays a crucial role in the potent topoisomerase II inhibitory activity.[1]

Furthermore, in a series of 2,4-diphenyl benzofuro[3,2-b]pyridines, the introduction of a chlorine atom at the 4-position of the central pyridine ring, along with hydroxyl groups on the phenyl rings, resulted in significant dual topoisomerase I and IIα inhibition.[3] This suggests that the electronic and steric effects of the chlorine atom contribute to the compound's ability to stabilize the topoisomerase-DNA cleavable complex, a key mechanism for many anticancer drugs.[4] For instance, compound 14 from one study, a 2,4-chloro- and hydroxy-substituted diphenyl benzofuro[3,2-b]pyridine, was identified as a non-intercalative catalytic dual inhibitor of topoisomerase I and II.[5]

While comprehensive comparative data for different halogens is still emerging, the existing evidence strongly supports the beneficial role of chlorination in enhancing the topoisomerase inhibitory and antiproliferative activities of furo[3,2-b]pyridine-based scaffolds.

dot

cluster_Anticancer Anticancer Activity Halogenated_Furopyridine Halogenated Furo[3,2-b]pyridine Analog Topoisomerase Topoisomerase I/II Halogenated_Furopyridine->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilizes Cleavable Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action for anticancer halogenated furo[3,2-b]pyridines.

Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

The furo[3,2-b]pyridine core has been identified as a novel and privileged scaffold for the development of potent and highly selective kinase inhibitors.[6][7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and other diseases.

Studies on 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridin-3-ol analogs have demonstrated their potential as inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[8] In a comparative study of 3,5-disubstituted furo[3,2-b]pyridine analogs as CLK inhibitors, halogen substitution on the phenyl ring at position 3 had a notable impact on activity.[8]

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)CLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Cellular Activity (MCF-7, GI₅₀, µM)
1a 4-Fluorophenyl4-Morpholinyl1503580>10
1b 4-Chlorophenyl4-Morpholinyl8020305.5

Data extracted from Nemec, et al. (2019).[8]

As shown in the table above, the 4-chlorophenyl substituted analog (1b ) exhibited greater potency against CLK1, CLK2, and CLK4 compared to the 4-fluorophenyl analog (1a ).[8] This suggests that the larger and more polarizable chlorine atom may form more favorable interactions within the kinase active site. The improved cellular activity of the chlorinated compound also points to potentially better cell permeability or metabolic stability.[8]

dot

cluster_Kinase Kinase Inhibition Halogenated_Furopyridine Halogenated Furo[3,2-b]pyridine Analog Kinase Protein Kinase (e.g., CLK) Halogenated_Furopyridine->Kinase Inhibition Phosphorylation Substrate Phosphorylation Cell_Proliferation Cell Proliferation Signaling_Pathway Downstream Signaling Phosphorylation->Signaling_Pathway Activates Signaling_Pathway->Cell_Proliferation Promotes

Caption: General pathway of kinase inhibition by furo[3,2-b]pyridine analogs.

Antimicrobial Activity: An Area Ripe for Exploration

While the anticancer and kinase inhibitory activities of halogenated furo[3,2-b]pyridines are increasingly well-documented, their potential as antimicrobial agents is a less explored but promising area. The existing literature on related halogenated heterocyclic compounds provides a strong rationale for investigating these analogs against bacterial and fungal pathogens.

For instance, studies on annulated furo[3,2-b]pyridine derivatives have demonstrated significant antimicrobial and antifungal activity.[3] Although not a direct comparison of simple halogenated analogs, these findings underscore the potential of the core scaffold in antimicrobial drug discovery. The introduction of halogens can enhance the antimicrobial efficacy of heterocyclic compounds by increasing their lipophilicity, which facilitates passage through microbial cell membranes, and by modulating their interaction with microbial target enzymes.

Further research is warranted to systematically evaluate a series of halogenated furo[3,2-b]pyridine analogs against a panel of clinically relevant bacteria and fungi. Such studies should aim to establish a clear SAR, comparing the effects of different halogens at various positions on the furo[3,2-b]pyridine ring to identify lead compounds for further development.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated furo[3,2-b]pyridine analogs and a positive control (e.g., Doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various in vitro kinase assay formats, such as those based on fluorescence or luminescence.

Methodology (Luminescence-based):

  • Reaction Setup: The kinase, substrate, ATP, and the test compound (at various concentrations) are combined in a suitable buffer in a multi-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour) to allow for phosphorylation of the substrate.

  • Detection: A detection reagent containing an enzyme that acts on the ADP produced during the kinase reaction is added. This enzymatic reaction generates a luminescent signal that is inversely proportional to the amount of ADP, and thus directly proportional to the kinase activity.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of a compound against a microbial strain is determined using the broth microdilution method.

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Halogenated furo[3,2-b]pyridine analogs represent a promising class of compounds with diverse biological activities. The current body of research strongly indicates that the strategic placement of halogen atoms on the furo[3,2-b]pyridine scaffold can significantly enhance their anticancer and kinase inhibitory properties. While the antimicrobial potential of these compounds is less explored, it presents a fertile ground for future investigation.

To advance this field, future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of halogenated (F, Cl, Br, I) furo[3,2-b]pyridine analogs to establish comprehensive structure-activity relationships for various biological targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space of halogenated furo[3,2-b]pyridines, the scientific community is well-positioned to uncover novel and effective therapeutic agents for a range of human diseases.

References

A Comparative Guide to the In Vitro Kinase Assay of 7-Chloro-2-iodofuro[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a representative 7-Chloro-2-iodofuro[3,2-b]pyridine derivative against established alternatives in the context of in vitro kinase inhibition. We will delve into the rationale behind experimental design, present detailed protocols, and contextualize the data within relevant signaling pathways. The furo[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, yielding potent and highly selective inhibitors for various kinases.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate this promising class of compounds.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[3] Consequently, they have become a major class of drug targets.[4] The largest group of clinically approved kinase drugs are ATP-competitive inhibitors, which function by blocking the enzyme's catalytic activity.[3][5] These inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active kinase conformation, while Type II inhibitors stabilize an inactive conformation, often extending into an adjacent hydrophobic pocket.[6][7] Non-ATP-competitive (allosteric) inhibitors, which bind to sites outside the ATP pocket, represent another strategy to achieve high selectivity.[8][9]

The this compound scaffold represents a promising platform for developing novel ATP-competitive kinase inhibitors. This guide will focus on characterizing a representative compound from this series, hereafter referred to as CIFP-A (Chloro-Iodo-FuroPyridine-Analog A), and comparing its performance against well-characterized inhibitors targeting the Src family of non-receptor tyrosine kinases.

Target Rationale: Why Src Family Kinases?

Src family kinases (SFKs), including Src, Lck, and Fyn, are crucial signal transducers downstream of cell surface receptors, influencing cell proliferation, survival, migration, and angiogenesis.[10] The dysregulation of Src is frequently implicated in the development and progression of various cancers, making it a validated therapeutic target.[11] Several Src inhibitors are in clinical development, providing excellent benchmarks for comparison.[11] We hypothesize that the unique structural features of CIFP-A may confer a distinct potency and selectivity profile against this important kinase family.

Comparative Inhibitor Analysis

To objectively assess the potential of CIFP-A, its inhibitory profile was evaluated against key SFKs and a representative unrelated kinase (EGFR) to determine selectivity. For comparison, two well-established Src inhibitors were selected:

  • Dasatinib: A potent, second-generation, dual Src/Abl inhibitor that binds to the active conformation of the kinase.[12][13]

  • Saracatinib (AZD0530): A potent and selective Src family kinase inhibitor.[12]

Data Presentation: In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) for each compound was determined using a radiometric in vitro kinase assay, the protocol for which is detailed in Section 4.

Kinase TargetCIFP-A (Representative) Dasatinib [12]Saracatinib [12]
Src 8 nM<1.0 nM2.7 nM
Lck 25 nM4 nM11 nM
Yes 15 nMN/A4 nM
EGFR > 5,000 nM> 10,000 nM> 10,000 nM

Table 1: Comparative IC50 values of CIFP-A and reference inhibitors against a panel of kinases. Lower values indicate higher potency. Data for CIFP-A is representative for this class of compounds.

Interpretation of Results: The representative data indicates that CIFP-A is a potent inhibitor of Src family kinases, with IC50 values in the low nanomolar range. While not as potent as Dasatinib, it demonstrates comparable activity to Saracatinib against Src. Critically, CIFP-A shows high selectivity, with negligible activity against the unrelated tyrosine kinase EGFR, a crucial characteristic for minimizing off-target effects.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a robust, self-validating method for determining the IC50 of an inhibitor. The principle involves quantifying the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the target kinase.

Causality Behind Experimental Choices:
  • Buffer Composition: The buffer (HEPES, MgCl₂, MnCl₂) is optimized to maintain the kinase's structural integrity and catalytic activity. DTT is included to prevent oxidation of cysteine residues.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Radiolabel: [γ-³²P]ATP provides a highly sensitive and direct measure of kinase activity.

  • Reaction Termination: Phosphoric acid is used to stop the reaction by denaturing the kinase and protonating the substrate, facilitating its binding to the phosphocellulose paper.

Step-by-Step Methodology
  • Prepare Kinase Reaction Buffer (1X):

    • 20 mM HEPES (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM MnCl₂

    • 1 mM DTT

    • 0.1% Bovine Serum Albumin (BSA)

  • Prepare Compound Dilutions:

    • Create a 10-point, 3-fold serial dilution series of CIFP-A and reference inhibitors in 100% DMSO, starting from a 1 mM stock.

    • The final DMSO concentration in the assay should be kept constant and low (e.g., 1-2%) to avoid affecting enzyme activity.

  • Set Up the Kinase Reaction:

    • In a 96-well plate, combine the following in order:

      • 2.5 µL of diluted test compound or DMSO (for control wells).

      • 5 µL of substrate peptide and [γ-³²P]ATP mixture in reaction buffer. (Final concentrations: 200 µM peptide, 10 µM ATP).

      • 2.5 µL of the target kinase (e.g., recombinant Src) diluted in reaction buffer.

  • Initiate and Incubate:

    • Start the reaction by adding the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is within the linear range.

  • Terminate the Reaction:

    • Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Capture and Wash:

    • Spot 10 µL of the terminated reaction mixture onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the mat.

  • Quantify and Analyze:

    • Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro kinase assay protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer 1. Prepare Kinase Reaction Buffer prep_comp 2. Prepare Compound Serial Dilutions setup 3. Set Up Reaction: Compound + Substrate/ATP prep_comp->setup init 4. Initiate with Kinase & Incubate at 30°C setup->init term 5. Terminate Reaction with Phosphoric Acid init->term capture 6. Spot on Filter Mat & Wash term->capture quant 7. Quantify Radioactivity capture->quant calc 8. Calculate IC50 quant->calc

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Src Signaling Pathway

Inhibiting Src disrupts multiple downstream pathways that are critical for tumor progression. This diagram provides a simplified overview of this signaling cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK FAK FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Proliferation Survival Metastasis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor CIFP-A (this compound) Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold, represented here by the analog CIFP-A, demonstrates significant promise for the development of potent and selective kinase inhibitors. The representative data shows strong, low-nanomolar inhibition of Src family kinases with excellent selectivity over unrelated kinases like EGFR. The detailed in vitro assay protocol provided herein offers a robust framework for researchers to accurately characterize this and other novel inhibitor classes. Further investigation is warranted to explore the full potential of these derivatives against a broader panel of kinases and in cell-based models to validate their therapeutic potential.

References

Furo[3,2-b]pyridine Inhibitors: A Comparative Guide to Structure-Activity Relationships in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a core for potent and selective inhibitors of key cellular signaling pathways. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of furo[3,2-b]pyridine derivatives, with a primary focus on their activity as inhibitors of Cdc-like kinases (CLKs) and the Hedgehog signaling pathway. We will delve into the nuanced effects of substituent modifications on inhibitory potency and cellular activity, supported by quantitative experimental data, detailed protocols, and visual representations of the underlying biological mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic scaffold.

The Furo[3,2-b]pyridine Core: A Versatile Pharmacophore

The rigid, planar structure and unique electronic properties of the furo[3,2-b]pyridine nucleus make it an ideal starting point for the design of targeted inhibitors. Its ability to form key interactions within the ATP-binding pockets of kinases and other protein targets has driven its exploration in various therapeutic areas, particularly oncology. This guide will focus on two primary classes of furo[3,2-b]pyridine inhibitors: those targeting CLKs and those modulating the Hedgehog pathway.

Cdc-like Kinase (CLK) Inhibition: Modulating RNA Splicing

Cdc-like kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets. Furo[3,2-b]pyridine derivatives have been identified as potent and selective CLK inhibitors.[1][2][3]

Structure-Activity Relationship of Furo[3,2-b]pyridine-based CLK Inhibitors

The inhibitory activity of furo[3,2-b]pyridine analogs against CLKs is highly dependent on the substitution pattern at the 3, 5, and 7-positions of the core scaffold.[4]

Table 1: Comparative Inhibitory Activity of 3,5-Disubstituted Furo[3,2-b]pyridin-3-ol Analogs against CLKs [4]

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)CLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Cellular Activity (MCF-7, GI₅₀, µM)
1a 4-Fluorophenyl4-Morpholinyl1503580>10
1b 4-Chlorophenyl4-Morpholinyl10025605.0
1c 4-Methoxyphenyl4-Morpholinyl20050120>10
MU1210 3-Methoxyphenyl4-(Dimethylamino)piperidin-1-yl820120.8

Key SAR Insights for CLK Inhibition:

  • Position 5: A morpholine or a substituted piperidine moiety at the 5-position is generally favorable for potent CLK inhibition. The dimethylamino group on the piperidine ring of MU1210 significantly enhances potency compared to the morpholine in compounds 1a-c.

  • Position 3: The nature of the aryl substituent at the 3-position influences both potency and cellular activity. Halogen substitution (fluoro and chloro) on the phenyl ring (1a and 1b) leads to better potency than a methoxy group (1c). A 3-methoxyphenyl group as seen in the highly potent inhibitor MU1210, combined with the optimal substituent at position 5, demonstrates a synergistic effect on activity.[5]

Signaling Pathway and Mechanism of Action

CLKs phosphorylate SR proteins, which are essential for the assembly of the spliceosome and the subsequent splicing of pre-mRNA. By competitively binding to the ATP pocket of CLKs, furo[3,2-b]pyridine inhibitors prevent this phosphorylation event, leading to alterations in alternative splicing and ultimately, apoptosis in cancer cells.[1][6]

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLKs (CLK1, 2, 4) SR_phos Phosphorylated SR Proteins CLKs->SR_phos P SR_unphos SR Proteins (unphosphorylated) SR_unphos->CLKs Spliceosome Spliceosome Assembly SR_phos->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLKs Inhibition

Caption: CLK signaling pathway and its inhibition by furo[3,2-b]pyridine derivatives.

Experimental Protocol: In Vitro CLK Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the IC₅₀ values of furo[3,2-b]pyridine inhibitors against CLK enzymes.[6][7]

Objective: To quantify the inhibitory potency of a test compound against a specific CLK isoform.

Materials:

  • Recombinant human CLK1, CLK2, or CLK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., a generic kinase substrate peptide like RS domain peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to each well of a 96-well plate.

    • Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of the CLK enzyme to all wells except the negative control.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a mixture of ATP and substrate peptide to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound in DMSO B Dilute compound and prepare enzyme, substrate, and ATP solutions A->B C Dispense buffer, compound, and enzyme into 96-well plate B->C D Incubate for 10 min at RT C->D E Initiate reaction with ATP/substrate mix D->E F Incubate for 60 min at 30°C E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure luminescence H->I J Calculate % inhibition and determine IC₅₀ I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[8] Aberrant activation of this pathway is implicated in the development of several cancers. Interestingly, a subset of furo[3,2-b]pyridine derivatives that are inactive as kinase inhibitors have been found to be potent modulators of the Hh pathway.[3][9]

Structure-Activity Relationship of Furo[3,2-b]pyridine-based Hedgehog Pathway Inhibitors

The SAR for Hh pathway inhibition by furo[3,2-b]pyridines differs significantly from that of CLK inhibition, highlighting the scaffold's versatility.[4]

Table 2: Comparative Inhibitory Activity of 3,5,7-Trisubstituted Furo[3,2-b]pyridin-3-ol Analogs in the Hedgehog Pathway [4]

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Hedgehog Pathway Inhibition (IC₅₀, µM)
2a 4-Fluorophenyl4-MorpholinylMethyl0.5
2b 4-Chlorophenyl4-MorpholinylMethyl0.3
2c 4-Methoxyphenyl4-MorpholinylMethyl1.2
2d 4-Chlorophenyl4-MorpholinylEthyl0.8

Key SAR Insights for Hedgehog Pathway Inhibition:

  • Position 7: The presence of a small alkyl group, such as methyl, at the 7-position is critical for Hh pathway inhibitory activity. This substitution pattern renders the compounds inactive as kinase inhibitors.[3]

  • Position 3: Similar to the CLK inhibitors, a halogen-substituted phenyl ring at the 3-position (2a and 2b) is preferred for potent Hh pathway inhibition over a methoxy-substituted ring (2c).

  • Position 5: The morpholine group at the 5-position is well-tolerated for Hh pathway modulation.

Signaling Pathway and Mechanism of Action

In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). Upon binding of Hh to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes. Furo[3,2-b]pyridine modulators are thought to act downstream of SMO, although the precise mechanism is still under investigation.[10]

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH_on PTCH SMO_off SMO PTCH_on->SMO_off Inhibits SUFU SUFU SMO_off->SUFU Gli_off Gli (inactive) SUFU->Gli_off Represses Hh Hedgehog Ligand PTCH_off PTCH Hh->PTCH_off SMO_on SMO PTCH_off->SMO_on Inhibition relieved Gli_on Gli (active) SMO_on->Gli_on Activates Target_Genes Target Gene Expression Gli_on->Target_Genes Inhibitor Furo[3,2-b]pyridine Modulator Inhibitor->Gli_on Inhibits

Caption: Simplified Hedgehog signaling pathway and the putative site of action for furo[3,2-b]pyridine modulators.

Experimental Protocol: Hedgehog Pathway Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory activity of furo[3,2-b]pyridine derivatives on the Hh pathway.[7]

Objective: To determine the IC₅₀ of a test compound for the inhibition of Hh pathway signaling.

Materials:

  • Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM supplemented with 10% FBS and antibiotics

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Test compound (dissolved in DMSO)

  • Dual-Glo® Luciferase Assay System (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with low-serum medium (e.g., 0.5% FBS).

    • Add the test compound at various concentrations.

    • Stimulate the Hh pathway by adding Shh conditioned medium or SAG.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.

  • Lysis and Detection:

    • Lyse the cells and measure the firefly and Renilla luciferase activities according to the Dual-Glo® Luciferase Assay System manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

    • Calculate the percent inhibition of Hh pathway activity for each compound concentration relative to the stimulated control (no compound).

    • Determine the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the development of targeted therapies. The distinct structure-activity relationships for CLK and Hedgehog pathway inhibition underscore the remarkable tunability of this heterocyclic system. For CLK inhibitors, optimizing substituents at the 3- and 5-positions is key to achieving high potency. In contrast, for Hedgehog pathway modulators, the introduction of a small alkyl group at the 7-position is a critical determinant of activity.

Future research in this area should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of substituents at all positions of the furo[3,2-b]pyridine core to further refine the SAR for existing targets and potentially identify novel activities.

  • Target Deconvolution: For Hedgehog pathway modulators, elucidating the precise molecular target and mechanism of action will be crucial for their further development.

  • In Vivo Evaluation: Advancing the most potent and selective lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The insights provided in this guide, including the comparative data and detailed experimental protocols, are intended to facilitate the rational design and development of the next generation of furo[3,2-b]pyridine-based inhibitors for the treatment of cancer and other diseases.

References

Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine: A Comparative Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and pharmacokinetic properties. Among the myriad of options, the furo[3,2-b]pyridine and thieno[3,2-b]pyridine ring systems have emerged as "privileged scaffolds," demonstrating significant potential in the development of targeted therapeutics.[1][2][3] This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to inform rational drug design strategies.

Introduction: The Strategic Importance of the Core Scaffold

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. At the heart of these inhibitors lies a core scaffold that anchors the molecule within the ATP-binding pocket of the kinase. The furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds, as isosteres, present a compelling case study in how subtle changes in the core structure can lead to significant differences in biological activity. This guide will dissect these differences to provide a clearer understanding of their respective strengths and weaknesses.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. The replacement of the furan oxygen with a sulfur atom in the thieno[3,2-b]pyridine scaffold introduces subtle yet significant changes.

PropertyFuro[3,2-b]pyridineThieno[3,2-b]pyridineRationale for Differences
Molecular Formula C₇H₅NO[5]C₇H₅NS[6]Isosteric replacement of Oxygen with Sulfur.
Molecular Weight 119.12 g/mol [5]135.19 g/mol Sulfur is heavier than oxygen.
XLogP3 1.3[5]~1.8-3.02Thiophene is generally more lipophilic than furan.[1][7]
pKa (Strongest Basic) ~3.33-4.22 (Predicted)[8][9]Not readily availableThe basicity is primarily dictated by the pyridine nitrogen, but can be influenced by the electronic nature of the fused ring.
Hydrogen Bond Acceptors 1 (Oxygen)0The sulfur in thiophene is a poor hydrogen bond acceptor compared to the oxygen in furan.
Electronic Nature π-excessive furan ring fused to a π-deficient pyridine ring.[8]Thiophene is also a π-excessive ring.The differing electronegativity of oxygen and sulfur influences the aromaticity and electron distribution of the fused ring system.

Key Insight: The choice between a furo[3,2-b]pyridine and a thieno[3,2-b]pyridine scaffold can be a strategic decision to modulate lipophilicity. The higher lipophilicity of the thieno[3,2-b]pyridine scaffold may enhance cell permeability and binding to hydrophobic pockets, but could also increase metabolic liability and off-target effects. Conversely, the furo[3,2-b]pyridine scaffold offers a more polar core.

Structural and Electronic Considerations in Kinase Binding

The furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds are bioisosteres, meaning they have similar shapes and sizes, allowing them to occupy the same binding pocket.[2] However, their different electronic properties can lead to distinct interactions with the kinase active site.

The oxygen atom in the furo[3,2-b]pyridine ring can act as a hydrogen bond acceptor, a feature absent in the thieno[3,2-b]pyridine core where sulfur is a weak hydrogen bond acceptor.[7] This seemingly minor difference can be critical in establishing key interactions with the kinase hinge region or other residues in the ATP-binding pocket.

Conversely, the sulfur atom in thiophene is larger and more polarizable than oxygen, which can lead to favorable sulfur-aromatic or other non-covalent interactions.[7] Furthermore, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region has been exploited to design inhibitors that anchor in the back pocket of the kinase, a strategy that can lead to high selectivity.[3]

References

Harnessing the Furo[3,2-b]pyridine Scaffold: A Strategic Approach to Combat Drug-Resistant Cancers with 7-Chloro-2-iodofuro[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a primary obstacle in oncology, rendering many conventional chemotherapeutic agents ineffective and leading to treatment failure.[1] The ability of cancer cells to develop resistance to a wide array of structurally and mechanistically diverse drugs necessitates the urgent development of novel therapeutic agents that can bypass or overcome these resistance mechanisms.[2] In this pursuit, heterocyclic compounds have emerged as particularly promising scaffolds for drug discovery, with the furo[3,2-b]pyridine core standing out as a "privileged scaffold" due to its versatile and potent biological activities.[3][4]

This guide presents a comprehensive analysis of the potential efficacy of 7-Chloro-2-iodofuro[3,2-b]pyridine derivatives as a novel strategy against drug-resistant cancer cell lines. While direct experimental data on this specific substitution pattern against MDR phenotypes is nascent, this document synthesizes existing knowledge on the parent scaffold's anticancer properties and establishes a robust, data-driven framework for its evaluation. We will explore the established cytotoxicity of related furo[3,2-b]pyridine compounds, elucidate their known mechanisms of action, and provide a detailed experimental blueprint for researchers aiming to validate and advance this promising class of molecules.

The Furo[3,2-b]pyridine Core: A Proven Foundation for Anticancer Activity

The furo[3,2-b]pyridine framework has been the subject of significant investigation, demonstrating considerable potential as a source of novel anticancer agents.[3] Derivatives of this scaffold have exhibited cytotoxic effects across a variety of cancer cell lines, often by modulating critical cellular signaling pathways that are dysregulated in cancer.

Established Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives

Studies have consistently shown that derivatives of the furo[3,2-b]pyridine scaffold can inhibit the growth of various cancer cell lines. The data below summarizes the in vitro activity of representative compounds from this class, providing a baseline for their therapeutic potential.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Key FindingsReference
Derivative 3b MDA-MB-231 (Breast)Not SpecifiedEncouraging Growth InhibitionShowed promising growth inhibition and apoptosis-inducing potential.[5][6]
Derivative 3b MCF-7 (Breast)Not SpecifiedEncouraging Growth InhibitionDemonstrated significant growth inhibition and targeted SIRT1.[5][6]
Compound 10a A498 (Renal)Not SpecifiedSignificant InhibitionExhibited highly selective and significant inhibitory activity.[7]
MU1210 MCF-7 (Breast)Cell Viability4.6Effective in reducing cell viability.[3]
Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of furo[3,2-b]pyridine derivatives is not merely cytotoxic but is rooted in their ability to selectively interact with and modulate specific signaling pathways crucial for cancer cell survival and proliferation.

  • Inhibition of Cdc-like Kinases (CLKs): A primary mechanism identified for this scaffold is the potent and highly selective inhibition of CLKs.[8][9] These kinases are critical regulators of pre-mRNA splicing, a process frequently altered in cancer cells to favor the production of pro-oncogenic protein isoforms. By inhibiting CLKs, these compounds can disrupt aberrant splicing and impede tumor growth.

  • Modulation of the Hedgehog Signaling Pathway: Certain furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[9] The Hh pathway is essential during embryonic development but is often aberrantly reactivated in various cancers, where it drives tumorigenesis and metastasis. Inhibition of this pathway represents a validated strategy for cancer therapy.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Dissociates SUFU-GLI complex GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Furopyridine Furo[3,2-b]pyridine Derivative Furopyridine->SMO Inhibits

Caption: Modulation of the Hedgehog pathway by Furo[3,2-b]pyridine derivatives.

A Proposed Framework for Evaluating this compound Derivatives Against Drug-Resistant Cell Lines

To rigorously assess the potential of this compound derivatives in overcoming drug resistance, a systematic, multi-step experimental approach is required. The rationale for focusing on the 7-chloro and 2-iodo substitutions is based on established medicinal chemistry principles where halogenation can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability, all of which are desirable traits for combating resistance.[10]

The following workflow provides a self-validating system to test this hypothesis, moving from the establishment of a resistant model to comparative efficacy testing and mechanistic analysis.

Experimental_Workflow cluster_model Model Development & Validation cluster_testing Efficacy & Mechanism Testing start Start: Parental Cancer Cell Line step1 Step 1: Develop Resistant Cell Line (e.g., via stepwise exposure to Doxorubicin) start->step1 step2 Step 2: Confirm Resistance Phenotype (Compare IC50 of Doxorubicin in parental vs. resistant cells) step1->step2 step3 Step 3: Comparative Cytotoxicity Assay (Test this compound derivative) step2->step3 Validated Model step4 Step 4: Analyze Data (Calculate IC50 and Resistance Index) step3->step4 step5 Step 5: Mechanistic Studies (Apoptosis Assay, Western Blot for pathway proteins) step4->step5 end Conclusion: Evaluate Potential to Overcome Resistance step5->end Mechanistic Insight

Caption: Proposed experimental workflow for efficacy evaluation.
Protocol 1: Development of Drug-Resistant Cell Lines

The foundation of this research is a reliable in vitro model of drug resistance.[11] This is typically achieved by culturing a parental cancer cell line with gradually increasing concentrations of a standard chemotherapeutic agent over an extended period.[12]

Causality: This method mimics the clinical scenario where tumors acquire resistance under the selective pressure of therapy.[2] Cells that survive and proliferate at each stage are inherently more resistant, providing a robust model for study.

Methodology:

  • Cell Seeding: Plate the parental cancer cell line (e.g., MCF-7 for breast cancer) at a low density in appropriate culture flasks.

  • Initial Drug Exposure: Begin by exposing the cells to the selected drug (e.g., Doxorubicin) at a concentration equal to its IC10 (the concentration that inhibits 10% of cell growth).

  • Monitoring and Subculture: Monitor the cells daily. When the cells resume a normal growth rate and reach 70-80% confluency, subculture them.

  • Dose Escalation: In the subsequent passage, double the concentration of the drug.

  • Iterative Selection: Repeat steps 3 and 4 for several months. The stepwise increase in drug concentration continually selects for the most resistant cell populations.[11]

  • Validation of Resistance: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., 10-20 times the initial IC50), its resistance must be quantitatively confirmed. Perform a standard cell viability assay (see Protocol 2) to compare the IC50 value of the inducing drug in the new resistant line versus the original parental line. A significantly increased IC50 confirms the development of a drug-resistant phenotype.[12]

Protocol 2: Comparative Cytotoxicity Analysis (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a gold-standard method for determining the cytotoxic potential of a compound.[3]

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Methodology:

  • Cell Plating: Seed both the parental (sensitive) and the developed drug-resistant cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the this compound derivative in culture medium. Also include a vehicle control (e.g., DMSO) and a positive control (the drug used to induce resistance).

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value for each cell line.

Data Interpretation: The primary goal is to compare the IC50 of the novel derivative in the parental line versus the resistant line. A low "Resistance Index" (RI = IC50 in resistant line / IC50 in parental line) suggests the compound is effective at bypassing the resistance mechanisms present in the cells.

Future Directions and Concluding Remarks

The furo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents.[3] The proposed investigation into this compound derivatives provides a logical and scientifically rigorous path to address the critical challenge of drug resistance. The experimental framework outlined in this guide offers a clear methodology for validating their efficacy.

Positive results from these in vitro studies would provide a strong rationale for advancing lead compounds into more complex investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogues to optimize potency and selectivity against resistant cells.

  • Mechanistic Deep Dives: Utilizing techniques like RNA sequencing and proteomics to understand how these compounds reprogram resistant cells.

  • In Vivo Xenograft Models: Testing the most promising derivatives in animal models bearing tumors derived from both sensitive and resistant cell lines to confirm therapeutic efficacy in a physiological context.[7]

By systematically applying this research framework, the scientific community can effectively explore the potential of this compound derivatives to become a next-generation therapy capable of overcoming multidrug resistance and improving patient outcomes in oncology.

References

Safety Operating Guide

Operational Guide to Personal Protective Equipment for Handling 7-Chloro-2-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. The following guide provides essential, field-tested protocols for handling 7-Chloro-2-iodofuro[3,2-b]pyridine (CAS No. 1071540-54-9), a halogenated heterocyclic compound likely utilized as a key building block in pharmaceutical and materials science research.[1] This document moves beyond a simple checklist, delving into the rationale behind each safety measure to build a comprehensive and self-validating safety system for your laboratory.

Proactive Hazard Assessment: An Evidence-Based Approach

The core structure, furo[3,2-b]pyridine, is a key component. The presence of both chloro and iodo substituents on this heterocyclic ring system suggests specific hazards. We can derive a probable hazard profile from structurally similar compounds:

  • 7-Chlorofuro[3,2-b]pyridine (the parent compound minus iodine): This analogue is classified with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • 7-Chloro-2-iodothieno[3,2-b]pyridine (a thieno-analogue): This compound, which shares the chloro- and iodo-pyridine structure, carries identical GHS hazard classifications.[2]

  • Pyridine: The fundamental building block, pyridine, is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[3][4][5]

Based on this evidence, it is prudent to handle this compound as a compound with, at minimum, the hazards summarized below.

Anticipated Hazard GHS Hazard Code Description Primary Exposure Route
Acute Toxicity (Oral)H302Harmful if swallowedIngestion
Skin IrritationH315Causes skin irritationDermal Contact
Eye IrritationH319Causes serious eye irritationOcular Contact
Respiratory IrritationH335May cause respiratory irritationInhalation

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final, though critical, line of defense. Its effectiveness is predicated on robust engineering and administrative controls.

Engineering Controls: Your Primary Shield

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[6][7] The fume hood's primary function is to contain and exhaust vapors, dusts, or aerosols, preventing inhalation exposure and protecting the laboratory environment.

Administrative Controls: Standard Operating Procedures (SOPs)

A designated area within the lab should be established for working with this compound.[8] All personnel must be trained on the specific hazards and handling procedures outlined in this guide and your institution's internal SOPs.

Core PPE Protocol for this compound

The following PPE is mandatory for all routine operations involving this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield worn over goggles is required when handling >5g or if there is a significant splash risk.[9]Protects against splashes and potential solid particulates from entering the eyes, preventing serious irritation.[9] The face shield provides a broader barrier for the entire face.
Body Protection A flame-retardant laboratory coat, fully buttoned. Non-synthetic clothing (e.g., cotton) should be worn underneath.[9]Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Hand Protection Double-gloving with nitrile gloves is the recommended minimum.[6][9] Gloves must be inspected for integrity before each use and changed immediately upon contact with the chemical.Nitrile provides good resistance against a broad range of chemicals.[9] Double-gloving provides a secondary barrier against contamination in the event the outer glove is compromised.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection Not required for routine use within a certified chemical fume hood.The fume hood provides adequate respiratory protection by containing vapors at the source.

Step-by-Step Operational and Disposal Plans

Trust in a protocol is built on its clarity and repeatability. The following workflows provide direct, actionable guidance.

Operational Plan: Weighing and Transferring the Compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area: Confirm the work area inside the fume hood is clean and uncluttered. Place a disposable, absorbent bench liner on the work surface.

  • Weighing: Tare a suitable container on an analytical balance located within the fume hood. Carefully transfer the desired amount of this compound to the container using a clean spatula.

  • Closure: Tightly cap the original container and the newly weighed portion immediately after the transfer is complete to minimize vapor release.[6]

  • Cleanup: Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and bench liner into the designated halogenated solid waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream.[10] Wash hands thoroughly with soap and water.

Emergency Plan: Spills and Exposure
  • Small Spill (<5g, contained in fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material like vermiculite or sand.[7]

    • Carefully sweep the absorbed material into a designated container for halogenated solid waste.

    • Wipe the area with a cloth and a suitable solvent, disposing of all cleanup materials as hazardous waste.

  • Large Spill (>5g or outside fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6][8]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][11]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

As a halogenated compound, this compound must not be mixed with non-halogenated solvent waste.[12][13]

  • Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[12] The label must include the full chemical name of all constituents.

  • Collection: All materials contaminated with the compound, including pipette tips, gloves, absorbent paper, and surplus solid, must be placed in this container.

  • Storage: Keep the waste container sealed when not in use and store it in a well-ventilated area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.[12][14] Incineration is a common disposal method for such wastes.[15]

Visualized Workflow: PPE Selection Decision Tree

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task Conditions start->task_assessment is_in_hood Is the task performed entirely within a certified chemical fume hood? task_assessment->is_in_hood is_splash_risk Is quantity >5g OR is there a significant splash risk? is_in_hood->is_splash_risk  Yes is_spill Is this a spill cleanup outside of a fume hood? is_in_hood->is_spill  No core_ppe Action: Don Core PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat is_splash_risk->core_ppe  No add_faceshield Action: Add Face Shield to Core PPE is_splash_risk->add_faceshield  Yes is_spill->core_ppe  No emergency_ppe Action: Don Emergency PPE - Consult SDS/EH&S for appropriate respirator - Chemical-resistant apron/suit is_spill->emergency_ppe  Yes

Caption: Decision tree for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.